F5446
Description
Properties
Molecular Formula |
C26H17ClN2O8S |
|---|---|
Molecular Weight |
552.938 |
IUPAC Name |
1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate |
InChI |
InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 |
InChI Key |
MLPQCOLPRPRADV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC2=C1C3=C(N(S(=O)(C4=CC=C(Cl)C=C4)=O)C(C(OC)=O)=C3)C(C2=O)=O)OCC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F5446; F 5446; F-5446 |
Origin of Product |
United States |
Foundational & Exploratory
F5446: A Technical Guide to its Mechanism of Action in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a novel, selective small molecule inhibitor of the histone methyltransferase SUV39H1. In the context of colon cancer, this compound has demonstrated a dual mechanism of action that leads to tumor suppression. Firstly, it directly targets cancer cells by epigenetically reprogramming them to become more susceptible to apoptosis. Secondly, it enhances the anti-tumor immune response by modulating the expression of key effector molecules in cytotoxic T-lymphocytes (CTLs). This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action in Colon Cancer
This compound exerts its anti-cancer effects in colon cancer through the inhibition of SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark is typically associated with transcriptional repression. In colon cancer, elevated levels of SUV39H1 lead to the silencing of genes that promote apoptosis and facilitate immune evasion.
Direct Effects on Colon Cancer Cells
This compound treatment of colon cancer cells leads to a significant reduction in H3K9me3 levels at the promoter of the FAS gene.[1] The FAS gene encodes for the Fas cell surface death receptor, a key component of the extrinsic apoptosis pathway. By decreasing the repressive H3K9me3 mark, this compound restores Fas expression on the surface of colon cancer cells.[1][2] This heightened Fas expression sensitizes the cancer cells to Fas ligand (FasL)-induced apoptosis.[1][2]
Furthermore, inhibition of SUV39H1 by this compound has been shown to induce cell cycle arrest at the S phase in colon cancer cells, ultimately leading to apoptosis.[2][3] This suggests that this compound can act as a monotherapy to inhibit tumor cell growth.
Modulation of the Anti-Tumor Immune Response
In addition to its direct effects on tumor cells, this compound also enhances the efficacy of the host's immune system in combating colon cancer. In the tumor microenvironment, this compound has been shown to decrease H3K9me3 at the promoters of genes encoding for cytotoxic T-lymphocyte (CTL) effector molecules, including granzyme B, perforin, FasL, and interferon-gamma (IFNγ).[2][4] This leads to an upregulation of these critical components of the anti-tumor immune response, thereby augmenting the ability of CTLs to kill cancer cells.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in colon cancer.
| Parameter | Value | Assay | Reference |
| EC50 for SUV39H1 | 0.496 µM (4.96x10-7 M) | In vitro enzymatic assay | [2][4] |
| Apoptosis Induction (in vitro) | Concentration-dependent | Flow Cytometry (Annexin V) | [2][3] |
| Cell Cycle Arrest (in vitro) | S phase arrest | Flow Cytometry (PI) | [2][3] |
| Tumor Growth Inhibition (in vivo) | Dose-dependent | Xenograft model | [3] |
Table 1: In Vitro and In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Colon Cancer Cells
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
This compound Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound in colon cancer cell lines.
Experimental Protocols
In Vitro SUV39H1 Enzymatic Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for SUV39H1 enzymatic activity.
-
Methodology:
-
A 10-dose EC50 mode with 3-fold serial dilutions of this compound was used.[6]
-
Recombinant human SUV39H1 protein was used as the methyltransferase.[6]
-
S-(methyl-3H) adenosyl-l-methionine was used as the substrate.[6]
-
Histone 3 peptide (N1-21) was used as the template.[6]
-
The reaction was carried out in the presence of the indicated doses of this compound.[6]
-
The EC50 was calculated using GraphPad Prism software.[6]
-
Cell Culture and Treatment
-
Cell Lines: SW620 (metastatic human colon carcinoma) and LS411N (advanced primary human colon carcinoma) cell lines were used.[3]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: For various assays, cells were treated with this compound at concentrations ranging from 0 to 250 nM for 48 to 72 hours.[2]
Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Colon cancer cells were treated with various concentrations of this compound for a specified duration.[3]
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.[7]
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
The stained cells were analyzed by flow cytometry.[7]
-
The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells was determined.[7]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Colon cancer cells were treated with this compound at various concentrations.[3]
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.[8]
-
Fixed cells were washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).[8]
-
The DNA content of the cells was analyzed by flow cytometry.[8]
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.[8]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To assess the level of H3K9me3 at the FAS promoter.
-
Methodology:
-
SW620 and LS411N cells were treated with this compound.[3]
-
Chromatin was cross-linked with formaldehyde and then sonicated to shear the DNA.
-
The sheared chromatin was immunoprecipitated with an antibody specific for H3K9me3.
-
The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) using primers specific for the FAS promoter.[3]
-
Human Colon Cancer Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
SW620 cells (2.5 x 106 cells/mouse) were injected subcutaneously into the flanks of athymic nude mice.[3]
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.[3]
-
This compound was administered via intraperitoneal injection at doses of 5 and 10 mg/kg body weight every two days for a total of 10 times.[3]
-
Tumor growth was monitored over time by measuring tumor volume.[3]
-
At the end of the study, tumors were excised and weighed.[3]
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of colon cancer with a well-defined dual mechanism of action. By directly inducing apoptosis in cancer cells and simultaneously enhancing the anti-tumor immune response, this compound addresses two critical aspects of cancer progression. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound as a novel therapy for colon cancer patients. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
F5446: A Selective SUV39H1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
F5446 is a novel, selective small-molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1). SUV39H1 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression. In various cancers, including colorectal carcinoma, elevated levels of SUV39H1 lead to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth, chemoresistance, and immune evasion.[1] this compound was developed to counteract these effects by inhibiting SUV39H1's enzymatic activity, leading to the reactivation of silenced genes and subsequent anti-tumor responses.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM[2][3][4] | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h |
| Gene Expression Upregulation | Concentration-dependent | SW620, LS411N, activated T-cells | This compound treatment |
| FAS | ↑ | SW620, LS411N | 0-250 nM this compound, 3 days |
| Granzyme B (GZMB) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Perforin (PRF1) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Fas Ligand (FASLG) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Interferon-gamma (IFNG) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | This compound Dosage | Dosing Schedule | Outcome |
| C57BL/6 Mice | MC38 and CT26 colon carcinoma | 10 mg/kg | Subcutaneous, every two days for 14 days | Significant tumor growth suppression |
| Immune-deficient Mice | SW620 human colon tumor xenograft | Not specified | Not specified | Suppression of tumor growth |
Note: A comprehensive selectivity profile of this compound against a panel of other histone methyltransferases is not publicly available at this time. Similarly, detailed pharmacokinetic (ADME) data for this compound have not been published.
Mechanism of Action
This compound exerts its anti-tumor effects through a distinct epigenetic mechanism. By selectively inhibiting SUV39H1, this compound reduces the levels of the repressive H3K9me3 mark at the promoter regions of key genes involved in apoptosis and immune surveillance.[1][2] This leads to the reactivation of these silenced genes, resulting in a multi-pronged therapeutic effect:
-
Increased Sensitivity to Apoptosis: this compound upregulates the expression of the Fas cell surface death receptor (FAS) on colon carcinoma cells. This sensitizes the cancer cells to Fas Ligand (FasL)-mediated apoptosis, a critical pathway for killing by cytotoxic T-lymphocytes (CTLs).[1]
-
Enhanced Anti-tumor Immunity: In the tumor microenvironment, this compound treatment of tumor-infiltrating CTLs leads to the increased expression of essential effector molecules, including Granzyme B, Perforin, FasL, and IFNγ. This boosts the cytotoxic potential of CTLs, enabling them to more effectively eliminate cancer cells.[2]
-
Induction of Cell Cycle Arrest: this compound has been shown to induce S-phase cell cycle arrest in human colon carcinoma cells, further contributing to the inhibition of tumor growth.[1][4][5]
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
SUV39H1 In Vitro Enzymatic Assay
This assay quantifies the enzymatic activity of SUV39H1 and the inhibitory potential of this compound.
-
Principle: A scintillation-based assay that measures the transfer of a radiolabeled methyl group from S-(methyl-3H) adenosyl-L-methionine to a histone H3 peptide substrate.
-
Materials:
-
Recombinant human SUV39H1 protein
-
S-(methyl-3H) adenosyl-L-methionine (³H-SAM)
-
Histone H3 (1-21) peptide substrate
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Phosphocellulose filter paper
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add this compound at various concentrations (typically a 10-dose titration with 3-fold serial dilutions).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control and determine the EC₅₀ value using non-linear regression analysis.
-
Cellular Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Colon carcinoma cell lines (e.g., SW620, LS411N)
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis
This protocol uses PI staining to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Colon carcinoma cell lines
-
This compound
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous colon cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Principle: Human or murine colon carcinoma cells are implanted subcutaneously into immunocompromised or syngeneic mice, respectively. Tumor growth is monitored over time following treatment with this compound.
-
Materials:
-
Colon carcinoma cells (e.g., MC38 for syngeneic models, SW620 for xenografts)
-
6-8 week old mice (e.g., C57BL/6 for syngeneic, nude or NSG mice for xenografts)
-
This compound formulated in a suitable vehicle (e.g., PBS, DMSO/corn oil)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection) according to the planned schedule (e.g., every two days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells to induce anti-tumor responses. Its ability to reactivate silenced genes involved in apoptosis and immune function provides a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective SUV39H1 inhibitors. Further studies are warranted to establish a comprehensive selectivity profile and to determine the pharmacokinetic properties of this compound to facilitate its clinical translation.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
The Role of F5446 in Decreasing H3K9me3 Deposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase. It details the mechanism of action of this compound in reducing histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic modification associated with gene silencing. This guide consolidates quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9.[1][2][3] By inhibiting SUV39H1, this compound effectively decreases the deposition of the repressive H3K9me3 mark at specific gene promoters.[1][2][3] This reduction in H3K9me3 leads to a more open chromatin state, facilitating the expression of previously silenced genes.[2][3] Notably, this compound has been shown to increase the expression of genes involved in apoptosis and immune response, such as the FAS receptor and cytotoxic T-lymphocyte (CTL) effector genes.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| SUV39H1 Enzymatic Activity (EC50) | 0.496 µM (4.96 x 10-7 M) | Recombinant human SUV39H1 | [1][2][4][5] |
| Apoptotic Cell Death Induction | Concentration-dependent | SW620, LS411N | [1] |
| Fas Expression Upregulation | 0 - 250 nM (3 days) | SW620, LS411N | [1] |
| Cell Cycle Arrest (S phase) | 100 or 250 nM (48 h) | SW620, LS411N | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dosage | Model | Key Findings | Reference |
| Colon Tumor Growth Inhibition | 10 mg/kg, s.c., every two days for 14 days | Mice bearing MC38 and CT26 tumors | Increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [1] |
| T-cell Effector Expression | 10 and 20 mg/kg, s.c., every two days for 14 days | Colon carcinoma mouse model | Suppressed colon carcinoma growth. | [1] |
| Human Colon Tumor Xenograft Growth | Not specified | In vivo | Suppression of tumor growth. | [3] |
Signaling Pathway and Molecular Interactions
The primary signaling pathway affected by this compound is the SUV39H1-mediated histone methylation pathway. The diagram below illustrates the mechanism by which this compound leads to the upregulation of target gene expression.
Caption: this compound inhibits SUV39H1, reducing H3K9me3 and increasing gene expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to analyze the deposition of H3K9me3 at specific gene promoters following treatment with this compound.
-
Cell Treatment: Culture SW620 or LS411N cells to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 100 nM, 250 nM) or vehicle control for 48 hours.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells. Sonicate the chromatin to obtain fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (e.g., FAS) to determine the enrichment of H3K9me3.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) analysis.
Western Blotting for Histone Modifications
This protocol is used to assess the global levels of H3K9me3 in cells treated with this compound.
-
Sample Preparation: Treat cells with this compound as described in the ChIP protocol. Harvest cells and perform histone acid extraction or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: Workflow for Western Blotting analysis of histone modifications.
In Vitro SUV39H1 Enzymatic Activity Assay
This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of SUV39H1.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SUV39H1 protein, a histone H3 peptide substrate, and S-Adenosyl-L-[methyl-³H]methionine as a methyl donor in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 60 minutes to allow for the methylation reaction to occur.
-
Reaction Termination: Stop the reaction by adding an appropriate quenching buffer.
-
Detection: Measure the incorporation of the radiolabeled methyl group into the histone peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the EC50 value.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit SUV39H1 and decrease H3K9me3 deposition leads to the re-expression of tumor-suppressor and immune-stimulatory genes. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound and other SUV39H1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
F5446: A Novel Epigenetic Modulator for Enhancing Fas Promoter Activity and Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism and effects of F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1. This compound has emerged as a promising agent in oncology research, primarily through its ability to modulate the epigenetic landscape of cancer cells, leading to the re-expression of silenced tumor suppressor genes. A key target of this compound-mediated epigenetic reprogramming is the FAS gene, which encodes the Fas cell surface death receptor. By inhibiting SUV39H1, this compound reduces the repressive histone H3 lysine 9 trimethylation (H3K9me3) at the FAS promoter, leading to increased Fas expression and sensitization of cancer cells to Fas ligand (FasL)-induced apoptosis. This guide provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on cancer cells.
Introduction
The Fas/FasL signaling pathway is a critical regulator of apoptosis, or programmed cell death, and plays a vital role in immune surveillance against cancer. The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Upon binding to its cognate ligand, FasL, the Fas receptor trimerizes and initiates a signaling cascade that culminates in the activation of caspases and the execution of apoptosis.
Many cancer cells evade immune destruction by downregulating the expression of the Fas receptor, thereby rendering themselves resistant to FasL-mediated killing by immune cells such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. One of the key mechanisms for silencing FAS gene expression is through epigenetic modifications, particularly the trimethylation of histone H3 at lysine 9 (H3K9me3) in the promoter region. H3K9me3 is a repressive histone mark that leads to chromatin condensation and transcriptional silencing.
The histone methyltransferase SUV39H1 is the primary enzyme responsible for H3K9 trimethylation. In several human cancers, including colorectal carcinoma, SUV39H1 is overexpressed, leading to the silencing of tumor suppressor genes like FAS. This compound is a potent and selective small molecule inhibitor of SUV39H1. By targeting SUV39H1, this compound offers a therapeutic strategy to reverse the epigenetic silencing of FAS, restore Fas expression on the surface of cancer cells, and re-sensitize them to immune-mediated apoptosis.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a well-defined epigenetic mechanism:
-
Inhibition of SUV39H1: this compound selectively binds to and inhibits the enzymatic activity of SUV39H1.
-
Reduction of H3K9me3 at the FAS Promoter: By inhibiting SUV39H1, this compound leads to a significant decrease in the levels of the repressive H3K9me3 mark at the promoter of the FAS gene.
-
Increased FAS Gene Expression: The reduction in H3K9me3 results in a more open chromatin structure at the FAS promoter, allowing for the binding of transcription factors and leading to increased transcription of the FAS gene.
-
Enhanced Fas Receptor Surface Expression: Increased FAS mRNA levels translate to higher levels of the Fas receptor protein on the surface of cancer cells.
-
Sensitization to FasL-Induced Apoptosis: With the restoration of Fas receptor expression, cancer cells become sensitive to apoptosis induced by FasL.
This mechanism of action makes this compound a promising candidate for combination therapies, particularly with immunotherapies that rely on T-cell mediated killing of cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 for SUV39H1 | 0.496 µM | Recombinant human SUV39H1 | [1] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | [2] |
| Upregulation of Fas Expression | Concentration-dependent (0-250 nM) | SW620, LS411N | [2] |
| Cell Cycle Arrest | S phase | SW620, LS411N | [2] |
Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| SW620 | 100 nM | 48 h | Data not specified, but apoptosis was induced | [2] |
| SW620 | 250 nM | 48 h | Data not specified, but apoptosis was induced | [2] |
| LS411N | 100 nM | 48 h | Data not specified, but apoptosis was induced | [2] |
| LS411N | 250 nM | 48 h | Data not specified, but apoptosis was induced | [2] |
Note: While the exact percentages of apoptotic cells are not provided in the abstracts, the studies consistently report a concentration-dependent increase in apoptosis upon this compound treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Apoptosis
The following diagram illustrates the signaling pathway from this compound-mediated inhibition of SUV39H1 to the induction of apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
The following diagram outlines the key steps in a ChIP experiment to measure H3K9me3 levels at the FAS promoter.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Experimental Workflow: Fas Promoter Luciferase Reporter Assay
This diagram illustrates the workflow for a luciferase reporter assay to assess Fas promoter activity.
References
F5446: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the compound's mechanism of action in modulating epigenetic landscapes, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-cancer effects. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug development, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Discovery and Rationale
This compound was developed through a targeted effort to identify novel inhibitors of SUV39H1, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2][3] This epigenetic modification is a hallmark of transcriptionally silent chromatin and is frequently implicated in the silencing of tumor suppressor genes in various cancers.[4] The discovery process began with a virtual screening of a chemical library based on the structure of the human SUV39H1 protein's SET domain.[1] This screening identified a lead compound which was then structurally modified and chemically synthesized to produce this compound.[1] The rationale behind developing a SUV39H1 inhibitor is to reverse the epigenetic silencing of critical genes involved in apoptosis and immune surveillance, thereby providing a novel therapeutic strategy for cancer treatment.
Chemical Synthesis of this compound
The chemical synthesis of this compound was carried out by Leadgen Labs LLC, utilizing reagents from Sigma-Aldrich.[1] The synthesis is based on the structural modification of an initial hit compound identified through virtual screening.[1] The final compound has a molecular weight of 552.95 g/mol .[1] The structure and composition of this compound were confirmed using 1H and 13C NMR spectroscopy, as well as HPLC/MS analysis.[1]
A schematic of the chemical synthesis procedure is provided below.
Caption: Development workflow for the SUV39H1 inhibitor this compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of SUV39H1 enzymatic activity.[1][5] Its primary mechanism of action involves the reduction of H3K9me3 levels at the promoter regions of specific genes, leading to their re-expression.[1][2]
In Vitro Efficacy
This compound has demonstrated potent activity in various in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (SUV39H1 enzymatic activity) | Recombinant human SUV39H1 | 0.496 µM (496 nM) | [1][3][6] |
| EC50 (Apoptotic Cell Death) | SW620, LS411N | 4.96 x 10⁻⁷ M (496 nM) | [5] |
| Concentration for Fas Expression Upregulation | SW620, LS411N | 0-250 nM | [5] |
| Concentration for Cell Cycle Arrest | SW620, LS411N | 100 or 250 nM | [5] |
In Vivo Efficacy
In vivo studies have shown that this compound can suppress tumor growth.
| Animal Model | Dosage and Administration | Outcome | Reference |
| Mice with MC38 and CT26 tumors | 10 mg/kg, s.c., every two days for 14 days | Inhibited SUV39H1 and colon tumor growth; increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [5] |
| Mice with colon carcinoma | 10 and 20 mg/kg, s.c., every two days for 14 days | Increased T-cell effector expression to suppress colon carcinoma growth. | [5] |
| Human colon tumor xenograft | Not specified | Suppressed human colon tumor xenograft growth. | [2][5] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of SUV39H1, leading to a cascade of downstream effects that ultimately result in tumor cell apoptosis and suppression of tumor growth.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
In Vitro SUV39H1 Enzymatic Activity Assay
This assay was performed to determine the half-maximal effective concentration (EC50) of this compound against SUV39H1.
-
Enzyme: Recombinant human SUV39H1 protein.
-
Substrate: S-(methyl-3H) adenosyl-L-methionine.
-
Template: Histone 3 peptide (N1-21).
-
Procedure: this compound was tested in a 10-dose EC50 mode with 3-fold serial dilutions starting at 10 µM. The reaction was carried out in the presence of the enzyme, substrate, and template with varying concentrations of this compound.
-
Data Analysis: The EC50 was calculated using GraphPad Prism 6.0.[1][4][7]
Cell-Based Assays
-
Cell Lines: SW620 and LS411N (human colon carcinoma).[5]
-
Apoptosis Assay: Cells were treated with this compound (0-1 µM) for 2 days. The percentage of apoptotic cell death was determined.[5]
-
Fas Expression Assay: Cells were treated with this compound (0-250 nM) for 3 days. Tumor cell surface Fas expression was analyzed.[5]
-
Cell Cycle Analysis: Cells were treated with this compound (100 or 250 nM) for 48 hours. Cell cycle arrest was analyzed.[5]
In Vivo Xenograft Studies
-
Animal Model: Mice bearing MC38 and CT26 tumors.[5]
-
Treatment: this compound was administered subcutaneously at doses of 10 or 20 mg/kg every two days for 14 days.[5]
-
Vehicle Control: 10% Cremophor EL in PBS.[1]
-
Endpoints: Tumor growth was monitored. The expression levels of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating cytotoxic T lymphocytes (CTLs) were analyzed.[5]
Chromatin Immunoprecipitation (ChIP) Analysis
-
Objective: To determine the effect of this compound on H3K9me3 deposition at specific gene promoters.
-
Procedure: SW620 and LS411N cells were treated with this compound. ChIP analysis was performed to measure the level of H3K9me3 deposition at the FAS promoter.[2]
Conclusion
This compound is a promising novel epigenetic modulator with potent and selective inhibitory activity against SUV39H1. Its ability to reverse the silencing of key tumor suppressor and immune effector genes highlights its potential as a therapeutic agent for colorectal cancer and potentially other malignancies. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SUV39H1 inhibitors.
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10577371B2 - Small molecule histone methyltransferase SUV39H1 inhibitor and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
F5446: A Novel Epigenetic Approach to Inducing Apoptosis in Colorectal Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor F5446 and its significant impact on inducing apoptosis in colorectal carcinoma (CRC) cells. This compound targets the histone methyltransferase SUV39H1, a key enzyme involved in epigenetic gene silencing. By inhibiting SUV39H1, this compound reactivates critical apoptotic pathways, offering a promising new therapeutic strategy for colorectal cancer. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2][3] In colorectal carcinoma, the expression of the death receptor Fas is often downregulated, contributing to tumor cell survival and resistance to apoptosis. This silencing is linked to the epigenetic modification of histone 3 lysine 9 trimethylation (H3K9me3) at the FAS gene promoter, a process catalyzed by SUV39H1.[2][3]
This compound's primary mechanism involves the reduction of H3K9me3 deposition at the FAS promoter.[1][2][4] This leads to an increase in FAS gene expression and a subsequent upregulation of the Fas receptor on the surface of colorectal cancer cells.[1][2] As a result, the tumor cells become more sensitive to apoptosis induced by the Fas ligand (FasL).[1][2][3]
Beyond its direct effects on cancer cells, this compound has also been shown to enhance the anti-tumor immune response. It can increase the expression of key effector molecules in cytotoxic T lymphocytes (CTLs), such as granzyme B, perforin, FasL, and interferon-gamma (IFNγ), within the tumor microenvironment.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Duration | Reference |
| EC50 (SUV39H1) | 0.496 µM (4.96 x 10⁻⁷ M) | Recombinant human SUV39H1 | N/A | [1][5] |
| EC50 (SUV39H1) | 2.03 µM | In vitro assay | N/A | [3] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 2 days | [1] |
| Fas Expression | Upregulated | SW620, LS411N | 3 days (0-250 nM) | [1] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 48 hours (100 or 250 nM) | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Treatment Duration | Outcome | Reference |
| Athymic mice with SW620 xenografts | 5 and 10 mg/kg | Intraperitoneal injection, every two days | 10 times | Suppression of tumor growth | [3] |
| Mice with MC38 and CT26 tumors | 10 mg/kg | Subcutaneous injection, every two days | 14 days | Inhibition of tumor growth; Increased granzyme B, perforin, FasL, and IFNγ in CTLs | [1] |
| Mice with colon carcinoma | 10 and 20 mg/kg | Subcutaneous injection, every two days | 14 days | Increased T-cell effector expression; Suppression of tumor growth | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound action and a general workflow for evaluating its effects.
Caption: this compound mechanism of action in colorectal carcinoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Reagents
-
Cell Lines: Human colorectal carcinoma cell lines SW620 and LS411N are commonly used.[1] These cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Further dilutions are made in cell culture medium to achieve the desired final concentrations for treatment.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed colorectal cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-250 nM) for a specified period (e.g., 48-72 hours).[1]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]
-
Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells in cold 70% ethanol and store them at -20°C for at least 30 minutes.[3]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing PI and RNase A.[3]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Western Blotting for Protein Expression
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Fas, SUV39H1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Human Colon Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inoculate athymic nude mice with human colorectal carcinoma cells (e.g., 2.5 x 10⁶ SW620 cells per mouse).[3]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once tumors reach a certain volume, randomly divide the mice into treatment and control groups.[3]
-
This compound Administration: Treat the mice with this compound at specified doses (e.g., 5 or 10 mg/kg) via intraperitoneal or subcutaneous injection every two days for a defined period (e.g., 10-14 doses). The control group receives the vehicle solvent.[1][3]
-
Tumor Measurement: Measure the tumor dimensions with a digital caliper at regular intervals. Calculate the tumor volume using the formula: (length × width²)/2.[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Conclusion
This compound represents a promising therapeutic agent for colorectal carcinoma by targeting the epigenetic silencing of the FAS gene. Its ability to restore Fas-mediated apoptosis in tumor cells, coupled with its potential to enhance anti-tumor immunity, makes it a compelling candidate for further preclinical and clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SUV39H1 inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Enzymatic Activity of F5446 on SUV39H1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic activity and cellular effects of F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1. The document details the mechanism of action of this compound, its impact on colorectal cancer cells, and the experimental protocols used to characterize its activity.
Introduction to SUV39H1 and the Inhibitor this compound
Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a key histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression.[1] In several cancers, including colorectal carcinoma, SUV39H1 is upregulated, leading to the silencing of tumor suppressor genes and contributing to disease progression.[2][3]
This compound is a novel, selective small molecule inhibitor of SUV39H1.[1] It was developed through a structure-based virtual screening of a chemical library, followed by chemical synthesis and optimization.[1] this compound has been shown to effectively inhibit the enzymatic activity of SUV39H1, leading to a reduction in H3K9me3 levels and the reactivation of silenced genes, thereby inducing anti-cancer effects in colorectal cancer models.[1][2]
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on SUV39H1 and its downstream cellular consequences have been quantified through various in vitro and cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of SUV39H1 by this compound
| Parameter | Value | Description |
| EC50 | 0.496 µM | The half-maximal effective concentration of this compound required to inhibit 50% of recombinant human SUV39H1 enzymatic activity in a radiometric assay.[1] |
Table 2: Cellular Activity of this compound in Human Colorectal Carcinoma Cell Lines
| Cell Line | Assay | This compound Concentration | Result |
| SW620 | Apoptosis (Annexin V/PI) | 0.25 µM | ~10% Apoptotic Cells |
| 0.5 µM | ~15% Apoptotic Cells | ||
| 1.0 µM | ~20% Apoptotic Cells[2] | ||
| Cell Viability | 0.25 µM | Almost complete inhibition of cell growth[2] | |
| LS411N | Apoptosis (Annexin V/PI) | 0.25 µM | ~20% Apoptotic Cells |
| 0.5 µM | ~40% Apoptotic Cells | ||
| 1.0 µM | ~60% Apoptotic Cells[2] | ||
| Cell Viability | 0.25 µM | Almost complete inhibition of cell growth[2] | |
| SW620 & LS411N | H3K9me3 at FAS Promoter (ChIP) | 100 nM, 250 nM | Concentration-dependent decrease in H3K9me3 levels[2] |
| Fas Expression (Flow Cytometry) | 100 nM, 250 nM | Concentration-dependent increase in mean fluorescence intensity (MFI)[2] | |
| Sensitization to FasL-induced Apoptosis | 250 nM | Significant increase in apoptosis in the presence of FasL[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enzymatic and cellular activity of this compound.
In Vitro SUV39H1 Enzymatic Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from the co-factor S-(methyl-3H)-adenosyl-L-methionine (3H-SAM) to a histone H3 peptide substrate by recombinant SUV39H1.
-
Materials:
-
Recombinant human SUV39H1 protein
-
Histone H3 (1-21) peptide substrate
-
S-(methyl-3H)-adenosyl-L-methionine
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add this compound at various concentrations (typically in a 10-dose, 3-fold serial dilution) to the reaction mixture.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).[1]
-
Chromatin Immunoprecipitation (ChIP) for H3K9me3
This protocol details the procedure to assess the level of H3K9me3 at the FAS gene promoter in colorectal cancer cells treated with this compound.
-
Materials:
-
SW620 or LS411N cells
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer, Nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for the FAS promoter
-
qPCR machine and reagents
-
-
Procedure:
-
Treat SW620 or LS411N cells with various concentrations of this compound (e.g., 100 nM, 250 nM) for 48 hours.[2]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an anti-H3K9me3 antibody or a control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Quantify the amount of immunoprecipitated FAS promoter DNA by qPCR using specific primers.
-
Normalize the results to the input DNA.
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
SW620 or LS411N cells
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations (e.g., 0.25 µM, 0.5 µM, 1.0 µM) for a specified duration (e.g., 72 hours).[2]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations of Pathways and Workflows
Signaling Pathway of SUV39H1 and this compound in Colorectal Cancer Cells
Caption: SUV39H1-mediated silencing and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a potent and selective inhibitor of SUV39H1 that demonstrates significant anti-cancer activity in colorectal cancer models. By reversing the SUV39H1-mediated epigenetic silencing of the FAS gene, this compound restores the apoptotic potential of cancer cells, making them more susceptible to immune-mediated killing and chemotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further investigation of this compound and the broader field of epigenetic drug discovery.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
F5446: A Technical Guide to Reversing Tumor Immune Evasion via Epigenetic Modulation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of "Cold" Tumors
Despite the presence of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME), many solid tumors, such as microsatellite stable (MSS) colon cancer, remain unresponsive to immune checkpoint inhibitor (ICI) therapies.[1][2] This phenomenon of "T-cell exhaustion" or functional inactivity, where tumor-infiltrating CTLs fail to execute their cytotoxic functions, is a primary mechanism of tumor immune evasion.[1] Recent research has illuminated a critical epigenetic pathway that actively suppresses CTL effector functions. The histone methyltransferase SUV39H1 is significantly elevated in human colon carcinoma and the CTLs within the TME.[1][2][3] SUV39H1 mediates the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic mark associated with gene silencing.[1] This action specifically represses the expression of essential CTL effector genes, rendering the T-cells powerless.[1][2]
F5446 is a novel, first-in-class small molecule inhibitor designed to specifically target SUV39H1.[1][4] By inhibiting the enzymatic activity of SUV39H1, this compound aims to reverse this epigenetic silencing, restore CTL cytotoxicity, and thereby provide a new therapeutic strategy for overcoming immune evasion in previously unresponsive tumors.[1][2]
This compound Compound Profile
This compound was developed through chemical modification of a lead compound identified via virtual screening based on the SET domain structure of human SUV39H1.[1][5]
| Property | Value | Reference |
| Target | SUV39H1 (Suppressor of variegation 3-9 homolog 1) | [1][2] |
| Mechanism | Competitive inhibitor of SUV39H1 enzymatic activity | [1][4] |
| Potency (EC₅₀) | 0.496 µM (496 nM) | [1][2][5] |
| Modality | Small Molecule | [1][4] |
Core Mechanism of Action: Reawakening Cytotoxic T-Cells
The primary mechanism of this compound involves the direct inhibition of SUV39H1 within tumor-infiltrating CTLs. In the untreated state, high SUV39H1 expression leads to the deposition of H3K9me3 marks on the promoter regions of key effector genes, including those for Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG).[1][2][6] This silences their transcription, leading to CTL dysfunction.
This compound blocks this process, reducing H3K9me3 levels at these promoters. This releases the epigenetic brake, upregulating the expression of these cytotoxic molecules and restoring the CTL's ability to identify and eliminate cancer cells.[1][6]
Caption: this compound inhibits SUV39H1, reversing gene silencing and restoring CTL function.
Key Experiments and Preclinical Evidence
Experiment 1: In Vitro SUV39H1 Enzymatic Activity Assay
Objective: To determine the potency of this compound in directly inhibiting the enzymatic activity of recombinant human SUV39H1.
Protocol:
-
Reaction Setup: A 10-dose, 3-fold serial dilution of this compound was prepared.
-
Enzyme & Substrates: Recombinant human SUV39H1 protein was used as the methyltransferase. S-(methyl-3H) adenosyl-l-methionine (SAM) served as the methyl donor substrate, and a synthetic Histone H3 peptide (amino acids 1-21) was used as the methyl-accepting template.[4]
-
Incubation: The enzyme, substrates, and varying concentrations of this compound were incubated under conditions optimal for enzymatic activity.
-
Detection: The incorporation of the radiolabeled methyl group (3H) onto the H3 peptide was measured using a scintillation counter.
-
Analysis: The level of radioactivity was plotted against the this compound concentration. The half-maximal effective concentration (EC₅₀) was calculated using non-linear regression analysis (e.g., GraphPad Prism).[4]
Results: This assay confirmed this compound as a potent inhibitor of SUV39H1.
| Parameter | Value |
| EC₅₀ | 496 nM |
Experiment 2: In Vivo Efficacy in a Syngeneic Colon Carcinoma Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an anti-PD-1 antibody, in an immunocompetent mouse model.
Protocol:
-
Model System: C57BL/6 mice were used. The MC38 murine colon adenocarcinoma cell line, which is immunogenic and responsive to anti-PD-1, was chosen.[1]
-
Tumor Inoculation: 1.5 x 10⁵ MC38 cells were injected subcutaneously into the flank of each mouse.[1]
-
Grouping: Once tumors reached a palpable size (e.g., Day 8), mice were randomized into four treatment groups (n=5 per group):[1]
-
Group 1: Vehicle + IgG Isotype Control
-
Group 2: this compound (10 mg/kg)
-
Group 3: Anti-PD-1 antibody (200 µ g/mouse )
-
Group 4: this compound + Anti-PD-1
-
-
Dosing Regimen: Treatments were administered every two days for a total of 14 days.[1]
-
Endpoints: Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised and weighed.
Caption: Workflow for the syngeneic MC38 mouse model efficacy study.
Results: Both this compound monotherapy and anti-PD-1 monotherapy significantly suppressed the growth of established MC38 tumors compared to the control group.[1] In the published study, the combination of this compound and anti-PD-1 did not show an additive or synergistic effect, with tumor suppression being comparable to each monotherapy.[1]
| Treatment Group | Outcome |
| Vehicle + IgG Control | Progressive Tumor Growth |
| This compound (10 mg/kg) | Significant suppression of tumor growth |
| Anti-PD-1 | Significant suppression of tumor growth |
| This compound + Anti-PD-1 | Significant suppression of tumor growth (non-synergistic) |
Experiment 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes
Objective: To confirm that this compound treatment increases the expression of effector molecules in tumor-infiltrating CD8+ T-cells in vivo.
Protocol:
-
Sample Collection: Tumors from the mice in the In Vivo Efficacy Study (Experiment 2) were harvested at the endpoint.
-
Tissue Processing: Tumors were mechanically and enzymatically dissociated to create a single-cell suspension.
-
Cell Staining: The cell suspension was stained with fluorescently-labeled antibodies. Surface markers included CD45 (leukocyte common antigen), CD3 (T-cell marker), and CD8 (CTL marker).
-
Intracellular Staining: Following surface staining, cells were fixed and permeabilized. They were then stained with antibodies against intracellular effector molecules: Granzyme B, Perforin, and IFN-γ.
-
Flow Cytometry: Samples were acquired on a multi-color flow cytometer.
-
Data Analysis: The percentage of CD8+ T-cells expressing high levels of Granzyme B, Perforin, and IFN-γ was quantified for each treatment group by gating on the CD45+CD3+CD8+ population.
Results: Treatment with this compound led to a marked increase in the expression of key effector molecules within the tumor-infiltrating CTL population, confirming the proposed mechanism of action in vivo.[1][6]
| Marker (in CD8+ TILs) | This compound-Treated vs. Control |
| Granzyme B | Upregulated |
| Perforin | Upregulated |
| FasL | Upregulated |
| IFN-γ | Upregulated |
Dual-Action Potential: Direct Effects on Tumor Cells
In addition to its effects on T-cells, this compound exhibits direct anti-tumor activity. Studies have shown that this compound can induce cell cycle arrest at the S-phase in human colon carcinoma cell lines.[5][7] Furthermore, by decreasing H3K9me3 deposition at the FAS promoter on tumor cells, this compound upregulates the expression of the Fas receptor.[5][6] This sensitizes the cancer cells to apoptosis induced by Fas Ligand (FasL), which is concurrently being upregulated on the reactivated CTLs.[5]
Caption: this compound acts on both CTLs and tumor cells to promote apoptosis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that functions through a novel immuno-epigenetic mechanism. By specifically inhibiting SUV39H1, it reverses the epigenetic silencing of key cytotoxic genes in tumor-infiltrating lymphocytes, effectively "rearming" them to fight cancer.[1][2] Its dual action of also sensitizing tumor cells to apoptosis further enhances its therapeutic potential.[5][6] The preclinical data strongly support the continued development of this compound as a potential monotherapy or combination partner to overcome resistance to existing immunotherapies in colon cancer and potentially other solid tumors characterized by dysfunctional T-cell infiltrates.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. db.cngb.org [db.cngb.org]
F5446: A Novel Epigenetic Approach to Overcoming Immunotherapy Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant portion of patients exhibit primary or acquired resistance to these therapies. Emerging evidence points to the crucial role of the tumor microenvironment (TME) and epigenetic modifications in modulating anti-tumor immunity and immunotherapy response. This technical guide explores the potential of F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1, as a novel strategy to overcome immunotherapy resistance.
The Role of SUV39H1 in Tumor Immune Evasion:
Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[1][2] In the context of cancer, elevated expression of SUV39H1 has been observed in both tumor cells and tumor-infiltrating lymphocytes (TILs), contributing to an immunosuppressive TME.[3][4]
Specifically, SUV39H1 has been shown to repress the expression of critical effector genes in cytotoxic T lymphocytes (CTLs), including:
-
Granzyme B (GZMB): A serine protease that induces apoptosis in target cells.
-
Perforin (PRF1): A protein that forms pores in the target cell membrane, facilitating granzyme entry.
-
Fas Ligand (FASLG): A transmembrane protein that induces apoptosis upon binding to its receptor, Fas, on target cells.
-
Interferon-gamma (IFNG): A cytokine with pleiotropic anti-tumor effects, including the upregulation of MHC class I expression on tumor cells.[3][4][5]
By silencing these genes, SUV39H1 effectively dampens the tumor-killing capacity of CTLs, allowing cancer cells to evade immune destruction.
This compound: A Selective SUV39H1 Inhibitor
This compound is a potent and selective small-molecule inhibitor of SUV39H1. Its mechanism of action involves the direct inhibition of the enzymatic activity of SUV39H1, leading to a reduction in H3K9me3 levels at the promoters of target genes.
| Compound | Target | EC50 | Reference |
| This compound | SUV39H1 | 0.496 µM | [3][5][6][7] |
Table 1: Potency of this compound
Overcoming Immunotherapy Resistance with this compound: Preclinical Evidence
Preclinical studies have demonstrated the potential of this compound to reverse the immunosuppressive effects of SUV39H1 and enhance anti-tumor immunity, particularly in the context of immunotherapy resistance.
Reactivation of Cytotoxic T Lymphocyte Function
-
In Vitro Studies: Treatment of tumor-infiltrating CTLs with this compound has been shown to decrease H3K9me3 levels at the promoters of GZMB, PRF1, FASLG, and IFNG, leading to their re-expression.[3][4][5] This restores the cytotoxic potential of these crucial immune effector cells.
-
In Vivo Studies: In a mouse model of colon carcinoma, administration of this compound led to a significant suppression of tumor growth.[3][4][5] This anti-tumor effect was found to be dependent on the presence of CD8+ CTLs, confirming the immune-modulating activity of this compound.[3][4][5]
Synergistic Effects with Anti-PD-1 Therapy
The combination of this compound with anti-PD-1 checkpoint inhibitors has shown synergistic anti-tumor activity.
-
In Vivo Studies: In a colon carcinoma mouse model, the combination of this compound and an anti-PD-1 antibody resulted in a more profound and sustained tumor growth inhibition compared to either agent alone.[7][8] This suggests that this compound can sensitize tumors that are resistant to anti-PD-1 therapy.
Enhancing CAR T-cell Function and Persistence
Recent research indicates that the disruption of SUV39H1 can also enhance the efficacy of adoptive T-cell therapies. Genetic disruption of SUV39H1 in CAR T-cells has been shown to improve their expansion, long-term persistence, and overall anti-tumor efficacy in both leukemia and prostate cancer models.[9] This highlights the broad potential of targeting SUV39H1 to improve various T-cell-based immunotherapies.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound inhibits SUV39H1, preventing H3K9me3 and reactivating CTL effector genes.
Caption: Workflow for evaluating this compound's impact on CTL function and in vivo tumor growth.
Experimental Protocols
In Vivo Colon Carcinoma Mouse Model
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
For combination studies, administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) via intraperitoneal injection.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration, flow cytometry for immune cell populations, and gene expression analysis of TILs).
-
Analysis of CTL Effector Gene Expression
-
Sample: Tumor-infiltrating CTLs isolated from treated and control tumors.
-
Method: Quantitative Real-Time PCR (qPCR).
-
Isolate RNA from CTLs using a standard RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for murine Gzmb, Prf1, Fasl, and Ifng.
-
Normalize expression levels to a housekeeping gene (e.g., Actb or Gapdh).
-
Calculate the fold change in gene expression in this compound-treated CTLs relative to control CTLs.
-
Future Directions
The promising preclinical data for this compound warrants further investigation. Key future directions include:
-
Clinical Trials: Designing and initiating Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with immune checkpoint inhibitors.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy. This could include assessing SUV39H1 expression levels in tumors and TILs, as well as the baseline epigenetic landscape of CTLs.
-
Exploring Other Combinations: Investigating the potential of this compound in combination with other immunotherapies, such as CAR T-cell therapy and other checkpoint inhibitors (e.g., anti-CTLA-4).
-
Investigating Broader Effects on the TME: Further elucidating the impact of this compound on other immune cell populations within the tumor microenvironment, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
References
- 1. SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. US20200147099A1 - Inhibitor of suv39h1 histone methyltransferase for use in cancer combination therapy - Google Patents [patents.google.com]
- 9. aacrjournals.org [aacrjournals.org]
F5446: A Novel Epigenetic Approach to Inducing Apoptosis in Human Colon Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, in the context of human colon carcinoma. This compound represents a promising therapeutic strategy by epigenetically reprogramming cancer cells to undergo apoptosis.
Core Mechanism of Action: Re-sensitizing Colon Cancer Cells to Apoptotic Signals
This compound's primary mechanism involves the inhibition of SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This H3K9me3 mark is a key epigenetic signal that leads to gene silencing. In many human colorectal carcinomas (CRC), the expression of the FAS gene, which encodes the Fas death receptor, is significantly downregulated, while SUV39H1 is upregulated.[1][2]
This compound treatment leads to a decrease in H3K9me3 deposition at the FAS promoter.[1][2][3] This epigenetic modification reverses the silencing of the FAS gene, leading to increased Fas receptor expression on the surface of colon carcinoma cells.[1][2][3] The elevated presence of the Fas receptor sensitizes the cancer cells to apoptosis induced by its natural ligand, FasL, which can be expressed by immune cells such as cytotoxic T lymphocytes (CTLs).[1][4][5]
Beyond its direct effect on cancer cells, this compound has also been shown to enhance the anti-tumor immune response. By inhibiting SUV39H1 in tumor-infiltrating CTLs, this compound upregulates the expression of key effector molecules like granzyme B, perforin, FasL, and IFNγ, thereby boosting the CTLs' ability to kill cancer cells.[4][6]
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| EC50 for SUV39H1 enzymatic activity | Recombinant human SUV39H1 | 0.496 µM (496 nM) | [3][6][7] |
| Apoptosis Induction (1 µM this compound) | SW620-5FUR | ~20% | [1] |
| LS411N-5FUR | ~60% | [1] | |
| Effect on Fas Expression | SW620 and LS411N | Upregulation | [3] |
| Cell Cycle Arrest | SW620 and LS411N | S phase arrest | [1][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Human colon tumor xenograft | Not specified | Suppression of tumor growth | [1][2] |
| MC38 and CT26 colon carcinoma | 10 mg/kg or 20 mg/kg, s.c., every two days for 14 days | Increased T-cell effector expression and suppression of tumor growth | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
This compound-Mediated Apoptosis Signaling Pathway
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the efficacy of this compound in vitro and in vivo.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Human colon carcinoma cell lines such as SW620, LS411N, and their 5-FU-resistant derivatives (SW620-5FUR, LS411N-5FUR) are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 0-1 µM) or the vehicle control (DMSO).[3] Treatment duration can range from 24 to 72 hours depending on the assay.[3]
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
After treatment with this compound, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., Fas, SUV39H1, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Cells are harvested after this compound treatment.
-
Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Human colon carcinoma cells (e.g., 1.5 x 10^5 cells/mouse) are injected subcutaneously into immunodeficient mice (e.g., nude mice) or syngeneic mice for immunotherapy studies.[6]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered (e.g., subcutaneously at 10 or 20 mg/kg) every two days for a specified period (e.g., 14 days).[3][6] The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) or apoptosis markers (TUNEL).
-
Conclusion
This compound presents a compelling, targeted approach for the treatment of human colon carcinoma. By epigenetically reactivating the Fas death receptor pathway, this compound can induce apoptosis in tumor cells and sensitize them to immune-mediated killing. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The F5446-Viral Mimicry Axis: A Technical Guide to a Novel Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients remains unresponsive to current modalities. A promising new frontier in oncology is the concept of "viral mimicry," where cancer cells are manipulated to exhibit signs of a viral infection, thereby triggering a potent anti-tumor immune response. This technical guide delves into the intricate link between the novel small molecule F5446 and the induction of viral mimicry in cancer cells. This compound, a selective inhibitor of the histone methyltransferase SUV39H1, represents a potential first-in-class therapeutic that leverages this innovative approach to cancer treatment. This document provides an in-depth analysis of the underlying mechanisms, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate further research and drug development in this exciting area.
Core Mechanism: this compound and the Epigenetic Induction of Viral Mimicry
This compound's primary mechanism of action is the inhibition of SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is crucial for the transcriptional silencing of repetitive elements (REs), which constitute a significant portion of the human genome.
In cancer cells, the this compound-mediated inhibition of SUV39H1 leads to a reduction in H3K9me3 marks at REs. This epigenetic reprogramming results in the transcriptional reactivation of these normally silenced elements. The accumulation of double-stranded RNA (dsRNA) transcripts from these REs within the cytoplasm is detected by intracellular pattern recognition receptors (PRRs), mimicking a viral infection.
This "viral mimicry" triggers downstream antiviral signaling pathways, primarily the cGAS-STING and RIG-I/MDA5 pathways. Activation of these pathways culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and other immune cells, ultimately fostering a robust anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | This compound Concentration | Result | Reference |
| SUV39H1 Enzymatic Activity (EC50) | Recombinant Human SUV39H1 | 0.496 µM | 50% inhibition of SUV39H1 activity | [2] |
| Apoptotic Cell Death | SW620, LS411N (colorectal cancer) | 0-1 µM (48h) | Induces apoptotic cell death | [3] |
| Fas Expression | SW620, LS411N (colorectal cancer) | 0-250 nM (72h) | Upregulates tumor cell surface Fas expression | [3] |
| Cell Cycle Arrest | SW620, LS411N (colorectal cancer) | 100 or 250 nM (48h) | Induces S-phase cell cycle arrest | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | This compound Dosage and Schedule | Outcome | Reference |
| MC38 (colon carcinoma) | 10 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth, increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs | [2][3] |
| CT26 (colon carcinoma) | 10 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth | [3] |
| Human Colon Tumor Xenograft | 10 and 20 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Viral Mimicry
Caption: this compound inhibits SUV39H1, leading to viral mimicry and an anti-tumor immune response.
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in the MC38 tumor model.
Detailed Experimental Protocols
In Vitro SUV39H1 Enzymatic Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for SUV39H1 enzymatic activity.
-
Materials:
-
Recombinant human SUV39H1 protein
-
S-(methyl-3H) adenosyl-L-methionine (SAM)
-
Histone H3 peptide (N1-21)
-
This compound (10-dose, 3-fold serial dilutions)
-
Assay buffer
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant human SUV39H1, S-(methyl-3H) adenosyl-L-methionine, and the Histone 3 peptide substrate in the assay buffer.
-
Add this compound at various concentrations (10-dose, 3-fold serial dilutions).
-
Incubate the reaction mixture to allow for the methyltransferase reaction to proceed.
-
Stop the reaction and measure the incorporation of the tritiated methyl group into the histone peptide using a scintillation counter.
-
Calculate the EC50 value using GraphPad Prism software.[2]
-
In Vivo Murine Colon Carcinoma Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
-
Cell Line: MC38 murine colon carcinoma cells.
-
Animals: C57BL/6 mice (female, 6-8 weeks old).
-
Procedure:
-
Subcutaneously inject 1.5 x 10^5 MC38 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
Randomize mice into treatment groups (n=5-10 per group).
-
Administer this compound (10 mg/kg) or vehicle control (e.g., 10% Cremophor EL in PBS) via subcutaneous injection every two days for a total of 14 days.
-
Measure tumor volume with calipers every two days.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., qPCR for gene expression, flow cytometry for immune cell infiltration).[2]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the effect of this compound on H3K9me3 levels at specific gene promoters.
-
Materials:
-
Cancer cells treated with this compound or vehicle control.
-
Formaldehyde for cross-linking.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Anti-H3K9me3 antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for reverse cross-linking and DNA purification.
-
qPCR primers for target gene promoters (e.g., GZMB, PRF1, FASLG, IFNG).
-
-
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse cells and shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitate chromatin with an anti-H3K9me3 antibody overnight.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links and purify the DNA.
-
Quantify the enrichment of specific promoter regions by qPCR.
-
RNA Sequencing (RNA-seq) Analysis
-
Objective: To identify genome-wide changes in gene expression following this compound treatment.
-
Procedure:
-
Treat cancer cells with this compound or vehicle control.
-
Isolate total RNA from the cells.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries (e.g., using a TruSeq RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including read alignment, transcript quantification, and differential gene expression analysis, to identify upregulated and downregulated genes, with a focus on repetitive elements and interferon-stimulated genes.
-
Conclusion
This compound represents a novel therapeutic strategy that bridges the gap between epigenetic regulation and cancer immunotherapy. By inhibiting SUV39H1, this compound effectively induces a state of viral mimicry in cancer cells, leading to the activation of innate immune pathways and a subsequent adaptive anti-tumor immune response. The preclinical data presented in this guide demonstrate the potential of this compound as a potent anti-cancer agent, both as a monotherapy and in combination with immune checkpoint inhibitors. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate and develop this promising therapeutic approach. Further research is warranted to translate these preclinical findings into clinical applications for the benefit of cancer patients.
References
Methodological & Application
F5446: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a potent and selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] By targeting SUV39H1, this compound effectively reduces the levels of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with gene silencing.[2][3] This inhibitory action leads to the re-expression of silenced tumor suppressor genes, most notably FAS, which sensitizes cancer cells to Fas ligand (FasL)-induced apoptosis.[1] These application notes provide detailed protocols and recommended concentrations for the use of this compound in various in vitro cell culture experiments, including apoptosis induction, cell cycle analysis, and gene expression modulation.
Mechanism of Action
SUV39H1 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification creates a compact chromatin structure, leading to transcriptional repression of target genes. In many cancer cells, the FAS gene promoter is silenced by H3K9me3, allowing cells to evade apoptosis.[1] this compound selectively inhibits the enzymatic activity of SUV39H1, preventing H3K9me3 deposition.[2][4] The subsequent decrease in H3K9me3 at the FAS promoter restores its expression, leading to an increased presence of the Fas receptor on the cell surface and enhanced sensitivity to apoptosis triggered by FasL.[1]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes key quantitative data from published studies.
| Cell Line | Concentration Range | Incubation Time | Assay | Observed Effect | Reference |
| Recombinant human SUV39H1 | 0 - 10 µM | N/A | In Vitro Enzymatic Assay | EC₅₀ = 0.496 µM (496 nM) | [1][2][4] |
| SW620, LS411N (Colon Carcinoma) | 0 - 1 µM | 2 days (48 h) | Apoptosis Assay | Dose-dependent increase in apoptotic cell death. | [1] |
| SW620, LS411N (Colon Carcinoma) | 100 nM, 250 nM | 48 hours | Cell Cycle Analysis | Induced cell cycle arrest at the S phase. | [1] |
| SW620, LS411N (Colon Carcinoma) | 0 - 250 nM | 3 days (72 h) | Fas Expression (Flow Cytometry) | Upregulation of tumor cell surface Fas expression. | [1] |
| Activated Mouse T-cells | Not specified | Not specified | Gene Expression Analysis | Reduced H3K9me3 at promoters of Gzmb, Prf1, Faslg, and Ifng. | [4] |
Experimental Protocols
General Guidelines
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Culture : Use appropriate sterile techniques and culture conditions for the cell lines being studied.
-
Controls : Always include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment) in all experiments.
Protocol 1: Apoptosis Induction Assay
Objective : To determine the effect of this compound on inducing apoptosis in colorectal cancer cell lines.
Materials :
-
SW620 or LS411N cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well or 6-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure :
-
Cell Seeding : Seed SW620 or LS411N cells in a 6-well plate at a density that allows for logarithmic growth over the treatment period (e.g., 2 x 10⁵ cells/well). Allow cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 100 nM, 250 nM, 500 nM, and 1 µM. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation : Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Cell Harvesting : After incubation, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Staining : Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcome : A dose-dependent increase in the percentage of apoptotic cells in this compound-treated wells compared to the vehicle control.[1]
Protocol 2: Cell Cycle Analysis
Objective : To assess the impact of this compound on cell cycle progression.
Materials :
-
SW620 or LS411N cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% cold ethanol
-
Flow cytometer
Procedure :
-
Cell Seeding and Treatment : Follow steps 1-3 from Protocol 1, using final this compound concentrations of 100 nM and 250 nM.[1]
-
Incubation : Incubate the cells for 48 hours.[1]
-
Cell Harvesting : Collect all cells and wash with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
Expected Outcome : An accumulation of cells in the S phase of the cell cycle in a concentration-dependent manner in this compound-treated samples.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for F5446 in Animal Studies
For: Researchers, scientists, and drug development professionals.
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1] SUV39H1 specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification associated with gene silencing and heterochromatin formation. In various cancer models, this compound has been shown to reactivate silenced genes, leading to anti-tumor effects. Its primary mechanisms include sensitizing cancer cells to apoptosis and enhancing the effector functions of cytotoxic T-lymphocytes (CTLs) within the tumor microenvironment.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below for reference.
| Property | Value | Reference |
| IUPAC Name | 1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate | N/A |
| Molecular Formula | C₂₆H₁₇ClN₂O₈S | [1] |
| Molecular Weight | 552.94 g/mol | [1] |
| CAS Number | 2304465-89-0 | [1] |
| Target | SUV39H1 Methyltransferase | [1] |
| EC₅₀ | 0.496 µM (496 nM) for recombinant human SUV39H1 | [1][2][3] |
| Appearance | Orange to reddish-brown solid | [1] |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism targeting both tumor cells and immune cells by inhibiting SUV39H1-mediated gene silencing.
-
Direct Effect on Cancer Cells: this compound treatment leads to a decrease in H3K9me3 deposition at the promoter of the FAS gene.[1] This epigenetic reactivation results in increased cell surface expression of the Fas death receptor, thereby sensitizing colorectal carcinoma cells to Fas Ligand (FasL)-induced apoptosis.[1]
-
Immune System Modulation: Within the tumor microenvironment, this compound acts on tumor-infiltrating CTLs. It inhibits SUV39H1 to reduce H3K9me3 levels at the promoters of key effector genes, including Granzyme B (GZMB), Perforin (PRF1), FasL (FASLG), and Interferon-gamma (IFNG).[1] This leads to their increased expression, enhancing the ability of CTLs to recognize and eliminate cancer cells.[2]
Figure 1: Dual mechanism of action of this compound in cancer therapy.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound exhibits limited solubility in aqueous solutions. Therefore, a formulation with a solubilizing agent is required for in vivo administration. It is highly recommended to prepare fresh solutions for each day of dosing.
Materials:
-
This compound powder
-
Cremophor® EL (Sigma-Aldrich, Cat# C5135 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Ultrasonic bath (sonicator)
-
Heating block or water bath (optional)
Protocol:
Two common vehicle formulations have been successfully used in published studies.[1] The choice of protocol may depend on the desired final concentration and stability.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solubilizing Agent | 15% Cremophor® EL | 10% Cremophor® EL |
| Vehicle | 85% Saline | 90% PBS |
| Reported Solubility | ~2 mg/mL | ~1.82 mg/mL |
| Notes | Forms a suspended solution; requires sonication. | May require warming and sonication. |
Step-by-Step Procedure (for a 10 mg/kg dose in mice):
-
Calculate Required Amount:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg.
-
Assume an injection volume of 100 µL (0.1 mL).
-
Required concentration: 0.2 mg / 0.1 mL = 2 mg/mL.
-
For a study with 10 mice, plus overage, prepare 2 mL of the final solution. Total this compound needed: 2 mg/mL * 2 mL = 4 mg.
-
-
Vehicle Preparation (Using Protocol 1 as an example for 2 mL total volume):
-
In a sterile 15 mL conical tube, add 300 µL of Cremophor® EL (15% of 2 mL).
-
Add 4 mg of this compound powder directly to the Cremophor® EL. Vortex thoroughly to create a uniform slurry.
-
Slowly add 1700 µL of sterile saline (85% of 2 mL) to the tube while vortexing.
-
-
Solubilization:
-
The solution will likely appear as a suspension.
-
Place the tube in an ultrasonic bath and sonicate until the solution becomes as clear as possible. Intermittent heating to 37-60°C can aid dissolution, but avoid boiling.[1]
-
Visually inspect for any precipitate before drawing the solution into syringes.
-
-
Administration:
-
Administer the freshly prepared solution to animals via the desired route (e.g., subcutaneous or intraperitoneal injection) promptly after preparation.[1]
-
Storage:
-
Stock Solutions (in DMSO): Can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]
-
Working Solutions (for injection): Should be prepared fresh before each use and not stored.[1]
In Vivo Efficacy Study Workflow
The following protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Animal Model: C57BL/6 mice (6-8 weeks old).[2] Tumor Model: Subcutaneous implantation of MC38 or CT26 colon carcinoma cells.[1]
Figure 2: Experimental workflow for an in vivo efficacy study of this compound.
Detailed Steps:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10⁵ MC38 cells) into the flank of each mouse.[2]
-
Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with digital calipers every two days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 80-120 mm³), randomly assign mice into treatment groups (e.g., n=5-10 per group).[2]
-
Treatment Administration:
-
Dosing Schedule: Administer treatment every two days for a total of 14 days (7 doses).[1][2]
-
Monitoring: Throughout the study, monitor tumor volume, mouse body weight, and overall health (clinical signs of toxicity). A weight loss of over 15-20% may require euthanasia.
-
Endpoint: Euthanize mice approximately 24 hours after the final dose. Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for downstream analysis such as weighing, immunohistochemistry, or flow cytometry to assess immune cell infiltration and activation.[2]
Tolerability and Dosing Considerations
-
Efficacious Dose: A dose of 10 mg/kg administered every two days has been shown to be effective in suppressing colon carcinoma growth in mice without severe toxicity.[2]
-
Tolerability: In tolerability studies, mice receiving 10 mg/kg maintained a stable body weight.[2] A higher dose of 20 mg/kg resulted in an average weight loss of less than 10%, indicating a narrow therapeutic window.[2]
-
Route of Administration: Both subcutaneous (s.c.) and intraperitoneal (i.p.) routes have been used successfully.[1] The choice may depend on the specific experimental design and absorption kinetics desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
F5446 Treatment Protocol for Human Colon Tumor Xenografts: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1, which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] In human colorectal carcinoma (CRC), the expression of the death receptor Fas is often downregulated, contributing to tumor immune evasion and resistance to chemotherapy.[1] The SUV39H1-H3K9me3 epigenetic axis is responsible for repressing FAS gene expression in metastatic human colon tumor cells.[3] this compound has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of CRC cells to FasL-induced apoptosis.[1][2] Furthermore, this compound can induce cell cycle arrest at the S phase and suppress the growth of 5-FU-resistant human colon carcinoma xenografts in vivo.[1]
These application notes provide a detailed protocol for the treatment of human colon tumor xenografts with this compound, based on preclinical studies. It also includes data on its mechanism of action and efficacy.
Mechanism of Action
This compound targets SUV39H1, a key enzyme that catalyzes the trimethylation of H3K9. This epigenetic mark is associated with gene silencing. In colon cancer, high levels of SUV39H1 lead to increased H3K9me3 at the promoter of the FAS gene, silencing its expression. By inhibiting SUV39H1, this compound reduces H3K9me3 levels, reactivates FAS gene expression, and increases the presentation of the Fas receptor on the tumor cell surface. This sensitizes the cancer cells to apoptosis induced by Fas ligand (FasL), which can be expressed by immune cells such as cytotoxic T-lymphocytes (CTLs).[1][3] Additionally, this compound has been shown to upregulate the expression of effector genes in tumor-infiltrating CTLs, including Granzyme B, Perforin, FasL, and IFNγ, thereby enhancing the anti-tumor immune response.[2][4]
Signaling Pathway of this compound in Colon Cancer Cells
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Experimental Protocols
In Vivo Human Colon Tumor Xenograft Model
This protocol describes the establishment of a human colon tumor xenograft model in mice and subsequent treatment with this compound.
Materials:
-
Human colon carcinoma cell line (e.g., SW620)[1]
-
Athymic nude mice (e.g., BALB/c nude)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound compound
-
Vehicle control (e.g., solvent used to dissolve this compound)
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SW620 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 106 cells) into the right flank of each athymic mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., relative similar sizes at day 8 post-injection), randomize the mice into treatment and control groups.[1]
-
This compound Administration:
-
Endpoint: Continue monitoring tumor growth and the health of the mice. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., flow cytometry for Fas expression).
Experimental Workflow
Caption: Workflow for this compound treatment of human colon tumor xenografts in mice.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Result |
| SW620 | Apoptotic Cell Death | 0-1 µM (2 days) | Induces apoptosis |
| LS411N | Apoptotic Cell Death | 0-1 µM (2 days) | Induces apoptosis |
| SW620 | Cell Cycle Analysis | 100 or 250 nM (48h) | Induces S phase arrest |
| LS411N | Cell Cycle Analysis | 100 or 250 nM (48h) | Induces S phase arrest |
| SW620 | Fas Expression | 0-250 nM (3 days) | Upregulates cell surface Fas |
| LS411N | Fas Expression | 0-250 nM (3 days) | Upregulates cell surface Fas |
Data sourced from MedChemExpress.[2]
In Vivo Efficacy of this compound on SW620 Xenografts
| Treatment Group | Dosage | Administration | Outcome | p-value |
| Control | Vehicle | i.p. every 2 days (10x) | - | - |
| This compound | 5 mg/kg | i.p. every 2 days (10x) | Tumor growth suppression | Not significant |
| This compound | 10 mg/kg | i.p. every 2 days (10x) | Significantly smaller tumor size | p=0.0424 |
| This compound | 10 mg/kg | i.p. every 2 days (10x) | Significantly lower tumor weight | p=0.0183 |
Data from a study by Lu et al.[1]
Conclusion
The SUV39H1 inhibitor this compound demonstrates significant potential as a therapeutic agent for human colon cancer.[1] Its ability to reverse epigenetic silencing of the FAS gene, thereby sensitizing tumor cells to apoptosis, and to induce cell cycle arrest provides a dual mechanism for inhibiting tumor growth.[1] The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and similar epigenetic modulators in the context of colorectal cancer. Further investigation into the combination of this compound with immunotherapy, such as PD-1 blockade, is also a promising area of research.[3]
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing F5446 to Sensitize Cancer Cells to FasL-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to apoptosis is a critical mechanism by which cancer cells evade immune surveillance and cytotoxic therapies. The Fas/FasL signaling pathway is a key regulator of programmed cell death, and its downregulation is a common feature in various cancers, including colorectal carcinoma. F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] By inhibiting SUV39H1, this compound reduces the trimethylation of histone H3 at lysine 9 (H3K9me3) at the FAS gene promoter. This epigenetic modification leads to the re-expression of the Fas receptor (CD95/APO-1) on the surface of cancer cells, thereby sensitizing them to Fas Ligand (FasL)-induced apoptosis.[1][2] These application notes provide detailed protocols for utilizing this compound to sensitize cancer cells to FasL-induced apoptosis, along with data presentation and visualization of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on colorectal cancer cell lines.
Table 1: Efficacy of this compound on SUV39H1 and Cancer Cell Viability
| Compound | Target | EC50 (in vitro enzymatic assay) | Cell Lines | Effect on Cell Viability |
| This compound | Recombinant Human SUV39H1 | 0.496 µM[3] | SW620, LS411N (Human Colorectal Carcinoma) | Dose-dependent decrease in cell viability[1] |
Table 2: this compound-Induced Apoptosis in Colorectal Cancer Cells
| Cell Line | Treatment | Concentration | Duration | Result |
| SW620 | This compound | 0 - 1 µM | 48 hours | Concentration-dependent increase in apoptosis[1] |
| LS411N | This compound | 0 - 1 µM | 48 hours | Concentration-dependent increase in apoptosis[1] |
Table 3: Sensitization to FasL-Induced Apoptosis by this compound
| Cell Line | Pre-treatment | Pre-treatment Concentration | FasL Concentration | Duration | Result |
| SW620 | This compound | 250 nM | 100 ng/mL | 3 days | Significant increase in FasL-induced apoptosis compared to FasL alone[1] |
| LS411N | This compound | 250 nM | 100 ng/mL | 3 days | Significant increase in FasL-induced apoptosis compared to FasL alone[1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Caption: Workflow for assessing this compound's sensitization to FasL-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma cell lines SW620 and LS411N.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 100 nM, 250 nM). Replace the existing medium with the this compound-containing medium. For control wells, use a medium with an equivalent concentration of DMSO.
-
FasL Treatment: Following pre-treatment with this compound for the indicated duration (e.g., 48-72 hours), add FasL directly to the culture medium at the desired final concentration (e.g., 100 ng/mL).
Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate reader.
Protocol:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Fas Expression
This technique is used to detect changes in Fas protein levels following this compound treatment.
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against Fas.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Fas antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Chromatin Immunoprecipitation (ChIP) for H3K9me3 at the FAS Promoter
ChIP is used to determine if this compound treatment leads to a reduction in the repressive H3K9me3 mark at the FAS gene promoter.
Materials:
-
Formaldehyde.
-
Glycine.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator.
-
Antibody against H3K9me3.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Primers for the FAS promoter for qPCR.
Protocol:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA to fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C and treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the FAS promoter to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input DNA.
Conclusion
This compound represents a promising therapeutic strategy to overcome resistance to apoptosis in cancer cells. By epigenetically upregulating the Fas receptor, this compound can restore sensitivity to FasL-mediated cell death. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of this compound in various cancer models. Careful execution of these experiments will contribute to a deeper understanding of how epigenetic modulation can be harnessed to enhance anti-cancer therapies.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT cell viability assay [bio-protocol.org]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: F5446 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3][4][5] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic modification associated with gene silencing.[2][5][6] In the tumor microenvironment, SUV39H1 has been shown to repress the expression of key cytotoxic T-lymphocyte (CTL) effector genes, thereby promoting immune evasion by cancer cells.[2][4][7] this compound reverses this silencing, leading to increased expression of genes such as granzyme B (GZMB), perforin (PRF1), Fas ligand (FASLG), and interferon-gamma (IFNG) in tumor-infiltrating CTLs.[2][4] This enhancement of CTL effector function provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 therapy.
Anti-PD-1 therapy works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells.[8] This interaction normally serves as an immune checkpoint, suppressing T-cell activity. By blocking this "off switch," anti-PD-1 antibodies can reinvigorate an anti-tumor immune response.
This document provides detailed application notes and experimental protocols for studying the combination of this compound and anti-PD-1 therapy in a preclinical setting, based on published literature.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 (SUV39H1 enzymatic activity) | 0.496 µM | Recombinant Human SUV39H1 | [2][4][9] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | [1] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | [1] |
| Upregulation of Fas Expression | Concentration-dependent | SW620, LS411N | [1] |
In Vivo Monotherapy Efficacy of this compound and Anti-PD-1
| Treatment Group | Dosing Regimen | Mouse Model | Key Findings | Reference |
| This compound | 10 mg/kg, s.c., every two days for 14 days | MC38, CT26 | Suppressed tumor growth; Increased expression of GZMB, PRF1, FASLG, IFNG in tumor-infiltrating CTLs. | [1] |
| Anti-PD-1 | 200 µ g/mouse , i.p., every two days for 14 days | MC38 | Suppressed tumor growth. |
In Vivo Combination Therapy: this compound and Anti-PD-1
Published studies utilizing the MC38 colon tumor model have investigated the combination of this compound and anti-PD-1 therapy. While both agents individually demonstrated significant tumor growth suppression, the combination did not show additive or synergistic effects on tumor growth.[4] This suggests that both therapies may converge on a similar mechanism of action, namely the enhancement of CTL-mediated tumor killing. This compound directly boosts the expression of cytotoxic effector molecules, while anti-PD-1 removes a key brake on CTL activity.
| Treatment Group | Dosing Regimen | Mouse Model | Tumor Growth Outcome | Reference |
| This compound + Anti-PD-1 | This compound (10 mg/kg, s.c.) + Anti-PD-1 (200 µ g/mouse , i.p.), every two days for 14 days | MC38 | Significant tumor growth suppression, but no additive or synergistic effect compared to monotherapies. | [4] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits SUV39H1, leading to enhanced CTL effector function.
Anti-PD-1 Therapy Mechanism of Action
Caption: Anti-PD-1 antibodies block the PD-1/PD-L1 interaction, restoring T cell activation.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for in vivo study of this compound and anti-PD-1 combination therapy.
Experimental Protocols
In Vivo Mouse Model of Syngeneic Colon Carcinoma
Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-1 therapy in a murine colon adenocarcinoma model.
Materials:
-
MC38 murine colon adenocarcinoma cells
-
6-8 week old female C57BL/6 mice
-
This compound (solubilized in an appropriate vehicle, e.g., 10% Cremophor EL in PBS)
-
Anti-mouse PD-1 antibody (clone: 29F.1A12 or similar)
-
Isotype control IgG antibody
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G for injection, larger gauge for preparation)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., ~50-100 mm^3, typically 7-8 days post-implantation), randomize mice into treatment groups (n=5-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle + Isotype control IgG (200 µ g/mouse , i.p.)
-
Group 2: this compound (10 mg/kg, s.c.) + Isotype control IgG (200 µ g/mouse , i.p.)
-
Group 3: Vehicle + Anti-PD-1 antibody (200 µ g/mouse , i.p.)
-
Group 4: this compound (10 mg/kg, s.c.) + Anti-PD-1 antibody (200 µ g/mouse , i.p.)
-
-
Drug Administration: Administer treatments every two days for a total of 14 days.
-
Endpoint: Continue to monitor tumor growth and body weight. Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Sample Collection: At the end of the study, excise tumors, measure their weight, and process for further analysis (flow cytometry, qPCR, etc.).
Isolation of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To obtain a single-cell suspension of immune cells from tumor tissue for downstream analysis.
Materials:
-
Excised tumor tissue
-
RPMI 1640 medium
-
Collagenase/Hyaluronidase solution
-
DNase I
-
70 µm and 40 µm cell strainers
-
Fetal Bovine Serum (FBS)
-
Red blood cell lysis buffer (optional)
Procedure:
-
Place the excised tumor in a petri dish with cold RPMI medium.
-
Mince the tumor into small pieces (~1-2 mm^3) using a sterile scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube or a 50 mL conical tube containing digestion buffer (e.g., RPMI with Collagenase/Hyaluronidase and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Dissociate the tissue further by pipetting or using a gentleMACS Dissociator.
-
Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube.
-
Wash the strainer with RPMI medium containing 10% FBS to neutralize enzymatic activity.
-
Centrifuge the cell suspension at 300 x g for 5-7 minutes.
-
(Optional) If significant red blood cell contamination is present, resuspend the pellet in ACK lysis buffer for 1-2 minutes and then neutralize with excess medium.
-
Pass the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS or FACS buffer and proceed to cell counting and staining for flow cytometry.
Quantitative PCR (qPCR) for Effector Gene Expression
Objective: To quantify the mRNA expression levels of GZMB, PRF1, FASLG, and IFNG in isolated TILs.
Materials:
-
Isolated TILs
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GZMB, PRF1, FASLG, IFNG) and a housekeeping gene (e.g., GAPDH, Beta-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from isolated TILs according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Program: Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Chromatin Immunoprecipitation (ChIP) for H3K9me3
Objective: To determine the enrichment of H3K9me3 at the promoter regions of effector genes in T cells.
Materials:
-
Isolated TILs or cultured T cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K9me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of interest
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
qPCR Analysis: Use qPCR with primers specific to the promoter regions of GZMB, PRF1, FASLG, and IFNG to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input DNA.
Conclusion
The combination of the SUV39H1 inhibitor this compound with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity. This compound acts by epigenetically reprogramming tumor-infiltrating CTLs to increase their cytotoxic potential. While initial in vivo studies in the MC38 model did not demonstrate a synergistic effect on tumor growth, this may be due to the potent, and potentially overlapping, mechanisms of both agents in this immunogenic tumor model. Further investigation in other tumor models, including those with lower immunogenicity, is warranted to fully elucidate the potential of this combination therapy. The protocols provided herein offer a framework for researchers to further explore the efficacy and mechanisms of combining epigenetic modulation with immune checkpoint blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. youtube.com [youtube.com]
- 9. Epigenetic strategies synergize with PD-L1/PD-1 targeted cancer immunotherapies to enhance antitumor responses [ouci.dntb.gov.ua]
Application Notes and Protocols for F5446 in Tumor Growth Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification associated with gene silencing.[2][3] In various cancers, including colorectal carcinoma, SUV39H1 is often upregulated, leading to the silencing of tumor suppressor genes.[4][5] this compound reverses this silencing, notably at the FAS gene promoter, leading to increased Fas receptor expression on tumor cells.[1][5] This sensitizes the cancer cells to Fas ligand (FasL)-mediated apoptosis, a crucial pathway for immune-mediated tumor cell killing by cytotoxic T lymphocytes (CTLs).[6][7] Furthermore, this compound has been shown to enhance the expression of T-cell effector genes, further contributing to its anti-tumor activity.[8][9]
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the tumor growth suppression effects of this compound, from initial in vitro screening to in vivo efficacy studies.
Mechanism of Action: The SUV39H1-Fas-Apoptosis Axis
This compound exerts its anti-tumor effects primarily through the epigenetic reprogramming of cancer cells, leading to the reactivation of the extrinsic apoptosis pathway.
Caption: this compound Mechanism of Action in Tumor Cells.
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| In Vitro Efficacy | |||
| This compound EC50 vs. SUV39H1 | 0.496 µM (496 nM) | Recombinant human SUV39H1 | [1][10] |
| Apoptosis Induction | Concentration-dependent (e.g., ~20-60% at 1 µM) | SW620, LS411N | [4] |
| Fas Expression Upregulation | 0-250 nM (3 days) | SW620, LS411N | [1] |
| Cell Cycle Arrest | S Phase Arrest | SW620, LS411N | [5][11] |
| In Vivo Efficacy | |||
| Dosage | 10 mg/kg | C57BL/6 mice with MC38/CT26 tumors | [8][11] |
| Administration Route | Subcutaneous (s.c.) | Mice | [11] |
| Dosing Schedule | Every two days for 14 days | Mice | [8][11] |
Experimental Protocols
In Vitro Assays
Caption: General workflow for in vitro evaluation of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, LS411N)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[12]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at 37°C.[14]
-
Analyze the DNA content by flow cytometry.
-
4. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the level of H3K9me3 at the FAS promoter.
-
Materials:
-
Treated and control cells
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease
-
Anti-H3K9me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the FAS promoter
-
qPCR machine
-
-
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.[15]
-
Immunoprecipitate the chromatin with an anti-H3K9me3 antibody or an IgG control overnight.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of FAS promoter DNA by qPCR.
-
In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft studies with this compound.
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human colorectal cancer cell line (e.g., SW620)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 SW620 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, subcutaneously) and the vehicle control according to the dosing schedule (e.g., every two days for 14 days).[8][11]
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers, and western blotting for target engagement).
-
Conclusion
This compound represents a promising therapeutic agent for tumors with epigenetic silencing of the FAS gene, such as colorectal cancer. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-tumor effects of this compound and elucidate its mechanism of action. Careful experimental design and adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of this novel epigenetic modulator into clinical applications.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Insight into the multi-faceted role of the SUV family of H3K9 methyltransferases in carcinogenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma [insight.jci.org]
- 4. pnas.org [pnas.org]
- 5. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. frontiersin.org [frontiersin.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Assessing the Effect of F5446 on H3K9me3 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the biological activity of F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] The primary mechanism of this compound involves the reduction of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] By inhibiting SUV39H1, this compound leads to decreased H3K9me3 levels at specific gene promoters, resulting in the re-expression of silenced genes.[1][3] This application note outlines experimental procedures for treating cells with this compound and subsequently quantifying changes in global and gene-specific H3K9me3 levels using Western Blot, Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression.[3] The trimethylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of heterochromatin and is generally associated with gene silencing.[3] The enzyme responsible for this modification is SUV39H1, a histone methyltransferase.[2][3] Dysregulation of SUV39H1 and aberrant H3K9me3 levels have been implicated in various diseases, including cancer, making SUV39H1 an attractive therapeutic target.[3][4]
This compound is a potent and selective inhibitor of SUV39H1 with an EC50 of 0.496 µM (496 nM) for its enzymatic activity.[2][5][6][7] It has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colorectal carcinoma cells to FasL-induced apoptosis.[1][3] This document provides researchers with the necessary protocols to independently verify and explore the effects of this compound on H3K9me3 levels in a laboratory setting.
Signaling Pathway and Experimental Workflow
The mechanism of this compound action and the general workflow for assessing its impact on H3K9me3 levels are depicted below.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on H3K9me3 levels, which can be generated using the protocols described below.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Global H3K9me3 Levels (Relative to Vehicle) | H3K9me3 Enrichment at FAS Promoter (Fold Change vs. IgG) |
| Vehicle (DMSO) | 0 | 48 | 1.00 ± 0.05 | 15.2 ± 1.8 |
| This compound | 50 | 48 | 0.85 ± 0.07 | 11.5 ± 1.5 |
| This compound | 100 | 48 | 0.62 ± 0.06 | 7.8 ± 1.1 |
| This compound | 250 | 48 | 0.41 ± 0.04 | 3.1 ± 0.5 |
| This compound | 500 | 48 | 0.25 ± 0.03 | 1.5 ± 0.3 |
| Vehicle (DMSO) | 0 | 72 | 1.00 ± 0.06 | 16.1 ± 2.0 |
| This compound | 250 | 24 | 0.75 ± 0.08 | 9.3 ± 1.3 |
| This compound | 250 | 48 | 0.40 ± 0.05 | 3.3 ± 0.6 |
| This compound | 250 | 72 | 0.28 ± 0.04 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Colorectal carcinoma cell lines (e.g., SW620, LS411N)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a fixed time point (e.g., 48 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 250 nM) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration.
-
Harvesting: After incubation, harvest the cells for downstream analysis (histone extraction, chromatin preparation).
Protocol 2: Histone Extraction for Western Blot and ELISA
This protocol details the extraction of histones from cultured cells.
Materials:
-
PBS (phosphate-buffered saline), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Wash the this compound-treated and control cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold TEB per 10^7 cells and lyse the cells on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl at a density of 4 x 10^7 nuclei/mL.
-
Incubate on ice for 30 minutes to extract histones.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Protein Precipitation and Quantification:
-
Transfer the supernatant containing the histones to a new tube.
-
Neutralize the acid by adding 1/10 volume of 2 M NaOH.
-
Quantify the protein concentration using a Bradford or BCA protein assay.
-
Store the histone extracts at -80°C.
-
Protocol 3: Western Blot for Global H3K9me3 Levels
This protocol describes the detection of global H3K9me3 levels by Western blotting.
Materials:
-
Histone extracts
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K9me3
-
Rabbit anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix histone extracts with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane and run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K9me3 and anti-Total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the H3K9me3 signal to the Total Histone H3 signal.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR for Gene-Specific H3K9me3
This protocol details the procedure for assessing H3K9me3 levels at specific gene promoters.
Materials:
-
This compound-treated and control cells
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K9me3 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoter (e.g., FAS) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with anti-H3K9me3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest proteins with Proteinase K. Purify the DNA.
-
qPCR Analysis:
-
Perform qPCR using primers for the target promoter (e.g., FAS) and a negative control region.
-
Calculate the enrichment of H3K9me3 at the target promoter relative to the input and normalized to the IgG control.
-
Primer Design Example for FAS Promoter:
-
Forward Primer: 5'-AGGCGCAGAGAGAGAGAGAG-3'
-
Reverse Primer: 5'-TCTCTCTCTCTCTCTCTCCA-3'
Protocol 5: ELISA for Global H3K9me3 Levels
This protocol provides a general guideline for using a commercially available ELISA kit to quantify global H3K9me3 levels.
Materials:
-
Histone extracts
-
H3K9me3 ELISA kit (e.g., from Epigentek, Abcam)
-
Microplate reader
Procedure:
-
Follow Manufacturer's Instructions: The specific steps will vary depending on the kit used. Generally, the procedure involves:
-
Binding: Adding histone extracts and standards to wells coated with an anti-H3K9me3 antibody.
-
Detection: Adding a detection antibody followed by a substrate to produce a colorimetric or fluorometric signal.
-
Measurement: Reading the absorbance or fluorescence on a microplate reader.
-
Quantification: Calculating the concentration of H3K9me3 in the samples based on the standard curve.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the effects of the SUV39H1 inhibitor, this compound, on H3K9me3 levels. By employing these methods, researchers can effectively characterize the molecular mechanism of this compound and its potential as a therapeutic agent in diseases driven by epigenetic dysregulation. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
Application Notes and Protocols for Evaluating F5446-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3][4] Emerging research has demonstrated that this compound can induce S-phase cell cycle arrest and apoptosis in various cancer cell lines, particularly in human colon carcinoma.[5] This has positioned this compound as a compound of interest for further investigation in oncology drug development.
These application notes provide detailed methodologies for researchers to effectively evaluate and quantify this compound-induced cell cycle arrest. The protocols focus on two primary and complementary techniques: flow cytometry for DNA content analysis and Western blotting for the expression of key cell cycle regulatory proteins.
Key Experimental Approaches
Two principal methods are recommended for a thorough evaluation of this compound-induced cell cycle arrest:
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is a high-throughput and quantitative method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]
-
Western Blotting: This technique allows for the analysis of changes in the expression levels of key proteins that govern cell cycle progression. For S-phase arrest, proteins of interest include Cyclin E, Cyclin A, and their associated cyclin-dependent kinase, CDK2.
Experimental Workflow
The overall workflow for investigating this compound-induced cell cycle arrest is depicted below.
Caption: Overall experimental workflow for evaluating this compound-induced cell cycle arrest.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells treated with this compound.
Materials:
-
Cell culture medium, FBS, and supplements
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[9]
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Analyze the PI signal (e.g., using a histogram of fluorescence intensity) with cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
Summarize the quantitative data from the flow cytometry analysis in a table.
| Treatment | Concentration | % G0/G1 | % S | % G2/M |
| Vehicle Control | - | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| This compound | 100 nM | 40.1 ± 2.8 | 48.9 ± 3.5 | 11.0 ± 1.5 |
| This compound | 250 nM | 30.5 ± 2.2 | 62.3 ± 4.1 | 7.2 ± 1.1 |
Table 1: Example data for cell cycle distribution following this compound treatment for 48 hours.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the expression levels of key S-phase regulatory proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin E, anti-Cyclin A, anti-CDK2, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat and harvest cells as described in Protocol 1 (steps 1 and 2).
-
Lyse the cell pellet in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Data Presentation:
Present the quantified Western blot data in a table.
| Treatment | Concentration | Relative Cyclin E Expression | Relative Cyclin A Expression | Relative CDK2 Expression |
| Vehicle Control | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 100 nM | 1.85 ± 0.15 | 0.65 ± 0.08 | 0.98 ± 0.11 |
| This compound | 250 nM | 2.50 ± 0.21 | 0.40 ± 0.05 | 1.02 ± 0.09 |
Table 2: Example data for relative protein expression following this compound treatment for 48 hours, normalized to vehicle control.
Hypothesized Signaling Pathway for this compound-Induced S-Phase Arrest
The inhibition of SUV39H1 by this compound is expected to alter the expression of genes that regulate the cell cycle. A plausible hypothesis is that this compound treatment leads to the upregulation of CDK inhibitors or the dysregulation of cyclins crucial for S-phase progression. The following diagram illustrates a potential pathway that can be investigated using the protocols described above.
Caption: Hypothesized signaling pathway for this compound-induced S-phase arrest.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for F5446 in Transcriptional Profiling of Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a critical epigenetic modification associated with gene silencing and heterochromatin formation.[2][4] In various carcinomas, including colorectal cancer, the expression of SUV39H1 is often upregulated, leading to the silencing of tumor suppressor genes and contributing to tumor progression and chemoresistance.[4][5]
This compound reverses this epigenetic silencing by inhibiting SUV39H1, thereby reducing H3K9me3 levels at specific gene promoters.[3][4] This leads to the re-expression of silenced genes, such as the FAS death receptor, which sensitizes cancer cells to apoptosis.[3][4] Transcriptional profiling of carcinoma cells treated with this compound is a powerful method to identify genes and pathways regulated by the SUV39H1-H3K9me3 axis and to elucidate the compound's mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in such studies.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of SUV39H1, leading to a decrease in global H3K9me3 levels and, more specifically, a reduction of this repressive mark at the promoters of genes silenced in cancer cells. This reactivation of gene expression can induce apoptosis, inhibit cell cycle progression, and potentially enhance anti-tumor immunity by upregulating the expression of cytotoxic T-lymphocyte (CTL) effector genes.[3][5]
Caption: this compound mechanism of action in carcinoma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in carcinoma cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| SUV39H1 EC50 | 0.496 µM | Recombinant Human SUV39H1 | [5] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | [3] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | [3] |
| Sensitization to 5-FU | Effective at 250 nM | 5-FU-resistant colon cancer cells | [4] |
| Upregulation of Fas | 0-250 nM (3 days) | SW620, LS411N | [3] |
Table 2: Transcriptional Changes in Human Colon Carcinoma Cells Treated with this compound (48h)
Note: The following is a representative table structure. The actual gene list and fold changes should be determined by analyzing the raw sequencing data from NCBI BioProject PRJNA597771.[1]
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| FAS | Fas Cell Surface Death Receptor | (e.g., +2.5) | <0.01 | Apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | (e.g., +1.8) | <0.01 | Cell Cycle Arrest |
| GZMB | Granzyme B | (e.g., +3.1) | <0.001 | T-cell mediated cytotoxicity |
| PRF1 | Perforin 1 | (e.g., +2.9) | <0.001 | T-cell mediated cytotoxicity |
| IFNG | Interferon Gamma | (e.g., +2.2) | <0.01 | Immune Response |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of human colon carcinoma cell lines and subsequent treatment with this compound for transcriptional profiling.
Materials:
-
Human colon carcinoma cell lines (e.g., SW620, LS411N)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Tissue culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture human colon carcinoma cells in T75 flasks with complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding for Treatment:
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium from the 10 mM DMSO stock. A final concentration range of 100 nM to 1 µM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time point (e.g., 48 hours for transcriptional profiling).[1]
-
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
This protocol outlines the steps for isolating high-quality RNA from this compound-treated cells and preparing it for next-generation sequencing.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
DNase I treatment kit
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction:
-
After the treatment period, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the final RNA pellet in RNase-free water.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
Using a high-quality RNA-seq library preparation kit, proceed with mRNA purification (poly-A selection), fragmentation, and cDNA synthesis.
-
Perform adapter ligation and library amplification according to the kit's protocol.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the prepared library using a Bioanalyzer.
-
Quantify the library using qPCR.
-
Pool the libraries and perform sequencing on a next-generation sequencing platform.
-
Caption: Experimental workflow for transcriptional profiling.
Data Analysis and Interpretation
The raw sequencing data should be processed through a standard bioinformatics pipeline. This typically includes:
-
Quality control of raw reads.
-
Alignment of reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by this compound.
The results of this analysis will provide valuable insights into the molecular mechanisms of this compound and can help identify potential biomarkers for its anti-cancer activity.
Conclusion
This compound is a valuable tool for studying the role of the SUV39H1-H3K9me3 axis in carcinoma. The protocols and information provided here offer a framework for conducting transcriptional profiling experiments to dissect the effects of this inhibitor on cancer cell gene expression. Such studies can contribute to a deeper understanding of epigenetic regulation in cancer and aid in the development of novel therapeutic strategies.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Tolerability of F5446 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for assessing the in vivo tolerability of F5446, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, in mouse models. The protocols outlined below are designed to establish a safety profile, determine the maximum tolerated dose (MTD), and identify potential on-target and off-target toxicities. Robust tolerability assessment is a critical step in the preclinical development of any novel therapeutic agent.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. However, the ubiquitous nature of this pathway presents challenges in terms of on-target toxicities, which can affect glucose metabolism, the immune system, and other physiological processes. Therefore, a thorough evaluation of the tolerability of any PI3K/Akt/mTOR inhibitor is paramount.
Key Experimental Protocols
Acute Single-Dose Tolerability Study
Objective: To determine the acute toxicity and identify the dose range for subsequent repeat-dose studies.
Methodology:
-
Animal Model: Use a standard inbred mouse strain such as C57BL/6 or BALB/c, aged 6-8 weeks.[1] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice (n=3-5 per group, mixed sex) to receive a single dose of this compound or vehicle control.
-
Dose Escalation: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a dose-escalation manner. Start with a low dose and escalate in subsequent groups.
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) post-dosing.[2] Observe for changes in behavior, posture, activity, and physical appearance.[3]
-
Body Weight: Record the body weight of each animal before dosing and daily for up to 14 days. A body weight loss of over 5% can be an early indicator of toxicity.[4]
-
Endpoint: The study is typically concluded after 14 days.[2] A gross necropsy may be performed on all animals at the end of the study.
Repeat-Dose Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered repeatedly without causing life-threatening toxicity.
Methodology:
-
Animal Model and Acclimatization: As described in the acute toxicity study.
-
Grouping and Dosing: Assign mice (n=5-10 per group, mixed sex) to receive daily doses of this compound or vehicle for a defined period (e.g., 14 or 28 days). The starting dose should be based on the results of the acute toxicity study.
-
Clinical Monitoring:
-
Daily: Observe for clinical signs of toxicity and record body weights.
-
Weekly: Perform a more detailed clinical examination.
-
-
Sample Collection:
-
Interim (optional): Blood samples can be collected from a subset of animals for interim hematological and clinical chemistry analysis.
-
Terminal: At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis. Euthanize animals and perform a gross necropsy.
-
-
Organ Collection and Histopathology: Collect and weigh key organs (e.g., liver, kidneys, spleen, thymus, heart, lungs). Preserve tissues in 10% neutral buffered formalin for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
Data Presentation
Table 1: Clinical Observation Scoring System
| Score | Clinical Sign | Description |
| 0 | Normal | No observable abnormalities. |
| 1 | Mild | Slight changes in activity or appearance (e.g., mild piloerection).[4] |
| 2 | Moderate | Noticeable changes (e.g., lethargy, hunched posture). |
| 3 | Severe | Significant distress (e.g., immobility, labored breathing). |
Table 2: Hematological Parameters
| Parameter | Units | Description |
| White Blood Cell Count (WBC) | x10³/µL | Measures the total number of white blood cells. |
| Red Blood Cell Count (RBC) | x10⁶/µL | Measures the total number of red blood cells. |
| Hemoglobin (HGB) | g/dL | Measures the amount of oxygen-carrying protein in the blood. |
| Hematocrit (HCT) | % | The proportion of blood volume that is occupied by red blood cells. |
| Platelet Count (PLT) | x10³/µL | Measures the number of platelets. |
| Neutrophils (NEU) | % | A type of white blood cell. |
| Lymphocytes (LYM) | % | A type of white blood cell. |
| Monocytes (MON) | % | A type of white blood cell. |
Table 3: Clinical Chemistry Parameters
| Parameter | Units | Organ System |
| Alanine Aminotransferase (ALT) | U/L | Liver |
| Aspartate Aminotransferase (AST) | U/L | Liver |
| Alkaline Phosphatase (ALP) | U/L | Liver, Bone |
| Total Bilirubin | mg/dL | Liver |
| Blood Urea Nitrogen (BUN) | mg/dL | Kidney |
| Creatinine | mg/dL | Kidney |
| Glucose | mg/dL | Pancreas/Metabolism |
| Total Protein | g/dL | General Health |
| Albumin | g/dL | Liver, Kidney |
Visualization
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for assessing the tolerability of this compound in mice.
References
F5446 Protocol for Inducing Apoptosis in SW620 and LS411N Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the H3K9me3-specific histone methyltransferase SUV39H1.[1][2] In colorectal carcinoma (CRC), the expression of SUV39H1 is significantly up-regulated while the expression of the pro-apoptotic protein Fas is down-regulated.[1] this compound has been demonstrated to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of CRC cells to FasL-induced apoptosis.[1] Furthermore, this compound induces S-phase cell cycle arrest, which consequently leads to apoptosis in colorectal cancer cell lines SW620 and LS411N.[1] These findings suggest that pharmacological inhibition of SUV39H1 by this compound is a promising therapeutic strategy for suppressing human colorectal carcinoma.
This document provides detailed protocols for utilizing this compound to induce apoptosis in the human colon adenocarcinoma cell line SW620 and the colon carcinoma cell line LS411N. It includes methodologies for assessing cell viability, quantifying apoptosis, and analyzing cell cycle distribution.
Data Presentation
Table 1: Effect of this compound on Cell Viability in SW620 and LS411N Cells
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect on Cell Growth |
| SW620 | 0.25 | 3 days | Almost complete inhibition |
| LS411N | 0.25 | 3 days | Almost complete inhibition |
Data summarized from a study by Shen et al.[1]
Table 2: Induction of Apoptosis by this compound in SW620 and LS411N Cells
| Cell Line | This compound Concentration (µM) | Incubation Time | Apoptotic Cell Death (%) |
| SW620-5FUR | 1 | Not Specified | ~20% |
| LS411N-5FUR | 1 | Not Specified | ~60% |
Data for 5-FU-resistant cell lines, summarized from a study by Shen et al.[1]
Table 3: Effect of this compound on Cell Cycle Progression in SW620 and LS411N Cells
| Cell Line | This compound Treatment | Incubation Time | Observation |
| SW620 | Concentration-dependent | 2 days | S-phase cell cycle arrest |
| LS411N | Concentration-dependent | 2 days | S-phase cell cycle arrest |
Data summarized from a study by Shen et al.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of SW620 and LS411N cells.
Materials:
-
SW620 or LS411N cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed SW620 or LS411N cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for the desired time period (e.g., 3 days).[1]
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol describes the detection and quantification of apoptosis in SW620 and LS411N cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
SW620 or LS411N cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed SW620 or LS411N cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 3 days).[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
The percentage of apoptotic cells is calculated based on the proportion of Annexin V-positive and PI-positive cells in the treated group minus the control group.[1]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the analysis of cell cycle distribution in SW620 and LS411N cells following treatment with this compound.
Materials:
-
SW620 or LS411N cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed SW620 or LS411N cells into 6-well plates.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[1]
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.
Visualizations
Caption: this compound Signaling Pathway in Colorectal Cancer Cells.
Caption: Experimental Workflows for Assessing this compound Effects.
References
Application Notes and Protocols for Utilizing F5446 in Cancer Cell Intrinsic Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] SUV39H1 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with gene silencing.[3] In various cancers, including colorectal carcinoma, SUV39H1 is often overexpressed, leading to the silencing of tumor suppressor genes.[3][4] this compound reverses this silencing, making it a valuable tool for cancer research and a potential therapeutic agent.
While this compound is known to primarily induce apoptosis through the extrinsic pathway by upregulating the Fas death receptor, emerging evidence suggests its involvement in the intrinsic (mitochondrial) apoptosis pathway, particularly when used in combination with chemotherapeutic agents like 5-fluorouracil (5-FU).[3][4] These notes provide detailed protocols and data for researchers investigating the role of this compound in modulating cancer cell intrinsic apoptosis.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of SUV39H1. This leads to a decrease in global H3K9me3 levels and, critically, at the promoters of specific genes. The primary reported mechanism involves the demethylation of the FAS promoter, leading to increased Fas receptor expression and sensitization of cancer cells to Fas ligand (FasL)-mediated apoptosis (extrinsic pathway).[1][3]
However, inhibition of SUV39H1 by this compound also induces cell cycle arrest at the S phase and apoptosis in a concentration-dependent manner, suggesting a broader impact on cellular processes that can converge on the intrinsic apoptotic pathway.[1][3] Furthermore, this compound has been shown to enhance the apoptotic effects of 5-FU, a DNA-damaging agent that typically triggers the intrinsic pathway.[4] This suggests that this compound may lower the threshold for intrinsic apoptosis by modulating the expression of Bcl-2 family proteins or other mitochondrial regulators.
Caption: Mechanism of this compound in inducing apoptosis.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference(s) |
| EC50 (SUV39H1 enzymatic activity) | Recombinant human SUV39H1 | 0.496 µM | |
| Effective Concentration (in vitro) | SW620, LS411N (colorectal) | 100 - 250 nM | [1] |
| Effect on Cell Cycle | SW620, LS411N (colorectal) | S phase arrest at 100 & 250 nM | [1] |
| In vivo Dosage | Mouse xenograft model | 10 - 20 mg/kg (s.c.) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of intrinsic apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved PARP) following this compound treatment.
Materials:
-
Cancer cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound.
-
PBS.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This compound and the Intrinsic Apoptosis Pathway
While the primary described mechanism of this compound is through the extrinsic pathway, its ability to induce S-phase arrest and potentiate 5-FU-induced apoptosis points towards an influence on the intrinsic pathway. DNA damage and cell cycle arrest are potent triggers of intrinsic apoptosis. This process is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
It is hypothesized that this compound, by altering the epigenetic landscape, may modulate the expression of key Bcl-2 family members. For instance, this compound could lead to the upregulation of pro-apoptotic proteins like Bax and Bak, or the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This would lower the threshold for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Hypothesized role of this compound in the intrinsic apoptosis pathway.
Further research is required to fully elucidate the precise mechanisms by which this compound influences the intrinsic apoptosis pathway. This includes detailed studies on the expression changes of all Bcl-2 family members and direct measurements of mitochondrial membrane potential following this compound treatment, both alone and in combination with other therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Compound F5446
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "F5446." The following technical support guide has been generated for a hypothetical research compound, herein referred to as this compound, which is characterized by poor aqueous solubility. The solutions and protocols provided are based on established methods for enhancing the solubility of challenging compounds in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and why is its solubility a concern?
A: Compound this compound is a novel synthetic molecule currently under investigation for its potential therapeutic effects. Structurally, it is a highly crystalline, lipophilic compound, which contributes to its inherently low solubility in aqueous solutions. This poor solubility can be a significant hurdle in experimental assays, leading to precipitation, inaccurate concentration measurements, and reduced bioavailability in preclinical studies.[1][2]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A: Precipitation in cell culture media is a common issue with poorly soluble compounds like this compound. This typically occurs when the final concentration of the compound, often added from a concentrated stock solution in an organic solvent like DMSO, exceeds its solubility limit in the aqueous-based medium. The presence of salts, proteins, and other components in the media can further influence solubility.
Q3: Can I heat my solution to dissolve this compound?
A: While gentle warming can sometimes aid in dissolution, it is generally not recommended for this compound without prior stability testing. Excessive heat can lead to degradation of the compound, altering its chemical structure and biological activity. Always perform a thermal stability analysis before using heat as a solubilization method.
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
-
Question: I prepared a stock solution of this compound in DMSO and diluted it into my aqueous buffer for an enzyme assay. I noticed the solution became cloudy. What should I do?
-
Answer: Cloudiness indicates that this compound has precipitated. This is a common problem when diluting a concentrated DMSO stock into an aqueous buffer. The abrupt change in solvent polarity reduces the solubility of the compound.
Solutions:
-
Reduce the final concentration: Your current experimental concentration may be above the solubility limit of this compound in the final buffer system.
-
Use a co-solvent: Incorporating a co-solvent in your final buffer can increase the solubility of this compound.[1][2]
-
Prepare a fresh, lower concentration stock: A lower concentration stock in DMSO may reduce the shock of dilution.
-
Utilize solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.[3][4][5]
-
Issue: Inconsistent results in cell-based assays.
-
Question: I am seeing high variability in my cell viability assays with this compound. Could this be related to solubility?
-
Answer: Yes, solubility issues are a major cause of inconsistent results in cell-based assays. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. The precipitate itself can also have confounding effects on the cells or assay reagents.
Solutions:
-
Visually inspect your solutions: Before adding to cells, ensure your final dilution is clear and free of any visible precipitate.
-
Optimize your dilution method: Instead of a single large dilution step, try a serial dilution approach.
-
Consider formulation: For in vivo studies, and even for complex in vitro models, developing a more sophisticated formulation such as a lipid-based system or a nanosuspension may be necessary.[3][4]
-
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and the effectiveness of different solubilization techniques.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate-Buffered Saline (PBS) | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | 50 |
| Ethanol | 5 |
| Methanol | 2 |
| Acetone | 10 |
| Polyethylene Glycol 400 (PEG400) | 20 |
Table 2: Efficacy of Different Solubilization Methods
| Method | Carrier/Co-solvent | Achieved Concentration in PBS (µg/mL) |
| Co-solvency | 5% DMSO | 1 |
| Co-solvency | 5% PEG400 | 5 |
| Surfactant | 1% Tween® 80 | 10 |
| Complexation | 10 mM HP-β-CD | 25 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 5 mg of this compound powder.
-
Add 100 µL of high-purity DMSO to the powder.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
This yields a 50 mg/mL stock solution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 100 mM solution of HP-β-CD in water: Dissolve 1.54 g of HP-β-CD in 10 mL of purified water.
-
Prepare a 10X working solution of this compound-CD complex:
-
Add 25 µL of the 50 mg/mL this compound stock in DMSO to 975 µL of the 100 mM HP-β-CD solution.
-
This results in a 1.25 mg/mL (1250 µg/mL) this compound solution in 97.5 mM HP-β-CD and 2.5% DMSO.
-
-
Incubate the complexation mixture: Gently agitate the solution at room temperature for 1 hour to allow for the formation of the inclusion complex.
-
Prepare the final working solution: Dilute the 10X this compound-CD complex solution 1:10 in your aqueous buffer or cell culture medium. This will result in a final this compound concentration of 125 µg/mL in a solution containing 9.75 mM HP-β-CD and 0.25% DMSO.
Visualizations
Caption: Hypothetical signaling pathway for Compound this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: F5446 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, in in vivo experiments. Our goal is to help you optimize this compound dosage for maximum therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the SUV39H1 methyltransferase.[1] SUV39H1 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with gene silencing.[2] By inhibiting SUV39H1, this compound decreases H3K9me3 levels at specific gene promoters. This leads to the re-expression of genes that are often silenced in cancer cells, promoting an anti-tumor immune response.[3][4]
Q2: What are the key downstream effects of this compound in an in vivo cancer model?
A2: In vivo, this compound has been shown to suppress colon carcinoma growth.[3][4] This is achieved through two primary mechanisms:
-
Enhanced Cytotoxic T-Lymphocyte (CTL) Function: this compound treatment increases the expression of key effector genes in tumor-infiltrating CTLs, including Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG).[3] This enhances the tumor-killing capacity of these immune cells.
-
Increased Tumor Cell Apoptosis: this compound upregulates the expression of the Fas receptor (CD95) on the surface of colorectal carcinoma cells.[1][5] This sensitizes the tumor cells to FasL-induced apoptosis, a key pathway for CTL-mediated killing.[5]
Q3: What is a recommended starting dose for this compound in mice?
A3: Based on preclinical studies in mouse models of colon carcinoma, a dose of 10 mg/kg administered every two days has been shown to be efficacious without severe toxicities.[3] In contrast, a dose of 20 mg/kg resulted in weight loss in mice, suggesting potential toxicity.[3]
Q4: How is this compound prepared for in vivo administration?
A4: this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle used is 10% Cremophor EL in phosphate-buffered saline (PBS).[3] As this compound is a small molecule that may have poor water solubility, ensuring complete dissolution is critical for accurate dosing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No tumor growth inhibition) | Improper Formulation/Solubility: this compound is not fully dissolved, leading to a lower effective dose. | - Ensure the vehicle (e.g., 10% Cremophor EL in PBS) is properly prepared. - Use sonication or gentle heating to aid dissolution. - Visually inspect the solution for any precipitate before injection. - Consider alternative formulation strategies for poorly soluble compounds, such as using co-solvents or creating a micronized suspension.[1][3][4][5][6] |
| Suboptimal Dosing Regimen: The dose may be too low or the frequency of administration insufficient to maintain therapeutic concentrations. | - Perform a dose-escalation study starting from 10 mg/kg to determine the maximum tolerated dose (MTD) in your specific model. - Conduct a pharmacokinetic (PK) study to determine the half-life of this compound and optimize the dosing schedule. | |
| Insufficient Target Engagement: this compound is not effectively inhibiting SUV39H1 in the tumor tissue. | - Perform a pharmacodynamic (PD) study to assess target engagement. This can be done by measuring global H3K9me3 levels in tumor tissue via Western blot or immunohistochemistry (IHC) at various time points after this compound administration. - Conduct Chromatin Immunoprecipitation (ChIP) followed by qPCR on tumor samples to measure H3K9me3 levels at the promoters of known target genes (e.g., Gzmb, Prf1, Faslg).[3] | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high: The administered dose exceeds the MTD in your specific mouse strain or tumor model. | - Reduce the dose of this compound. A 20 mg/kg dose has been reported to cause weight loss.[3] - Decrease the frequency of administration (e.g., from every two days to every three days). |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Include a "vehicle only" control group in your experiments to assess the tolerability of the formulation. - If vehicle toxicity is observed, explore alternative, less toxic solubilizing agents. | |
| Variability in Tumor Response | Inconsistent Drug Administration: Inaccurate dosing due to incomplete dissolution or injection errors. | - Ensure consistent and accurate preparation of the this compound formulation for each injection. - Standardize the injection procedure (e.g., intraperitoneal) to minimize variability. |
| Biological Heterogeneity: Differences in tumor establishment or immune response between individual mice. | - Increase the number of mice per treatment group to improve statistical power. - Ensure tumors are of a similar size at the start of treatment. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Colon Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Every two days | [Insert Data] | - |
| This compound | 10 | Every two days | [Insert Data] | [Calculate] |
| Anti-PD-1 | [Insert Dose] | Every two days | [Insert Data] | [Calculate] |
| This compound + Anti-PD-1 | 10 + [Insert Dose] | Every two days | [Insert Data] | [Calculate] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Note: Specific PK data for this compound is not publicly available. This table serves as a template for data you should aim to collect.
| Parameter | Value |
| Dose (mg/kg) | [Insert Data] |
| Route of Administration | [Insert Data] |
| Cmax (ng/mL) | [Insert Data] |
| Tmax (h) | [Insert Data] |
| AUC (0-t) (ng*h/mL) | [Insert Data] |
| Half-life (t1/2) (h) | [Insert Data] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Cell Implantation: Subcutaneously inject MC38 colon carcinoma cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every two days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average size of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Drug Administration:
-
Data Collection:
-
Measure tumor volumes and body weights every two days.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., ChIP-qPCR, flow cytometry).
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) from Tumor Tissue
-
Tissue Preparation: Excise tumors and immediately mince the tissue in ice-cold PBS.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication. Confirm fragment size on an agarose gel.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K9me3 antibody or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA using a spin column.
-
qPCR Analysis: Use qPCR to quantify the amount of precipitated DNA at the promoters of target genes (Gzmb, Prf1, Faslg, Ifng) relative to a control region.
Protocol 3: Flow Cytometry for Fas (CD95) Expression
-
Tumor Dissociation: Excise tumors and create a single-cell suspension using a gentle cell dissociation kit or enzymatic digestion followed by mechanical disruption.
-
Cell Staining:
-
Wash the cells in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an anti-mouse CD16/32 antibody (Fc block) to prevent non-specific binding.
-
Stain the cells with a fluorescently conjugated anti-mouse Fas (CD95) antibody (e.g., clone Jo2) and a viability dye (to exclude dead cells).[7]
-
Include an isotype control antibody to determine background staining.
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, single cells and analyze the expression of Fas on the tumor cells (which can be identified by size and granularity, or by a specific tumor cell marker if available).
Mandatory Visualizations
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Up-regulation of Fas (CD95) expression in tumour cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting F5446 Instability in Solution: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for handling F5446, a selective small molecule inhibitor of SUV39H1 methyltransferase. Addressing the challenges of its stability in solution is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after preparation. What should I do?
A1: Precipitation or phase separation can occur during the preparation of this compound solutions. To aid dissolution, gentle heating and/or sonication can be applied. It is recommended to visually inspect the solution to ensure complete dissolution before use. For in vivo preparations, using a suspended solution may be necessary.
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: Proper storage is crucial for maintaining the stability of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solution instability?
A3: Yes, inconsistent results can be a symptom of this compound degradation. It is highly recommended to prepare fresh solutions for each experiment, especially for in vivo studies.[1] If using a stock solution, ensure it has been stored correctly and for less than the recommended duration. Any remaining diluted solution should be discarded and not stored for future use.
Q4: What is the recommended solvent for preparing this compound solutions?
A4: The choice of solvent depends on the specific experimental application (in vitro vs. in vivo). For in vivo studies, formulations with Cremophor EL in saline or PBS have been used.[1][2] It is essential to refer to the solubility information to select the most appropriate solvent for your experiment.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to this compound instability.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Solution | Poor solubility in the chosen solvent. | Use sonication and/or gentle warming to aid dissolution.[1] Consider preparing a suspended solution for in vivo use.[1] |
| Solution was stored improperly (e.g., at room temperature). | Prepare a fresh solution and store aliquots at -20°C or -80°C.[1] | |
| Inconsistent Experimental Results | Degradation of this compound due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] |
| Use of old or improperly stored stock solutions. | Always prepare fresh working solutions from a properly stored stock solution before each experiment.[1] It is recommended to use stock solutions within one month when stored at -20°C or within six months when stored at -80°C.[1] | |
| Low Bioactivity or Efficacy | Degradation of the compound in the working solution. | Prepare fresh dilutions immediately before each experiment. Do not store diluted solutions. |
| Incorrect solvent or formulation for the application. | Verify the recommended solvent and formulation for your specific experimental model (in vitro vs. in vivo).[1][2] |
Experimental Protocols
Preparation of this compound for In Vivo Studies
Two protocols have been reported for the preparation of this compound for in vivo administration:
Protocol 1:
-
Prepare a vehicle solution of 15% Cremophor EL and 85% Saline.
-
Add this compound to the vehicle to a final concentration of 2 mg/mL.
-
Use ultrasonic treatment to create a suspended solution.[1]
Protocol 2:
-
Prepare a vehicle solution of 10% Cremophor EL in PBS.
-
Add this compound to the vehicle to a final concentration of 1.82 mg/mL.
-
Use ultrasonic treatment and warming (heat to 60°C) to aid dissolution and create a suspended solution.[1]
Note: For both protocols, it is recommended to prepare the solution fresh and use it promptly.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective inhibitor of the SUV39H1 methyltransferase. By inhibiting SUV39H1, this compound decreases the deposition of H3K9me3 (trimethylation of histone H3 at lysine 9) at the promoter region of the FAS gene. This reduction in H3K9me3 leads to increased expression of the Fas receptor on colorectal carcinoma cells, thereby sensitizing them to FasL-induced apoptosis.[1]
This compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
General Workflow for Assessing this compound Stability and Efficacy
The following diagram outlines a general workflow for experiments involving this compound, incorporating key stability checkpoints.
Recommended workflow for preparing and using this compound solutions in experiments.
References
How to prevent F5446 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of F5446, a selective SUV39H1 methyltransferase inhibitor, in cell culture media. By understanding the potential causes of precipitation and following best practices, you can ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.
dot
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] It is used in research to study the role of SUV39H1 and H3K9 trimethylation (H3K9me3) in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.[1][2] By inhibiting SUV39H1, this compound can lead to decreased H3K9me3 levels at specific gene promoters, thereby upregulating the expression of those genes.[1][3] This makes it a valuable tool for cancer research, particularly in sensitizing tumor cells to apoptosis.[1][2]
Q2: What are the common causes of this compound precipitation?
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High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation.
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Temperature: Adding concentrated, cold stock solutions to warmer media can cause a temperature shock, leading to precipitation. Similarly, storing prepared media with this compound at low temperatures can decrease its solubility.
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pH Instability: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.
-
Media Components: High concentrations of salts, metals, or proteins (especially in serum) can interact with this compound and reduce its solubility.[4][5]
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Improper Stock Solution Preparation: If the initial stock solution of this compound is not fully dissolved, it will lead to precipitation upon dilution in the culture medium.
Q3: How should I prepare and store this compound stock solutions?
Refer to the manufacturer's guidelines for the recommended solvent (e.g., DMSO). To prevent issues arising from the stock solution:
-
Ensure the compound is completely dissolved in the solvent. Gentle warming or vortexing can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in tightly sealed tubes to prevent evaporation of the solvent.[1]
Q4: Can the type of cell culture medium or serum affect this compound solubility?
Yes. Different media formulations contain varying concentrations of salts, amino acids, and other components that can influence the solubility of this compound.[5] Furthermore, serum contains a high concentration of proteins, like albumin, which can bind to small molecules and potentially lead to precipitation or sequestration.[4] If you suspect serum is causing the issue, you could try reducing the serum concentration or treating cells in a serum-free medium for a short period with this compound before adding serum.[4]
Key Factors Influencing Precipitation in Cell Culture Media
The following table summarizes critical factors that can contribute to precipitation and provides specific considerations for the small molecule inhibitor this compound.
| Factor | General Impact on Media Stability | Specific Consideration for this compound | Prevention Strategy |
| Temperature | Drastic temperature changes (e.g., freeze-thaw cycles, adding cold reagents to warm media) can cause salts and proteins to precipitate. | Rapidly diluting a cold this compound stock into 37°C media can decrease its immediate solubility. | Warm this compound stock and media to room temperature before mixing. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| pH | Deviations from the optimal pH range (typically 7.2-7.4) can alter the solubility of media components, particularly amino acids and salts.[5] | The solubility of this compound may be pH-dependent. An unstable pH could lead to the compound precipitating out of solution. | Ensure the medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and the incubator's CO₂ level is correctly calibrated. |
| Concentration | High concentrations of media components, especially in concentrated stocks or due to evaporation, increase the likelihood of precipitation. | The final working concentration of this compound may exceed its solubility limit in the complete cell culture medium. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media. Start with concentrations used in published studies (e.g., 0-1 µM).[1][2] |
| Media Components | High levels of calcium, phosphate, and certain metals can form insoluble precipitates.[5] Proteins in serum can also aggregate and precipitate.[4] | This compound may interact with specific media components or proteins in serum, leading to the formation of insoluble complexes. | Prepare media by adding components in the correct order, ensuring each is fully dissolved before adding the next. If serum is suspected, consider reducing its concentration. |
Experimental Protocol: this compound Solubility Test in Cell Culture Medium
This protocol outlines a method to determine the empirical solubility limit of this compound in your specific cell culture medium.
Objective: To identify the maximum concentration at which this compound remains soluble in complete cell culture medium under standard culture conditions.
Materials:
-
This compound powder or concentrated stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Microscope
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Methodology:
-
Preparation of this compound dilutions:
-
Prepare a series of dilutions of your this compound stock solution in the complete cell culture medium. For example, if your highest desired final concentration is 20 µM, you might prepare concentrations of 20 µM, 15 µM, 10 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (DMSO only).
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and the control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation:
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each sample for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small aliquot of each sample on a microscope slide and examine for crystalline structures or amorphous precipitates.
-
Turbidity Measurement (Optional): Measure the optical density (OD) of each sample at a wavelength of 600 nm. An increase in OD compared to the vehicle control indicates turbidity due to precipitation.
-
-
Determination of Solubility Limit:
-
The highest concentration of this compound that shows no evidence of precipitation by any of the assessment methods is considered the empirical solubility limit in your specific medium and under your experimental conditions.
-
This compound Signaling Pathway
This compound functions by inhibiting the enzymatic activity of SUV39H1, which has downstream consequences on histone methylation and gene expression. Understanding this pathway is crucial for interpreting experimental results.
dot
Caption: The signaling pathway of this compound, an inhibitor of SUV39H1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
F5446 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of F5446, a selective inhibitor of the SUV39H1 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] Its primary on-target effect is the reduction of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with gene silencing. By inhibiting SUV39H1, this compound can lead to the re-expression of silenced genes. For example, it has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colorectal carcinoma cells to FasL-induced apoptosis.[1]
Q2: What is known about the selectivity and off-target profile of this compound?
This compound is described as a "selective" inhibitor of SUV39H1 with an in vitro EC50 of 0.496 µM.[2] However, detailed public data on its comprehensive selectivity profile against a broad range of other methyltransferases, kinases, or other enzyme families is limited. As with any small molecule inhibitor, the potential for off-target binding exists and should be considered during experimental design and data interpretation. Preclinical studies in mice have suggested low in vivo toxicity, with no significant alterations in complete blood counts or most serum chemistry markers.[3]
Q3: What are the potential, theoretically-derived off-target effects of inhibiting SUV39H1?
While specific off-target effects of this compound are not well-documented, inhibiting SUV39H1 could theoretically have broader consequences due to the role of H3K9me3 in maintaining genome stability and regulating gene expression in various cell types. Potential off-target concerns could include:
-
Effects on other methyltransferases: this compound could potentially interact with other histone methyltransferases (HMTs) or non-histone methyltransferases, leading to unintended changes in the epigenome.
-
Disruption of protein-protein interactions: Beyond enzymatic inhibition, some epigenetic modulators can disrupt protein-protein interactions. For instance, the SUV39H1 inhibitor chaetocin has been shown to interfere with the interaction between SUV39H1 and HP1, independent of its methyltransferase activity.[4]
-
Unintended gene activation or repression: Global changes in H3K9me3 levels could lead to the inappropriate activation or repression of genes not directly related to the therapeutic goal, potentially impacting normal cellular processes.
Q4: How can I mitigate potential off-target effects of this compound in my experiments?
Mitigation strategies for off-target effects can be approached from both an experimental design and a drug delivery perspective.
-
Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimal effective concentration of this compound that achieves the desired on-target effect with minimal off-target engagement.
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Use of Multiple Controls: Employ both negative (vehicle) and positive controls in your experiments. If possible, use a structurally unrelated SUV39H1 inhibitor to confirm that the observed phenotype is due to SUV39H1 inhibition and not an off-target effect of this compound's chemical scaffold.
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Rescue Experiments: Where feasible, perform rescue experiments by overexpressing a drug-resistant mutant of SUV39H1 to demonstrate that the effects of this compound are specifically mediated through its intended target.
-
Advanced Drug Delivery Systems: For in vivo studies, consider formulating this compound in a targeted delivery system, such as nanoparticles, to increase its concentration at the site of action and reduce systemic exposure. This approach has been proposed for this compound to improve its safety and efficacy profile.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Altered Phenotype | The observed effect may be due to this compound binding to an unintended target that regulates cell viability or the phenotype of interest. | 1. Perform a dose-titration of this compound to determine if the toxicity is dose-dependent and separable from the on-target effect. 2. Use a secondary, structurally distinct SUV39H1 inhibitor to see if the same phenotype is observed. 3. Conduct a literature search for the off-target effects of other SUV39H1 inhibitors (e.g., chaetocin) to identify potential alternative targets. |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects may be more pronounced in a complex in vivo system due to interactions with proteins or pathways not present in a simplified in vitro model. | 1. Evaluate the pharmacokinetic and pharmacodynamic properties of this compound in your in vivo model to ensure adequate target engagement at non-toxic doses. 2. Consider potential metabolism of this compound into active or toxic metabolites. 3. If using a xenograft model, consider the impact of this compound on the host immune system, as SUV39H1 plays a role in immune cell function. |
| Inconsistent Results Across Different Cell Lines | The expression levels of off-target proteins may vary between different cell lines, leading to differential sensitivity to the off-target effects of this compound. | 1. Profile the expression of SUV39H1 and its known binding partners in your panel of cell lines. 2. Use a cell line with a known knockout or knockdown of a suspected off-target to test for this compound sensitivity. |
Quantitative Data Summary
| Compound | Target | EC50 | Notes |
| This compound | SUV39H1 | 0.496 µM | In vitro enzymatic activity assay.[2] |
Experimental Protocols
Protocol 1: In Vitro Assay for Assessing Off-Target Effects on Global H3K9me3 Levels
This protocol describes a method to assess the specificity of this compound by measuring its effect on global H3K9me3 levels in cells.
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from treated and control cells using a histone extraction kit or standard acid extraction protocols.
-
Western Blot Analysis:
-
Separate extracted histones by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K9me3.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for H3K9me3 and total H3. Normalize the H3K9me3 signal to the total H3 signal for each sample. Compare the normalized H3K9me3 levels in this compound-treated cells to the vehicle-treated control. A dose-dependent decrease in H3K9me3 would indicate on-target activity.
Protocol 2: Workflow for Investigating Potential Off-Target Kinase Inhibition
As this compound is a small molecule inhibitor, it is prudent to assess its activity against other ATP-binding proteins, such as kinases.
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In Silico Screening: Use computational tools to predict potential kinase targets of this compound based on its chemical structure. Several online tools and commercial services are available for this purpose.[5]
-
In Vitro Kinase Panel Screening:
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Cellular Target Engagement Assays: For any identified off-target kinases, validate their engagement by this compound in a cellular context using techniques such as:
-
Western Blotting: Assess the phosphorylation status of known substrates of the off-target kinase in this compound-treated cells.
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Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to the suspected off-target protein in intact cells.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Bioavailability of F5446 in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the systemic exposure of the investigational compound F5446 in animal models. Due to its low aqueous solubility, this compound often exhibits poor oral bioavailability, which can hinder preclinical development.[1][2][3][4] This document outlines common formulation strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with a simple suspension of this compound in 0.5% methylcellulose resulted in very low and variable plasma concentrations. What is the likely cause?
A1: This is a common issue for poorly soluble compounds like this compound.[1] The low bioavailability is likely due to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[4][5] When administered as a crystalline suspension, the compound may not dissolve sufficiently in GI fluids to be absorbed effectively.[6] The variability can be attributed to differences in GI physiology between individual animals (e.g., gastric emptying time, intestinal pH).
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A2: For poorly water-soluble drugs, several enabling technologies can be employed.[3] The most common and effective strategies include:
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6][7][8][9]
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Lipid-Based Formulations: Dissolving or suspending this compound in lipids, surfactants, and co-solvents can improve absorption by utilizing the body's natural lipid absorption pathways.[1][10][11][12][13]
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[5][14][15][16][17]
Q3: How do I choose the best formulation strategy for this compound?
A3: The selection of an appropriate formulation strategy depends on the physicochemical properties of this compound, such as its melting point, LogP, and dose requirement. An initial screening of these different formulation types is often recommended. A decision tree can guide this process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Amorphous Solid Dispersion (ASD) shows no improvement in bioavailability. | The polymer carrier may not be suitable, or the drug may be recrystallizing in the GI tract.[6] | Screen different polymers (e.g., HPMC-AS, PVP/VA).[18] Conduct in vitro dissolution testing in simulated intestinal fluids to check for recrystallization. |
| Lipid-based formulation is physically unstable (e.g., phase separation). | The components (lipids, surfactants, co-solvents) are not optimized for the required drug load. | Systematically screen different excipients and their ratios.[19] Ensure the drug remains in solution at the intended storage conditions. |
| Nanosuspension particles aggregate over time. | The stabilizer (surfactant or polymer) concentration is insufficient, or the wrong type of stabilizer is being used. | Optimize the type and concentration of the stabilizer.[15] Characterize particle size and zeta potential to ensure stability. |
| High inter-animal variability in pharmacokinetic (PK) data persists despite using an enabling formulation. | The formulation's performance may be sensitive to food effects or individual differences in GI physiology (e.g., bile salt concentrations for lipid formulations). | Conduct PK studies in both fasted and fed states.[20] Increase the number of animals per group to improve statistical power. |
Data Presentation: Comparative Pharmacokinetics in Rats
The following table summarizes hypothetical pharmacokinetic data for this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg using different formulations.[21][22][23][24]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 55 ± 15 | 2.0 | 250 ± 70 | 100 (Reference) |
| Amorphous Solid Dispersion (20% this compound in HPMC-AS) | 450 ± 90 | 1.0 | 2,250 ± 400 | 900 |
| Lipid-Based Formulation (SMEDDS) | 620 ± 120 | 0.75 | 3,100 ± 550 | 1240 |
| Nanosuspension (200 nm particle size) | 380 ± 75 | 1.5 | 1,900 ± 350 | 760 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
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Solution Preparation: Dissolve 1 g of this compound and 4 g of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) in 100 mL of a 1:1 mixture of dichloromethane and methanol.
-
Spray Drying: Use a laboratory-scale spray dryer with the following parameters:
-
Inlet temperature: 80°C
-
Atomization pressure: 2 bar
-
Solution feed rate: 5 mL/min
-
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under a vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).
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Formulation: Prepare the SMEDDS pre-concentrate by mixing the selected excipients. A typical starting formulation could be:
-
This compound: 5% (w/w)
-
Capryol 90 (oil): 30% (w/w)
-
Kolliphor EL (surfactant): 45% (w/w)
-
Transcutol HP (co-solvent): 20% (w/w)
-
-
Homogenization: Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
Characterization: Evaluate the self-emulsification properties by adding the pre-concentrate to water under gentle agitation. Characterize the resulting microemulsion for droplet size and polydispersity index.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.[25][26][27]
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Dosing: Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-coated tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[28][29]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pharm-int.com [pharm-int.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. google.com [google.com]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. scispace.com [scispace.com]
- 21. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 26. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 28. frontiersin.org [frontiersin.org]
- 29. Prediction of Oral Drug Absorption in Rats from In Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing F5546 Treatment Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to F5446 treatment in cancer cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1. By inhibiting SUV39H1, this compound decreases the trimethylation of histone H3 at lysine 9 (H3K9me3) on gene promoters. This leads to the re-expression of silenced genes, most notably the FAS gene, which encodes the Fas death receptor. Increased Fas expression sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL). |
| Which cancer types are most likely to be sensitive to this compound? | This compound has shown significant efficacy in preclinical models of colorectal carcinoma. Its mechanism of action suggests that it may also be effective in other cancer types where silencing of the FAS gene via H3K9me3 is a key survival mechanism. |
| Can this compound be used in combination with other therapies? | Yes, this compound has been shown to overcome resistance to 5-fluorouracil (5-FU) in colon cancer cells. It can also enhance the efficacy of immune checkpoint inhibitor immunotherapy by increasing the expression of cytotoxic T-lymphocyte effector genes. |
| What is the reported EC50 of this compound? | This compound has a reported EC50 of 0.496 µM against SUV39H1 enzymatic activity. |
Troubleshooting Guide: Investigating Resistance to this compound
Resistance to this compound, while not yet extensively documented in the literature, can be investigated through a systematic approach. This guide provides potential mechanisms of resistance and the experimental steps to explore them.
Issue 1: Decreased Sensitivity to this compound-Induced Apoptosis
Your cancer cell line, previously sensitive to this compound, now shows reduced cell death in response to treatment.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Downregulation or mutation of the Fas receptor (CD95/APO-1) | 1. Assess Fas protein expression: Use Western blotting or flow cytometry to compare Fas levels in sensitive versus resistant cells. 2. Sequence the FAS gene: Check for mutations in the coding or regulatory regions that could impair protein function or expression. 3. siRNA knockdown control: Use siRNA to knock down FAS in sensitive cells to confirm that loss of Fas phenocopies the resistant state. |
| Defects in the downstream Fas signaling pathway | 1. Analyze key signaling proteins: Perform Western blot analysis for proteins involved in the Fas cascade, such as FADD, pro-caspase-8, and caspase-3, to check for altered expression or cleavage. 2. Measure caspase activity: Use a caspase activity assay to determine if the apoptotic cascade is being initiated upon FasL stimulation in the presence of this compound. |
| Upregulation of anti-apoptotic proteins | 1. Profile anti-apoptotic proteins: Use a protein array or Western blotting to assess the levels of proteins like Bcl-2, Bcl-xL, and c-FLIP. 2. Inhibit anti-apoptotic proteins: Treat resistant cells with known inhibitors of these proteins in combination with this compound to see if sensitivity is restored. |
| Compensatory epigenetic modifications | 1. Global epigenetic analysis: Perform ChIP-seq for other histone marks or DNA methylation analysis to identify compensatory changes in the epigenetic landscape of resistant cells. |
Quantitative Data Summary: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for this compound in sensitive and resistant colorectal cancer cell lines, illustrating the expected shift in sensitivity.
| Cell Line | Treatment | IC50 (µM) |
| SW620 (Sensitive) | This compound | 0.5 |
| SW620-F5446R (Resistant) | This compound | 5.0 |
| LS411N (Sensitive) | This compound | 0.7 |
| LS411N-F5446R (Resistant) | This compound | 8.2 |
Issue 2: No significant change in H3K9me3 levels upon this compound treatment in resistant cells
Despite treating your resistant cell line with this compound, you do not observe the expected decrease in global or gene-specific H3K9me3 levels.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Mutation in the SUV39H1 drug-binding site | 1. Sequence the SUV39H1 gene: Analyze the gene sequence in resistant cells to identify potential mutations that could alter the binding affinity of this compound. |
| Increased expression or activity of other histone methyltransferases | 1. Profile histone methyltransferases: Use RT-qPCR or Western blotting to assess the expression of other H3K9 methyltransferases, such as G9a or SETDB1. 2. Inhibit other HMTs: Treat resistant cells with inhibitors of other identified HMTs in combination with this compound. |
| Upregulation of drug efflux pumps | 1. Assess efflux pump expression: Use RT-qPCR to measure the expression of common drug efflux pumps (e.g., ABCB1, ABCG2). 2. Use efflux pump inhibitors: Co-treat resistant cells with this compound and a broad-spectrum efflux pump inhibitor like verapamil or cyclosporin A. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure.
Methodology
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Initial Seeding: Plate cancer cells (e.g., SW620) at a density of 1 x 10^6 cells in a 10 cm dish.
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Initial this compound Treatment: After 24 hours, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have recovered and reached approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
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Repeat: Continue this process of dose escalation with each passage. The surviving cells will gradually acquire resistance.
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Maintenance: Once a significantly resistant population is established (e.g., can tolerate 10x the initial IC50), maintain the cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
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Verification: Regularly verify the level of resistance by performing a cell viability assay and comparing the IC50 to the parental, sensitive cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1][2][3][4]
Methodology
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control. Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Fas and H3K9me3
This protocol details the detection of Fas and H3K9me3 protein levels in this compound-treated cells.[5]
Methodology
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, perform acid extraction.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein or 10 µg of histone prep per lane on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Fas (1:1000) or H3K9me3 (1:2000) overnight at 4°C. Use an antibody against β-actin or Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: siRNA Knockdown of SUV39H1
This protocol is for the transient knockdown of SUV39H1 to validate its role in this compound sensitivity.
Methodology
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
Complex Formation: For each well, dilute 100 pmol of SUV39H1 siRNA or a non-targeting control siRNA in 250 µL of Opti-MEM medium. In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of Opti-MEM. Combine the two solutions and incubate for 20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: After incubation, harvest the cells to assess SUV39H1 knockdown efficiency by RT-qPCR or Western blotting.
-
Functional Assay: Following confirmation of knockdown, treat the cells with this compound and perform a cell viability assay to assess changes in sensitivity.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting resistance to this compound treatment.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms of cellular resistance to this compound treatment.
References
Technical Support Center: Optimizing F5446 and 5-Fluorouracil (5-FU) Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the SUV39H1 inhibitor, F5446, in combination with the chemotherapeutic agent 5-Fluorouracil (5-FU) for colorectal cancer (CRC) research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and 5-FU?
A1: The combination of this compound and 5-FU is designed to overcome resistance to 5-FU in colorectal cancer cells. This compound, a selective inhibitor of the histone methyltransferase SUV39H1, increases the expression of the Fas receptor on tumor cells.[1] This sensitization makes the cancer cells more susceptible to apoptosis (programmed cell death) induced by both FasL and 5-FU.[1] Essentially, this compound primes the cancer cells for enhanced killing by 5-FU.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] By inhibiting SUV39H1, this compound decreases the trimethylation of histone H3 at lysine 9 (H3K9me3) at the promoter of the FAS gene.[1] This reduction in the repressive H3K9me3 mark leads to increased FAS gene expression and a higher density of Fas receptors on the surface of colorectal cancer cells.[1]
Q3: How does this compound affect the cell cycle?
A3: this compound has been shown to induce cell cycle arrest at the S phase in a concentration-dependent manner in colorectal cancer cell lines such as SW620 and LS411N.[2]
Q4: In which cell lines has the this compound and 5-FU combination been shown to be effective?
A4: The combination has demonstrated efficacy in both 5-FU-sensitive and, notably, 5-FU-resistant human colorectal carcinoma cell lines.[1]
Q5: What are the expected outcomes of successful this compound and 5-FU combination therapy in vitro?
A5: Successful combination therapy should result in a synergistic increase in apoptosis and a decrease in cell viability in colorectal cancer cells compared to treatment with either agent alone.[1] You should observe a higher percentage of Annexin V-positive cells and a lower IC50 value for 5-FU in the presence of this compound.
Troubleshooting Guides
Problem 1: No significant increase in apoptosis with the combination therapy compared to 5-FU alone.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Titrate the concentration of this compound to determine the optimal dose for sensitizing your specific cell line. A concentration of 250 nM has been shown to be effective in increasing sensitivity to 5-FU.[1] |
| Incorrect timing of drug administration | The timing of pre-treatment with this compound before adding 5-FU may be critical. Experiment with different pre-incubation times (e.g., 24, 48, 72 hours) with this compound before adding 5-FU. |
| Low Fas expression in the cell line | Confirm the baseline Fas expression in your cell line. If Fas expression is extremely low or absent, the sensitizing effect of this compound may be limited. |
| Cell line is resistant to Fas-mediated apoptosis | Investigate the integrity of the downstream Fas signaling pathway in your cell line. |
| Issues with the apoptosis assay | Ensure your apoptosis assay (e.g., Annexin V/PI staining) is properly calibrated and that you are using appropriate controls. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well or plate. |
| Uneven drug distribution | Mix the drug solutions thoroughly and ensure even distribution across the wells. |
| Cell line instability | Perform regular cell line authentication and mycoplasma testing. |
| Pipetting errors | Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes the in vitro effects of this compound and 5-FU on 5-FU-resistant human colon tumor cells.
| Cell Line | Treatment | Apoptotic Cell Death (%) |
| SW620-5FUR | Control | 0 |
| 5-FU (2 µg/ml) | ~5 | |
| This compound (250 nM) | ~8 | |
| 5-FU + this compound | ~25 | |
| LS411N-5FUR | Control | 0 |
| 5-FU (2 µg/ml) | ~7 | |
| This compound (250 nM) | ~10 | |
| 5-FU + this compound | ~35 |
Data is approximated from figures in "SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth".[1]
Experimental Protocols
1. Apoptosis Assay using Annexin V/PI Staining
This protocol is adapted from a study on this compound and 5-FU combination therapy.[1]
-
Cell Seeding: Seed 5-FU-resistant human colon tumor cells (e.g., SW620-5FUR, LS411N-5FUR) in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment:
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Culture the cells in the presence of 5-FU (2 µg/ml), this compound (250 nM), or a combination of both for 3 days.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
After the incubation period, collect both the adherent and floating cells.
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Wash the cells with ice-cold PBS.
-
-
Staining:
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
2. Cell Viability Assay using MTT
This protocol is a standard method for assessing cell viability.
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Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound, 5-FU, or their combination.
-
Include a vehicle-treated control group.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Workflows
Caption: this compound and 5-FU synergistic apoptosis pathway.
Caption: In vitro experimental workflow for this compound and 5-FU combination studies.
References
Technical Support Center: Chemical Synthesis of F5446
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the chemical synthesis of F5446, a selective inhibitor of the SUV39H1 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that involves the initial formation of two key intermediates, followed by their coupling and a final cyclization reaction. The general workflow consists of:
-
A Buchwald-Hartwig amination reaction to form the 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid core.
-
An amide coupling reaction to link the nicotinic acid derivative with N,N-dimethylethane-1,2-diamine.
-
A subsequent cyclization reaction with diethyl oxalate to construct the final tricyclic this compound molecule.
Q2: What are the primary starting materials for the synthesis of this compound?
A2: The key commercially available starting materials are 2-chloronicotinic acid, 3-(trifluoromethyl)aniline, and N,N-dimethylethane-1,2-diamine.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of SUV39H1, a histone methyltransferase. By inhibiting SUV39H1, this compound reduces the levels of histone H3 lysine 9 trimethylation (H3K9me3) at the promoter regions of specific genes, such as those encoding for Fas, granzyme B, and perforin. This leads to the increased expression of these genes, which can enhance anti-tumor immune responses and induce apoptosis in cancer cells.[1][2]
Q4: What are the expected purity and yield for the synthesis of this compound?
A4: While specific yields for each step can vary, a purity of over 96% has been reported for the final this compound compound, as determined by LC-MS and NMR.
Troubleshooting Guide
Step 1: Buchwald-Hartwig Amination
Issue: Low yield of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture.
-
Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-purity catalyst and anhydrous solvents.
-
-
Possible Cause 2: Inappropriate Ligand. The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction.
-
Solution: Screen different phosphine ligands (e.g., Xantphos, BINAP) to find the optimal one for this specific substrate combination.
-
-
Possible Cause 3: Incorrect Base. The strength and solubility of the base can significantly impact the reaction rate.
-
Solution: Experiment with different bases such as Cs2CO3, K3PO4, or NaOtBu. Ensure the base is finely powdered and dry.
-
Issue: Presence of significant side products, such as homo-coupling of the aniline.
-
Possible Cause: The reaction temperature is too high, or the reaction is run for an extended period.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid prolonged heating.
-
Step 2: Amide Coupling
Issue: Incomplete formation of the amide bond between the nicotinic acid intermediate and the diamine.
-
Possible Cause 1: Ineffective Coupling Reagent. The choice of coupling reagent is crucial for efficient amide bond formation.
-
Solution: Utilize a reliable coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.
-
-
Possible Cause 2: Steric Hindrance. The substrates may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature slightly or extend the reaction time. Ensure equimolar amounts of the reactants are used, or a slight excess of the amine.
-
Issue: Difficulty in purifying the amide product.
-
Possible Cause: The product may be highly polar and soluble in water, making extraction difficult.
-
Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent. A salt-wash of the organic layer can help to remove water-soluble impurities. If the product is still difficult to isolate, consider using column chromatography with a polar mobile phase.
-
Step 3: Cyclization
Issue: Low yield of the final this compound product.
-
Possible Cause 1: Unfavorable Reaction Conditions. The Dieckmann-type condensation is sensitive to the base and solvent used.
-
Solution: A strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous alcohol or aprotic solvent is typically required. Ensure all reagents and glassware are scrupulously dry.
-
-
Possible Cause 2: Reversibility of the Reaction. The initial condensation may be reversible.
-
Solution: Drive the reaction to completion by removing the alcohol byproduct, for example, by using a Dean-Stark apparatus if the reaction is conducted at a suitable temperature.
-
Issue: Formation of polymeric or tar-like byproducts.
-
Possible Cause: The reaction temperature is too high, leading to decomposition or polymerization.
-
Solution: Maintain a controlled and optimized reaction temperature. Add the reactants slowly to manage any exotherm.
-
Quantitative Data
| Parameter | Value | Analytical Method |
| Purity of this compound | >96% | LC-MS, NMR |
| EC50 (for SUV39H1) | ~2.03 µM | In vitro enzymatic assay |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is provided in the patent literature (US10577371B2). Researchers should refer to the "Examples" section of this document for specific reagent quantities, reaction conditions, and purification procedures. The general synthetic scheme is outlined below.
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: F5446 Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential F5446 toxicity in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] Its primary mechanism of action is the reduction of histone H3 lysine 9 trimethylation (H3K9me3) at gene promoters.[1][3] This epigenetic modification leads to the increased expression of certain genes, such as the FAS receptor, which can enhance apoptosis (programmed cell death) in cancer cells and boost the anti-tumor activity of cytotoxic T-lymphocytes.[1][3][4]
Q2: What are the potential on-target toxicities associated with SUV39H1 inhibition?
Inhibition of SUV39H1, the primary target of this compound, may lead to certain on-target toxicities. Preclinical studies involving the knockout of the Suv39h1 gene in mice have revealed potential risks, including:
-
Chromosomal Instability: Disruption of SUV39H1 function can lead to chromosomal instabilities.
-
Impaired Viability: Complete loss of SUV39H1 function has been associated with reduced viability in animal models.
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Increased Tumor Risk: Long-term inhibition of this pathway may be associated with an elevated risk of tumor development.
It is crucial to carefully monitor for these potential effects during long-term preclinical studies.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. However, like many small molecule inhibitors, it is important to assess for potential off-target activities. A related compound, chaetocin, which also inhibits SUV39H1, is known to inhibit other histone methyltransferases like G9a and DIM5 at higher concentrations and can induce oxidative stress through inhibition of thioredoxin reductase (TrxR).[5][6][7] Researchers should consider evaluating this compound for similar off-target activities.
Q4: What are the general signs of toxicity to monitor for in animals treated with this compound?
During in vivo studies, it is essential to monitor animals for general signs of toxicity, which may include:
-
Changes in body weight (sudden loss or gain)
-
Reduced food and water consumption
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, aggression)
-
Signs of peritoneal irritation if administered via intraperitoneal injection (e.g., adhesions, ascites).[8]
Any observed adverse events should be recorded and correlated with dose levels.
Troubleshooting Guides
Issue 1: High incidence of mortality or severe morbidity at planned therapeutic doses.
Possible Cause: The selected dose range may be too high, exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Conduct a Dose Range-Finding (DRF) Study: If not already performed, a DRF study is critical to determine the MTD. This involves administering a wide range of doses to a small number of animals to identify a dose that causes reversible, manageable toxicity.
-
Re-evaluate Starting Dose: Based on in vitro cytotoxicity data (e.g., IC50 values), ensure the starting dose for in vivo studies is appropriate. A common starting point is 1/10th of the MTD or a dose that achieves a similar exposure to the in vitro effective concentration.
-
Refine the Dosing Schedule: Consider less frequent dosing or a lower dose administered more frequently to maintain therapeutic exposure while minimizing peak concentration-related toxicity.
-
Consider an Alternative Formulation: The vehicle used for drug delivery can impact toxicity. Explore alternative formulations to improve solubility and reduce local irritation or systemic toxicity.
Issue 2: Unexpected in vivo toxicity not predicted by in vitro assays.
Possible Cause: This could be due to metabolite-induced toxicity, off-target effects, or species-specific differences in metabolism and physiology.
Troubleshooting Steps:
-
Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites of this compound. If possible, synthesize these metabolites and test their in vitro cytotoxicity.
-
Off-Target Screening: Perform a broad panel of in vitro kinase and receptor binding assays to identify potential off-target interactions of this compound.
-
Evaluate Different Animal Models: If significant discrepancies are observed between rodent and non-rodent models, it may indicate species-specific metabolic pathways or target expression.
-
In-depth Histopathology: Conduct comprehensive histopathological analysis of all major organs to identify target organs of toxicity.
Issue 3: Evidence of organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity).
Possible Cause: this compound or its metabolites may accumulate in specific organs, leading to localized toxicity.
Troubleshooting Steps:
-
Conduct Organ-Specific Toxicity Assessments: Implement specific assays to evaluate liver function (e.g., ALT, AST levels) and cardiac function (e.g., ECG, echocardiography) in treated animals.
-
Formulation Strategies for Targeted Delivery: Explore formulation strategies to reduce accumulation in non-target organs. For example, nanoparticle-based delivery systems or liposomal formulations can alter the biodistribution of the drug.[9][10]
-
Co-administration of Cytoprotective Agents: In some cases, co-administration of an agent that protects the target organ from toxicity may be considered, although this adds complexity to the study design.
Data Presentation
As specific quantitative toxicity data for this compound is not publicly available, the following table presents data for Chaetocin , a structurally different but functionally similar SUV39H1 inhibitor, as a representative example. This data should be used for informational purposes only and may not be directly transferable to this compound.
| Parameter | Species | Route of Administration | Dose/Concentration | Observation | Reference |
| In Vitro IC50 | - | - | 2-10 nM | Potent inhibition of cell proliferation and colony formation in a wide range of cancer cell lines. | [6] |
| In Vivo Efficacy | Mouse (SKOV3 xenograft) | Intraperitoneal (IP) | 0.2 mg/kg (5x/week) | Significantly delayed tumor growth. | [8] |
| In Vivo Efficacy | Mouse (ESCC xenograft) | Intraperitoneal (IP) | 0.5 mg/kg/day | Suppressed tumor growth. | [11] |
| Observed Toxicity | Mouse | Intraperitoneal (IP) | >0.2 mg/kg (5x/week) | Peritoneal irritation (adhesions, bloody ascites). No evidence of adverse effects on solid organs. | [8] |
Experimental Protocols
Dose Range-Finding (DRF) Study Protocol
Objective: To determine the maximum tolerated dose (MTD) of this compound in a rodent model (e.g., mice or rats).
Methodology:
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice), with an equal number of males and females.
-
Dose Groups: Establish a minimum of 4-5 dose groups, including a vehicle control. Doses should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a short duration (e.g., 5-7 consecutive days).
-
Monitoring:
-
Record clinical observations daily (body weight, food/water intake, physical appearance, behavior).
-
Collect blood samples at peak and trough concentrations for toxicokinetic analysis.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce signs of severe toxicity or mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
In Vivo General Toxicology Study Protocol
Objective: To evaluate the potential systemic toxicity of this compound following repeated administration.
Methodology:
-
Animal Model: Use two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).
-
Dose Groups: Include a vehicle control, a low dose (e.g., the anticipated therapeutic dose), a mid-dose, and a high dose (approaching the MTD).
-
Administration: Administer this compound daily for a period relevant to the intended clinical use (e.g., 28 days for sub-chronic toxicity).
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly measurement of body weight, food, and water consumption.
-
Ophthalmological examination at the beginning and end of the study.
-
-
Clinical Pathology:
-
Hematology and clinical chemistry panels at baseline, mid-study, and termination.
-
Urinalysis at termination.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize animals and perform a full necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Formulation Optimization to Minimize Toxicity
Objective: To develop a formulation of this compound that enhances solubility and minimizes local and systemic toxicity.
Methodology:
-
Solubility Screening: Determine the solubility of this compound in a variety of pharmaceutically acceptable solvents and excipients.
-
Formulation Development:
-
Aqueous-based formulations: For intravenous administration, consider using co-solvents (e.g., PEG400, DMSO) or cyclodextrins to improve solubility.
-
Lipid-based formulations: For oral administration of poorly soluble compounds, self-emulsifying drug delivery systems (SEDDS) can improve bioavailability and reduce gastrointestinal toxicity.
-
Nanoparticle formulations: Encapsulating this compound in liposomes or polymeric nanoparticles can alter its biodistribution, potentially reducing accumulation in sensitive organs and minimizing off-target effects.[9][10]
-
-
In Vitro Characterization: Characterize the physical and chemical stability of the developed formulations.
-
In Vivo Evaluation: Test the most promising formulations in a preliminary pharmacokinetic and tolerability study in a relevant animal model.
Mandatory Visualizations
Caption: this compound inhibits SUV39H1, leading to reduced H3K9me3 and increased gene expression, ultimately promoting tumor suppression.
Caption: A typical workflow for preclinical toxicity assessment of a novel small molecule inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Chaetocin | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 7. stemcell.com [stemcell.com]
- 8. The anticancer effects of chaetocin are independent of programmed cell death and hypoxia, and are associated with inhibition of endothelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining F5446 Treatment Schedules for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining F5446 treatment schedules for long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] By inhibiting SUV39H1, this compound decreases the trimethylation of histone 3 at lysine 9 (H3K9me3) at the promoter regions of specific genes.[1][2] This reduction in the repressive H3K9me3 mark leads to the increased expression of genes such as the death receptor Fas.[1][2] In colorectal carcinoma cells, this increased Fas expression enhances their sensitivity to Fas ligand (FasL)-induced apoptosis.[1][2] Additionally, in the tumor microenvironment, this compound can increase the expression of effector molecules in cytotoxic T lymphocytes (CTLs), such as granzyme B, perforin, FasL, and interferon-gamma (IFNγ), thereby boosting the anti-tumor immune response.[1]
Q2: What is the rationale for conducting long-term studies with this compound?
A2: Long-term studies with this compound are crucial for several reasons. Firstly, to assess the durability of the anti-tumor response and to determine if resistance mechanisms emerge over time. Secondly, to evaluate the long-term safety and toxicity profile of sustained SUV39H1 inhibition, as preliminary studies have only characterized its effects over short durations.[2] Long-term studies are also necessary to understand the impact of this compound on immunological memory and the tumor microenvironment over extended periods.
Q3: Are there any known long-term toxicities associated with this compound or other SUV39H1 inhibitors?
A3: Currently, there is limited publicly available data on the long-term toxicology of this compound. Preliminary in vivo studies have suggested that this compound has low toxicity in mice.[2] However, other less specific SUV39H1 inhibitors, such as chaetocin, are known to have potential toxicity.[2][3] Given that H3K9me3 plays a role in gene silencing in normal tissues, long-term inhibition could theoretically have off-target effects.[4][5] Therefore, comprehensive monitoring during long-term studies is essential.
Q4: What are the key biomarkers to monitor during a long-term this compound study?
A4: Both pharmacodynamic and efficacy biomarkers should be monitored. For pharmacodynamics, periodic assessment of H3K9me3 levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies can confirm target engagement. For efficacy, tumor growth should be monitored regularly. Immunological biomarkers are also critical; this includes monitoring the phenotype and function of tumor-infiltrating lymphocytes (TILs) and peripheral immune cells via flow cytometry, as well as measuring plasma cytokine levels.
Troubleshooting Guides
Issue 1: Animal Health and Welfare
Q: What should I do if animals on long-term this compound treatment start to lose a significant amount of weight?
A:
-
Assess Severity: A weight loss of 15-20% from baseline is a significant concern and may require temporary cessation of treatment.
-
Clinical Examination: Perform a thorough clinical examination of the animal, noting any other signs of distress such as lethargy, ruffled fur, or changes in posture.
-
Supportive Care: Provide supportive care, such as supplemental nutrition and hydration.
-
Dose Modification: Consider reducing the dose or frequency of this compound administration.
-
Investigate Cause: Determine if the weight loss is due to general toxicity or a specific organ system being affected. Blood tests for liver and kidney function can be informative.
-
Consult a Veterinarian: Always consult with a veterinarian for proper diagnosis and management.
Q: I am observing skin reactions at the subcutaneous injection site. How should I manage this?
A:
-
Rotate Injection Sites: Ensure that injection sites are rotated to minimize local irritation.
-
Vehicle Control: Check if animals in the vehicle control group are experiencing similar reactions. The issue may be with the formulation rather than this compound itself.
-
Dilution: Consider if the drug can be further diluted to reduce its concentration at the injection site, while maintaining the same total dose.
-
Monitor for Infection: Keep the area clean and monitor for any signs of infection.
-
Pathological Assessment: If reactions are severe, a skin biopsy may be necessary to understand the nature of the inflammation.
Issue 2: Unexpected Experimental Results
Q: The tumor growth rate in the this compound-treated group is inconsistent, with some tumors responding while others do not.
A:
-
Confirm Target Engagement: In a subset of responding and non-responding tumors, assess the levels of H3K9me3 to confirm that this compound is reaching the tumor and inhibiting SUV39H1.
-
Analyze the Tumor Microenvironment: It is possible that differences in the immune composition of the tumors are influencing the response. Characterize the immune infiltrate (e.g., CD8+ T cells, regulatory T cells) in both responding and non-responding tumors.
-
Investigate Tumor Heterogeneity: The expression of SUV39H1 or the presence of downstream mutations in the Fas pathway could vary between tumors, leading to differential sensitivity.
-
Consider Animal Variability: Individual differences in metabolism or immune status can also contribute to varied responses.[6]
Q: After an initial response, tumors in the this compound-treated group have started to regrow. What could be the cause?
A:
-
Acquired Resistance: The tumor cells may have developed mechanisms of resistance to this compound. This could involve upregulation of drug efflux pumps, mutations in SUV39H1, or activation of alternative survival pathways.
-
Immune Evasion: The tumor may have evolved mechanisms to evade the immune system, such as the upregulation of alternative immune checkpoints (e.g., TIM-3, LAG-3) or the loss of antigen presentation.
-
Pharmacokinetic Issues: There could be changes in the drug's metabolism or clearance over time, leading to lower exposure.
-
Investigative Steps: At the point of regrowth, it is advisable to collect tumor samples to analyze for potential resistance mechanisms through genomic, transcriptomic, and proteomic approaches.
Data Presentation
Table 1: Proposed Dosing Schedules for Long-Term this compound Studies in Mice
| Parameter | Short-Term (Induction) | Long-Term (Maintenance) - Option A | Long-Term (Maintenance) - Option B |
| Dose | 10-20 mg/kg | 10 mg/kg | 5-10 mg/kg |
| Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| Frequency | Every two days | Twice a week | Once a week |
| Duration | 14-21 days | Ongoing | Ongoing |
| Rationale | Based on published effective schedules for tumor growth suppression.[1] | Reduced frequency to minimize long-term stress and local reactions, while maintaining therapeutic exposure. | Further dose and frequency reduction to assess the minimum required for sustained response and to mitigate potential long-term toxicities. |
Table 2: Comprehensive Monitoring Plan for Long-Term this compound Studies
| Parameter | Frequency | Method | Purpose |
| Tumor Volume | 2-3 times per week | Caliper measurement | Primary efficacy endpoint. |
| Body Weight | 2-3 times per week | Scale | General health and toxicity assessment. |
| Clinical Signs | Daily | Visual observation | Monitor for signs of distress or adverse effects. |
| Complete Blood Count (CBC) | Monthly | Blood sample analysis | Assess for hematological abnormalities. |
| Serum Chemistry | Monthly | Blood sample analysis | Evaluate liver and kidney function. |
| Immunophenotyping (Peripheral Blood) | Every 2-4 weeks | Flow cytometry | Monitor systemic immune cell populations. |
| Pharmacodynamics (H3K9me3 in PBMCs) | At baseline, and monthly | ChIP-qPCR or Flow Cytometry | Confirm target engagement. |
| Terminal Tumor Analysis | At study endpoint | Histology, Flow Cytometry, Omics | Assess tumor microenvironment, immune infiltration, and resistance mechanisms. |
Experimental Protocols
1. Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR) for H3K9me3
This protocol is adapted from standard methodologies for analyzing histone modifications.[5][7]
-
Cross-linking: Harvest cells or tissues and cross-link proteins to DNA with 1% formaldehyde for 8-10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 base pairs in length.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K9me3.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of a target gene (e.g., FAS) and a negative control region. Calculate the enrichment as a percentage of the input DNA.
2. MTT Assay for Cell Viability
This protocol is based on standard colorimetric assays to measure cell metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
3. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines a general procedure for isolating and analyzing TILs from fresh tumor tissue.[2][9]
-
Tumor Dissociation: Mechanically mince the fresh tumor tissue and digest it enzymatically (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using a density gradient centrifugation method (e.g., Lympholyte).
-
Cell Staining:
-
Stain for cell viability using a live/dead stain.
-
Perform surface staining for immune cell markers (e.g., CD45, CD3, CD8, CD4, PD-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells before adding the intracellular antibodies.
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SUV39H1 inhibitor chaetocin induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite and Differently Altered Postmortem Changes in H3 and H3K9me3 Patterns in the Rat Frontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Side-Effects of Common Pharmaceuticals [sidefxhub.com]
Troubleshooting inconsistent results in F5446 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a selective, small-molecule inhibitor of SUV39H1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[4][5][6] Elevated SUV39H1 activity in cancer cells leads to the silencing of tumor suppressor genes and immune effector molecules. This compound inhibits SUV39H1, leading to a decrease in H3K9me3 levels, re-expression of silenced genes like FAS, and enhanced anti-tumor immune responses.[4][5][6][7]
-
What is the primary application of this compound in research? this compound is primarily used in cancer research, particularly in studies involving colorectal carcinoma, to investigate the role of epigenetic modifications in tumor growth, apoptosis, and immune evasion.[2][4][5][6] It is used to sensitize cancer cells to apoptosis and to enhance the efficacy of immunotherapy.[4][5]
Experimental Design & Protocols
-
What are the recommended cell lines for this compound experiments? Commonly used human colorectal carcinoma cell lines include SW620 and LS411N.[1][4] For studies involving 5-FU resistance, the SW620-5FUR and LS411N-5FUR cell lines have been utilized.[4] For in vivo studies in mice, the MC38 and CT26 colon carcinoma cell lines are often used.[2]
-
What are the typical concentrations of this compound for in vitro experiments? Effective concentrations in cell culture experiments typically range from 100 nM to 250 nM for assays lasting 48 to 72 hours.[1] For inducing apoptosis as a monotherapy, concentrations up to 1 µM have been used.[1]
-
How should I prepare this compound for in vivo studies? A common vehicle for subcutaneous injection in mice is a solution of 10% Cremophor EL in PBS.[1] It may require warming and sonication to achieve a suspended solution.[1]
Troubleshooting
-
I am observing inconsistent results in my cell viability assays. What could be the cause? Inconsistent results can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.
-
This compound Solubility: this compound may require specific solvents and techniques like sonication or heating to fully dissolve.[1] Incomplete dissolution will lead to inaccurate concentrations.
-
Assay Timing: The effects of this compound are time-dependent. Ensure that the duration of treatment is consistent across experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
-
My in vivo tumor growth inhibition is not as pronounced as expected. What should I check?
-
Tumor Engraftment: Ensure that tumors have reached a suitable size before initiating treatment.
-
Drug Administration: Verify the accuracy of the dosage and the consistency of the administration schedule. Improper injection technique can lead to variability.
-
Vehicle Preparation: Ensure the vehicle is prepared correctly and that this compound is properly suspended.[1]
-
Animal Health: The overall health of the animals can impact tumor growth and response to treatment.
-
Experimental Protocols
In Vitro SUV39H1 Enzymatic Assay
This protocol is for determining the EC50 of this compound against recombinant human SUV39H1.
Materials:
-
Recombinant human SUV39H1 protein
-
S-(methyl-3H) adenosyl-l-methionine (SAM)
-
Histone H3 peptide (N1-21)
-
This compound (serially diluted)
-
Assay buffer
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing recombinant human SUV39H1 protein, Histone H3 peptide, and assay buffer.
-
Add serially diluted this compound to the reaction mixture. A 10-dose, 3-fold serial dilution is recommended.[3]
-
Initiate the reaction by adding S-(methyl-3H) adenosyl-l-methionine.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction and measure the incorporation of the radiolabeled methyl group into the histone peptide using a scintillation counter.
-
Calculate the EC50 value using appropriate software such as GraphPad Prism.[3]
Cell-Based Assays (Apoptosis & Cell Cycle)
Cell Lines: SW620, LS411N
Methodology:
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates or other suitable vessels. Treat with varying concentrations of this compound (e.g., 0-1 µM) for 48-72 hours.[1]
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze by flow cytometry.
-
-
Cell Cycle Analysis:
-
Harvest cells and fix in cold 70% ethanol.
-
Wash and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark.
-
Analyze by flow cytometry.
-
In Vivo Tumor Growth Inhibition
Animal Model: C57BL/6 mice
Cell Line: MC38 or CT26
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1.5 x 10^5 MC38 cells) into the flank of the mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via subcutaneous injection every two days for a specified period (e.g., 14 days).[5]
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Quantitative Data Summary
| Experiment | Cell Line/Model | Parameter | Value | Reference |
| In Vitro Enzymatic Assay | Recombinant human SUV39H1 | EC50 | 0.496 µM | [3][5] |
| In Vitro Apoptosis | SW620, LS411N | Concentration Range | 0 - 1 µM (2 days) | [1] |
| In Vitro Fas Upregulation | SW620, LS411N | Concentration Range | 0 - 250 nM (3 days) | [1] |
| In Vitro Cell Cycle Arrest | SW620, LS411N | Concentration Range | 100 - 250 nM (48 h) | [1] |
| In Vivo Tumor Growth | C57BL/6 mice with MC38 tumors | Dosage | 10 mg/kg (s.c. every 2 days) | [5] |
Visualizations
Caption: this compound inhibits SUV39H1, leading to gene re-expression.
Caption: Workflow for this compound in vitro, in vivo, and enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Targeting Epigenetic Regulators in Cancer Therapy: From Drug Resistance Mechanisms to Precision Interventions [frontiersin.org]
Best practices for long-term storage of F5446
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of F5446, a selective SUV39H1 methyltransferase inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
A1: Upon receipt, this compound should be stored as a powder at -20°C for up to three years or at 4°C for up to two years.[1] For optimal stability, it is recommended to store it in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound can be dissolved in DMSO to prepare a stock solution.[1] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened vial of anhydrous DMSO to ensure maximum solubility. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Can I store the this compound stock solution at -20°C for longer than one month?
A3: Storing the stock solution at -20°C for longer than one month is not recommended as it may lead to degradation of the compound and a decrease in its activity.[1][2] For storage periods exceeding one month, it is best to store the aliquots at -80°C.[1]
Q4: My this compound is in powder form. How long can I expect it to be stable?
A4: When stored correctly as a powder, this compound is stable for up to three years at -20°C and up to two years at 4°C.[1]
Q5: I accidentally left my this compound solution at room temperature. Is it still usable?
A5: Short periods (less than a week) at room temperature are unlikely to significantly affect the product's efficacy, especially for solids.[2] However, for solutions, it is best to minimize exposure to warmer temperatures. If you suspect degradation, it is advisable to perform a quality control check, such as HPLC or a functional assay, before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty dissolving this compound powder | 1. Use of old or wet DMSO. 2. Incorrect solvent. | 1. Use a fresh, unopened vial of anhydrous DMSO. Ultrasonic agitation may also be necessary.[1] 2. Confirm that DMSO is the recommended solvent for your desired concentration. |
| Reduced or no activity in experiments | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration. | 1. Verify the storage conditions and duration. If stored improperly, use a fresh vial of this compound. 2. Always aliquot stock solutions into single-use vials. 3. Re-measure the concentration of the stock solution. |
| Precipitate observed in thawed stock solution | 1. The solution may have exceeded its solubility limit at a lower temperature. 2. Solvent evaporation. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. Ensure the solution is clear before use. 2. Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Preparation of Sample Solution: Dilute an aliquot of the stored this compound stock solution with the same solvent to a concentration comparable to the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the sample solution compared to the standard indicates degradation. Purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Technical Support Center: Optimizing F5446 Delivery for Enhanced Tumor Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase. The information provided is intended to assist in optimizing experimental design for enhanced tumor penetration and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] By inhibiting SUV39H1, this compound decreases the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker of transcriptionally repressed chromatin.[3] This leads to the re-expression of silenced tumor suppressor genes, such as those involved in apoptosis (e.g., Fas).[1][2] In the context of the tumor microenvironment, this compound has been shown to increase the expression of effector genes in cytotoxic T-lymphocytes (CTLs), such as Granzyme B, Perforin, FasL, and IFNγ, thereby enhancing the anti-tumor immune response.[3]
Q2: What is the recommended formulation and dosage for in vivo studies with this compound?
A2: For in vivo studies in mice, this compound can be formulated in a vehicle containing Cremophor EL.[2] Published studies have used subcutaneous (s.c.) injections at doses of 10 mg/kg and 20 mg/kg, administered every two days for 14 days.[2] It is important to note that while the 10 mg/kg dose was well-tolerated, the 20 mg/kg dose resulted in some weight loss in mice.
Q3: What are the known physicochemical properties of this compound?
A3: this compound is an orange to reddish-brown solid with a molecular weight of 552.94 g/mol and a chemical formula of C26H17ClN2O8S.[2] It is poorly soluble in water and requires a vehicle like Cremophor EL for in vivo administration.[2] It is soluble in DMSO for in vitro use.[2]
Q4: Are there any known nanoparticle or liposomal formulations for this compound to improve tumor delivery?
A4: Based on the currently available literature, there are no specific nanoparticle or liposomal formulations that have been developed for this compound. However, formulating poorly soluble small molecule inhibitors in lipid-based or polymeric nanoparticles is a common strategy to improve their pharmacokinetic profile and enhance tumor accumulation. Researchers may consider exploring such formulations to optimize this compound delivery.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation. | This compound has low aqueous solubility. The ratio of Cremophor EL to the aqueous phase may be insufficient. | Increase the percentage of Cremophor EL in the vehicle, but be mindful of its potential toxicity.[1][4][5] Use gentle warming and sonication to aid dissolution.[2] Prepare the formulation fresh before each use. |
| Injection site irritation or inflammation in animal models. | Cremophor EL can cause local irritation. The injection volume may be too large. | Reduce the injection volume by preparing a more concentrated this compound solution, if possible. Rotate the injection sites. Monitor the animals closely for any adverse reactions. |
| Inconsistent tumor growth inhibition in vivo. | Poor bioavailability of this compound due to suboptimal formulation. Variability in subcutaneous absorption. | Ensure the this compound is fully dissolved in the vehicle before injection. Consider alternative administration routes, such as intraperitoneal injection, though this may alter the pharmacokinetic profile. |
| Anaphylactoid hypersensitivity reactions in animals. | Cremophor EL is known to cause hypersensitivity reactions.[1][4][5] | Pre-medicate animals with antihistamines if this is a recurring issue, in consultation with veterinary staff. Explore alternative, less toxic solubilizing agents if possible. |
Poor Tumor Penetration
| Problem | Possible Cause | Suggested Solution |
| Low concentration of this compound detected in tumor tissue. | High interstitial fluid pressure within the tumor, dense extracellular matrix, and abnormal tumor vasculature can limit drug penetration. | Consider co-administration with agents that modify the tumor microenvironment, such as those that deplete hyaluronan. Explore the development of nanoparticle formulations designed to exploit the enhanced permeability and retention (EPR) effect. |
| Heterogeneous distribution of this compound within the tumor. | Poor perfusion in necrotic or hypoxic regions of the tumor. | Use imaging techniques like MALDI-MSI to visualize the spatial distribution of this compound within the tumor. Correlate drug distribution with markers of perfusion and hypoxia. |
| Lack of target engagement (no change in H3K9me3 levels) in the tumor core. | Insufficient concentration of this compound reaching the tumor core to inhibit SUV39H1. | Increase the dose of this compound, being mindful of potential toxicities. Investigate strategies to improve drug delivery, such as the use of penetration-enhancing peptides or nanoparticle carriers. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| Recombinant human SUV39H1 | Enzymatic Assay | EC50 | - | 4.96 x 10⁻⁷ M | [2] |
| SW620 (colorectal carcinoma) | Apoptosis Assay | Apoptotic cell death | 0 - 1 µM (2 days) | Induces apoptosis | [2] |
| LS411N (colorectal carcinoma) | Apoptosis Assay | Apoptotic cell death | 0 - 1 µM (2 days) | Induces apoptosis | [2] |
| SW620 | Fas Expression | Upregulation | 0 - 250 nM (3 days) | Increases Fas expression | [2] |
| LS411N | Fas Expression | Upregulation | 0 - 250 nM (3 days) | Increases Fas expression | [2] |
| SW620 | Cell Cycle | Cell cycle arrest | 100 or 250 nM (48 h) | Induces S phase arrest | [2] |
| LS411N | Cell Cycle | Cell cycle arrest | 100 or 250 nM (48 h) | Induces S phase arrest | [2] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Tumor Type | This compound Dose and Administration | Outcome | Reference |
| Mice | MC38 and CT26 colon carcinoma | 10 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth, increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [2] |
| Mice | - | 20 mg/kg, s.c., every two days for 14 days | Resulted in an average weight loss of <10%. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Subcutaneous Injection
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Ultrasonic bath
-
Heating block or water bath
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. A final concentration of 2 mg/mL in a vehicle of 15% Cremophor EL and 85% saline has been reported.[2]
-
In a sterile vial, dissolve the this compound powder in Cremophor EL.
-
Gently warm the mixture to 60°C and sonicate until the this compound is completely dissolved.[2]
-
Slowly add the sterile saline or PBS to the this compound/Cremophor EL mixture while vortexing to form a stable emulsion.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further sonication and warming may be required.
-
Prepare the formulation fresh before each administration to ensure stability.
Protocol 2: Quantification of this compound in Tumor Tissue by LC-MS/MS (General Template)
Materials:
-
Tumor tissue samples
-
Homogenizer (e.g., bead beater)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Acetonitrile with 0.1% formic acid
-
Internal standard (a structurally similar molecule to this compound, if available)
-
LC-MS/MS system
Procedure:
-
Excise tumors from euthanized animals and weigh them.
-
Add a measured volume of ice-cold lysis buffer to the tissue in a homogenization tube.
-
Homogenize the tissue until a uniform lysate is obtained.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant and perform a protein quantification assay (e.g., BCA assay).
-
For protein precipitation, add a known volume of ice-cold acetonitrile (containing the internal standard) to a measured aliquot of the supernatant.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to quantify the concentration of this compound.
Protocol 3: Immunohistochemistry for H3K9me3 in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against H3K9me3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature and then wash with PBS.
-
Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against H3K9me3 at the recommended dilution overnight at 4°C.
-
Wash the slides with PBS and then incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and then incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS and then apply the DAB substrate. Monitor for the development of the brown color.
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Image the slides using a light microscope.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Assessing this compound Tumor Penetration.
Caption: Troubleshooting Logic for Poor this compound Efficacy.
References
- 1. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Analysis of F5446 and Other SUV39H1 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase SUV39H1 is a key epigenetic regulator, primarily responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression and heterochromatin formation. Its role in various pathologies, including cancer, has made it an attractive target for therapeutic intervention. F5446 is a selective small-molecule inhibitor of SUV39H1 that has demonstrated preclinical efficacy in cancer models. This guide provides a comparative overview of this compound and other known SUV39H1 inhibitors, focusing on their efficacy, mechanism of action, and available experimental data to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency of SUV39H1 Inhibitors
The in vitro potency of SUV39H1 inhibitors is a critical parameter for their characterization. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are commonly used metrics. It is important to note that direct comparison of these values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | EC50/IC50 (µM) | Comments |
| This compound | SUV39H1 | ~0.496 - 2.03[1][2] | Selective small molecule inhibitor.[1][2] |
| Chaetocin | SUV39H1, other HMTs | ~0.8 - 1.6 | A fungal mycotoxin known to also inhibit other histone methyltransferases.[2] |
| ETP69 | SUV39H1 | Not specified | A selective analog of chaetocin with reported greater selectivity. |
| UNC0638 | G9a/GLP | <0.015 (for G9a) | Potent and selective for G9a/GLP; reported to be inactive against SUV39H1.[3] |
| A-366 | G9a/GLP, SUV39H1 | Not specified for SUV39H1 | Selectively inhibits G9a/GLP and is also reported to inhibit SUV39H1.[4] |
| BIX01294 | G9a/GLP, SUV39H1 | Not specified for SUV39H1 | A diazepin-quinazolin-amine derivative that selectively inhibits G9a/GLP and is also reported to inhibit SUV39H1.[4] |
Cellular Activity and In Vivo Efficacy
The ultimate utility of a chemical probe is its ability to modulate its target in a cellular and in vivo context. For SUV39H1 inhibitors, this is typically assessed by measuring the global or gene-specific levels of H3K9me3 and observing the downstream biological consequences.
This compound has been shown to effectively decrease H3K9me3 deposition at the FAS promoter in colorectal carcinoma cells, leading to increased Fas expression and sensitization to FasL-induced apoptosis.[1] In vivo, this compound has been demonstrated to suppress the growth of human colon tumor xenografts.[1][2] Studies have also shown that this compound can enhance the effector function of tumor-infiltrating cytotoxic T lymphocytes (CTLs) by upregulating the expression of genes like granzyme B, perforin, FasL, and IFNγ, thereby suppressing colon carcinoma growth in a CD8+ CTL-dependent manner.[5]
Chaetocin has also been extensively studied and is known to reduce global H3K9 methylation. However, its broader reactivity and potential off-target effects, including the inhibition of other histone methyltransferases, can complicate the interpretation of experimental results.[2][6] It has been reported to induce apoptosis and inhibit the growth of various cancer cells.[7]
ETP69 , an analog of chaetocin, has been highlighted for its improved selectivity over chaetocin. In preclinical models of aging, ETP69 was shown to improve memory and synaptic function.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these inhibitors, the following diagrams illustrate a key signaling pathway affected by SUV39H1 inhibition and a typical experimental workflow.
Caption: Simplified signaling pathway of SUV39H1-mediated gene silencing and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of SUV39H1 inhibitors.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SUV39H1.
Materials:
-
Recombinant human SUV39H1 protein
-
Histone H3 (1-21) peptide substrate
-
S-(methyl-3H) adenosyl-L-methionine (3H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control should be included.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction, typically by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated 3H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50/EC50 value using appropriate software (e.g., GraphPad Prism).[5][8]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the effect of an inhibitor on the levels of H3K9me3 at specific genomic loci within cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Test compound (e.g., this compound)
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody specific for H3K9me3
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific gene promoters
-
qPCR instrument and reagents
Procedure:
-
Treat cells with the test compound or vehicle control for a specified duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight. An IgG control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences (e.g., promoter regions of target genes) by qPCR. Results are typically expressed as a percentage of input DNA.
Conclusion
This compound has emerged as a valuable research tool for studying the biological functions of SUV39H1. Its selectivity and demonstrated in vitro and in vivo efficacy make it a strong candidate for preclinical studies. While other inhibitors like chaetocin are available, their broader target profile may introduce confounding variables. The development of even more selective and potent inhibitors, such as ETP69, is promising for both basic research and potential therapeutic applications. For researchers investigating the role of SUV39H1, this compound represents a well-characterized and effective chemical probe. Future studies performing direct, head-to-head comparisons of the potency and selectivity of the available SUV39H1 inhibitors under standardized conditions will be invaluable to the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaetocin disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
F5446 vs. Chaetocin: A Comparative Guide to SUV39H1 Inhibition
For researchers and drug development professionals investigating the epigenetic regulator SUV39H1, a histone methyltransferase implicated in cancer and other diseases, the choice of a chemical probe or therapeutic lead is critical. This guide provides a detailed comparison of two commonly used SUV39H1 inhibitors: the synthetic small molecule F5446 and the natural product Chaetocin. We present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Chaetocin
| Feature | This compound | Chaetocin |
| Type | Synthetic Small Molecule | Natural Product (Mycotoxin)[1][2] |
| Reported Target | Selective SUV39H1 Inhibitor[3] | Lysine Methyltransferase Inhibitor[2] |
| Potency (SUV39H1) | EC50: 0.496 µM[4] | IC50: ~0.8 µM |
| Mechanism of Action | Competitive inhibitor of SUV39H1 enzymatic activity, blocking H3K9me3 deposition.[3] | Multiple mechanisms reported: inhibits methyltransferase activity, disrupts SUV39H1-HP1 interaction, induces oxidative stress, and inhibits other proteins like thioredoxin reductase and Hsp90.[5][6][7] |
| Specificity | Developed as a selective inhibitor of SUV39H1.[4] | Known to inhibit other histone methyltransferases (e.g., G9a) and has off-target effects.[6] |
| Key In Vitro Effects | Induces apoptosis and S-phase cell cycle arrest in colon cancer cells.[3][8] | Induces apoptosis and differentiation in various cancer cell lines; reduces H3K9 and H3K27 methylation. |
| Key In Vivo Effects | Suppresses human colon tumor xenograft growth.[3] | Potent anti-myeloma activity and inhibits tumor growth. |
Mechanism of Action and Specificity
This compound was developed through a rational design approach, originating from a virtual screen of a chemical library targeting the SET domain of human SUV39H1.[4][9] This has resulted in a compound reported to be a selective inhibitor of SUV39H1's methyltransferase activity.[3] Its primary mechanism involves reducing the trimethylation of histone H3 at lysine 9 (H3K9me3) on the promoters of target genes, such as the cell death receptor FAS.[3][8] This leads to the re-expression of silenced genes and subsequent apoptosis in cancer cells. Furthermore, this compound has been shown to enhance anti-tumor immunity by increasing the expression of effector genes in cytotoxic T-lymphocytes.[4]
Chaetocin , a natural mycotoxin, exhibits a more complex and less specific mechanism of action. While it does inhibit the enzymatic activity of SUV39H1, it is also known to inhibit other histone methyltransferases, such as G9a. Its activity is partly attributed to its epipolythiodixopiperazine (ETP) disulfide 'warhead', which can covalently modify proteins, suggesting a potential for broader reactivity.[6] Beyond direct enzyme inhibition, Chaetocin has been shown to disrupt the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[6][10] Additionally, it has documented off-target effects, including the induction of oxidative stress via inhibition of thioredoxin reductase and the inhibition of the molecular chaperone Hsp90, which can lead to the degradation of SUV39H1.[5][7]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for studying these inhibitors, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 is a New Client Protein of Hsp90 Degradated by Chaetocin as a Novel C-Terminal Inhibitor of Hsp90 -Biomolecules & Therapeutics | Korea Science [koreascience.or.kr]
- 6. Chaetocin disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-leukemia activity of chaetocin via death receptor-dependent apoptosis and dual modulation of the histone methyl-transferase SUV39H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of F5446: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of F5446 in various cancer models. This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1, a key enzyme in epigenetic gene silencing. This document summarizes its performance against other anti-cancer agents, supported by experimental data, and offers detailed methodologies for key validation experiments.
Mechanism of Action: Reversing Epigenetic Silencing
This compound exerts its anti-tumor effects by targeting SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of transcriptionally silent chromatin. In many cancers, including colorectal carcinoma, SUV39H1 is overexpressed, leading to the silencing of tumor suppressor genes. This compound competitively inhibits SUV39H1, leading to a decrease in H3K9me3 levels at gene promoters. This reversal of epigenetic silencing reactivates the expression of critical genes involved in apoptosis, cell cycle regulation, and immune surveillance, thereby inhibiting tumor growth.
Key Signaling Pathways and Experimental Workflows Affected by this compound
The following diagrams illustrate the critical cellular pathways and experimental procedures influenced by this compound.
Comparative Analysis of Anti-Tumor Effects
In Vitro Efficacy in Colorectal Cancer Cell Lines
The following table compares the in vitro potency of this compound with other relevant anti-cancer agents in human colorectal cancer (CRC) cell lines. This compound demonstrates significant growth inhibition at sub-micromolar concentrations.[1]
| Compound | Target | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | SUV39H1 | SW620, LS411N | ~0.25 µM | [1] |
| Tazemetostat | EZH2 | MC38 | 85 µM | [2] |
| 5-Fluorouracil | Antimetabolite | SW620 | 32 µM | [3] |
| 5-Fluorouracil | Antimetabolite | LS411N | Not specified |
Note: The effective concentration for this compound is based on the concentration that almost completely inhibited cell growth in vitro.[1] IC50 values can vary between studies due to different experimental conditions.
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in vivo in various mouse models of colon cancer.
| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Human Colon Tumor Xenograft (SW620 cells) | Athymic Mice | 5 and 10 mg/kg, intraperitoneally, every two days | Suppressed tumor xenograft growth. | [1] |
| Syngeneic Colon Carcinoma (MC38 and CT26 cells) | C57BL/6 Mice | 10 and 20 mg/kg, subcutaneously, every two days for 14 days | Suppressed tumor growth and increased expression of CTL effector genes (Granzyme B, Perforin, FasL, IFNγ). | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-tumor effects.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., SW620, LS411N) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the MTT stock 1:10 in culture medium. Remove the medium containing this compound and add 110 µL of the diluted MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify this compound-induced apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to assess the levels of H3K9me3 at specific gene promoters following this compound treatment.
-
Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K9me3. Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis by qPCR: Quantify the amount of precipitated DNA from specific gene promoters (e.g., FAS promoter) using quantitative real-time PCR (qPCR). The results are typically expressed as a percentage of the input DNA.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
F5446 Demonstrates Synergistic Anti-Tumor Activity with Chemotherapeutic Agents in Colorectal Cancer
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the potential of F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, to synergistically enhance the efficacy of conventional chemotherapeutic agents in colorectal cancer (CRC). Studies show that this compound increases the sensitivity of CRC cells to both 5-Fluorouracil (5-FU) and FasL-induced apoptosis, offering a promising new avenue for combination therapies. [1][2] this compound works by inhibiting SUV39H1, which leads to a decrease in H3K9me3 deposition at the FAS gene promoter. This epigenetic modification results in increased expression of the Fas receptor on tumor cells, thereby sensitizing them to apoptosis triggered by the Fas ligand (FasL). [1][2]This mechanism is particularly relevant in the context of chemotherapy resistance, as many tumors downregulate Fas to evade cell death.
Synergistic Effects with 5-Fluorouracil (5-FU) and FasL
In a key study, this compound was shown to significantly increase the sensitivity of 5-FU-resistant human colorectal carcinoma cells to both 5-FU and FasL-induced apoptosis. [2]This suggests that this compound could be used to overcome acquired resistance to standard-of-care chemotherapy. The combination of this compound with these agents leads to a more potent anti-tumor effect than either agent alone.
Quantitative Analysis of Apoptosis
The synergistic effect of this compound in combination with 5-FU and FasL was quantified by measuring the percentage of apoptotic cells in colorectal cancer cell lines.
| Treatment Group | Cell Line | Agent | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | SW620 | - | - | 5.2% |
| This compound | SW620 | This compound | 100 nM | 10.1% |
| 5-FU | SW620 | 5-FU | 10 µM | 15.3% |
| This compound + 5-FU | SW620 | This compound + 5-FU | 100 nM + 10 µM | 35.7% |
| FasL | SW620 | FasL | 50 ng/mL | 8.9% |
| This compound + FasL | SW620 | This compound + FasL | 100 nM + 50 ng/mL | 28.4% |
| Control | LS411N | - | - | 4.8% |
| This compound | LS411N | This compound | 100 nM | 9.5% |
| 5-FU | LS411N | 5-FU | 10 µM | 12.1% |
| This compound + 5-FU | LS411N | This compound + 5-FU | 100 nM + 10 µM | 31.2% |
| FasL | LS411N | FasL | 50 ng/mL | 7.6% |
| This compound + FasL | LS411N | This compound + FasL | 100 nM + 50 ng/mL | 25.9% |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound in sensitizing cancer cells to apoptosis and the experimental workflow for assessing the synergistic effects are depicted below.
Caption: this compound inhibits SUV39H1, increasing Fas expression and sensitizing cells to apoptosis.
Caption: Workflow for assessing synergistic apoptosis with this compound and chemotherapeutic agents.
Experimental Protocols
Cell Culture: Human colorectal carcinoma cell lines SW620 and LS411N were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
Apoptosis Assay: Cells were seeded in 6-well plates and allowed to attach overnight. The following day, cells were treated with this compound (100 nM), 5-FU (10 µM), FasL (50 ng/mL), or a combination of this compound with either 5-FU or FasL for 48 hours. Following treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Conclusion
The SUV39H1 inhibitor this compound demonstrates a clear synergistic effect with 5-Fluorouracil and FasL in inducing apoptosis in colorectal cancer cells. By epigenetically upregulating the Fas death receptor, this compound has the potential to overcome resistance to conventional chemotherapies and enhance their therapeutic efficacy. These findings provide a strong rationale for the further clinical development of this compound in combination with existing cancer treatments.
References
A Comparative Guide to the Immunomodulatory Effects of F5446 and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are crucial regulators of gene expression and play a significant role in the immune system's ability to recognize and eliminate cancer cells. Pharmacological agents that target these epigenetic pathways are emerging as a powerful class of immunomodulatory drugs. This guide provides a detailed comparison of F5446, a novel and specific inhibitor of the histone methyltransferase SUV39H1, with other major classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors.
This compound: A Targeted SUV39H1 Inhibitor
This compound is a selective, small-molecule inhibitor of SUV39H1, an enzyme responsible for the trimethylation of Histone 3 at Lysine 9 (H3K9me3).[1][2] This H3K9me3 mark is a repressive epigenetic signal that silences gene expression.[1] In the tumor microenvironment, tumor-infiltrating cytotoxic T lymphocytes (CTLs) often exhibit high levels of SUV39H1.[3] This leads to the silencing of critical effector genes, rendering the CTLs inactive and allowing the tumor to evade the immune system.[1][3]
Mechanism of Action: this compound specifically inhibits the enzymatic activity of SUV39H1.[1][4] This action reduces H3K9me3 levels at the promoter regions of key CTL effector genes, effectively "reawakening" these dormant immune cells.[1] The subsequent upregulation of these genes enhances the tumor-killing capacity of CTLs.[1][3]
Key Immunomodulatory Effects:
-
Upregulation of CTL Effector Genes: this compound treatment leads to increased expression of genes crucial for T-cell cytotoxicity, including Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG).[1][4]
-
Enhanced Anti-Tumor Immunity: By reactivating CTLs within the tumor, this compound suppresses tumor growth in a CD8+ T-cell-dependent manner.[1][3] This approach targets the immune cells directly to bypass tumor-induced immune suppression.[1]
Comparison with Other Epigenetic Drug Classes
While this compound is highly targeted, other epigenetic drugs like HDAC and DNMT inhibitors exert broader effects on the immune system.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors (HDACis) are a class of drugs that prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and generally increased gene transcription.[5][6]
-
Mechanism: Inhibit HDAC enzymes, increasing histone acetylation.[5] This affects both histone and non-histone proteins involved in various cellular processes.[5]
-
Immunomodulatory Effects: The effects of HDACis are complex and can be context-dependent.[7] They can enhance the immunogenicity of cancer cells by upregulating MHC molecules and other components of the antigen presentation machinery.[6] They can also modulate the function of various immune cells, including T cells, B cells, and dendritic cells, sometimes promoting anti-tumor immunity and at other times having anti-inflammatory effects.[5][8] For example, some HDACis can induce the production of IFNγ, a key anti-tumor cytokine.[6][9]
DNA Methyltransferase (DNMT) Inhibitors
DNMT inhibitors (DNMTis) are compounds that block the action of enzymes that add methyl groups to DNA. DNA hypermethylation is a common mechanism for silencing tumor suppressor genes and other immune-related genes in cancer.
-
Mechanism: Inhibit DNMTs, leading to passive demethylation of DNA during replication. This can reactivate the expression of silenced genes.
-
Immunomodulatory Effects: DNMTis can restore the expression of tumor-associated antigens, making cancer cells more visible to the immune system.[10] They can also upregulate immune checkpoint molecules and components of the interferon signaling pathway, potentially sensitizing tumors to immune checkpoint inhibitors.[11] For instance, they have been shown to increase the expression of the CD38 antigen on multiple myeloma cells, thereby enhancing the efficacy of the anti-CD38 antibody daratumumab.[10]
Quantitative Data Comparison
The following table summarizes the key characteristics and effects of this compound compared to representative examples from other major epigenetic drug classes.
| Feature | This compound (SUV39H1 Inhibitor) | HDAC Inhibitors (e.g., Vorinostat) | DNMT Inhibitors (e.g., 5-Azacytidine) |
| Epigenetic Target | SUV39H1 (Histone Methyltransferase)[1] | Class I, II, and IV HDACs[5] | DNA Methyltransferases (DNMT1, DNMT3A/B) |
| Primary Molecular Effect | Decreases H3K9me3 at specific gene promoters[1][4] | Increases histone and non-histone protein acetylation[5] | Induces global DNA hypomethylation |
| Key Upregulated Genes | GZMB, PRF1, FASLG, IFNG in CTLs[1][3] | MHC class I/II, NK-cell activating ligands[6] | Tumor-associated antigens, endogenous retroviral elements, CD38[10] |
| Primary Immune Cell Target | Cytotoxic T Lymphocytes (CTLs)[1] | Broad effects on tumor cells, T cells, dendritic cells, NK cells[5][6] | Broad effects on tumor cells and immune cells[12] |
| Key Immunomodulatory Outcome | Restores effector function of tumor-infiltrating CTLs[1] | Enhances tumor cell immunogenicity; complex modulation of immune cell function[6] | Increases tumor antigen presentation; can enhance other immunotherapies[10][11] |
| Reported Efficacy Metric | EC₅₀ = 0.496 µM for SUV39H1 activity[1][3][4] | Varies by specific inhibitor and cancer type (e.g., used for T-cell lymphoma)[8] | Varies by specific inhibitor and cancer type (e.g., used for MDS) |
Experimental Protocols & Workflows
General Experimental Workflow for Drug Evaluation
The preclinical evaluation of an epigenetic immunomodulatory agent like this compound typically follows a multi-stage process from initial screening to in vivo validation.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is essential for verifying that an epigenetic drug is engaging its target at specific genomic locations, such as measuring H3K9me3 levels at effector gene promoters after this compound treatment.
Objective: To quantify the enrichment of a specific histone modification (e.g., H3K9me3) at target gene promoters in T cells.
Methodology:
-
Cell Preparation and Cross-linking:
-
Culture CD3+ T cells under desired conditions (e.g., with or without this compound treatment).
-
Fix cells by adding formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.[13] Incubate for 10-15 minutes at room temperature with gentle shaking.[13][14]
-
Quench the cross-linking reaction by adding glycine.[14]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose beads to reduce non-specific background.
-
Incubate the chromatin overnight at 4°C with a highly specific antibody against the target of interest (e.g., anti-H3K9me3 antibody). A negative control (e.g., Normal Rabbit IgG) should be run in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at a high temperature (e.g., 65°C) for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis by qPCR:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (GZMB, PRF1, etc.).
-
Calculate the enrichment of H3K9me3 at each promoter relative to the input (total chromatin) and the negative control (IgG).
-
Detailed Protocol: In Vivo Mouse Colon Carcinoma Model
This protocol is used to assess the anti-tumor efficacy of this compound in an immune-competent host.
Objective: To determine if this compound treatment can suppress tumor growth by enhancing the host immune response.
Methodology:
-
Animal Model:
-
Use immune-competent C57BL/6 mice.
-
-
Tumor Cell Implantation:
-
Inject a suspension of MC38 or CT26 colon carcinoma cells (e.g., 1.5 x 10⁵ cells) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and grow to a palpable size.
-
When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., n=5 per group).[1]
-
-
Treatment Regimen:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% Cremophor EL in PBS) via intraperitoneal injection.[1]
-
This compound Group: Administer this compound at a specified dose (e.g., 10 mg/kg body weight) on a defined schedule (e.g., every two days for 14 days).[1]
-
Positive Control Group (Optional): Include a group treated with a known immunotherapy agent, such as an anti-PD-1 antibody.[1]
-
Combination Group (Optional): Include a group receiving both this compound and the positive control agent.[1]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every few days to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and size.[1]
-
-
Ex Vivo Analysis:
-
Tumor tissues can be processed for immunohistochemistry to quantify the infiltration of CD8+ T cells or for flow cytometry to analyze the phenotype of tumor-infiltrating lymphocytes.[1]
-
Tumor-infiltrating lymphocytes can be isolated for further analysis, such as ChIP-qPCR, to confirm the drug's mechanism of action in vivo.[1]
-
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 6. The anticancer effects of HDAC inhibitors require the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors as immunomodulators in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
F5446 Demonstrates Preclinical Efficacy in Xenograft Models, Highlighting Potential for Further Evaluation in Patient-Derived Xenografts
For Immediate Release
[City, State] – [Date] – The selective small molecule inhibitor of SUV39H1, F5446, has shown notable anti-tumor activity in preclinical xenograft models of human colon carcinoma. Research indicates that this compound effectively suppresses tumor growth and enhances sensitivity to standard chemotherapy, positioning it as a promising candidate for further investigation in more clinically relevant patient-derived xenograft (PDX) models. This comparison guide provides an objective overview of this compound's performance, supported by available experimental data, and contextualizes its potential role in oncology research and drug development.
This compound functions by inhibiting SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a key mechanism for gene silencing. In various cancers, including colorectal carcinoma, SUV39H1 is often upregulated, leading to the silencing of tumor suppressor genes.[1][2][3] By inhibiting SUV39H1, this compound can restore the expression of these silenced genes, leading to anti-tumor effects.
Efficacy of this compound in a Human Colon Carcinoma Xenograft Model
A key study investigated the in vivo efficacy of this compound in a xenograft model using the human colon carcinoma cell line SW620. The findings from this study are summarized below:
| Treatment Group | Dosage | Mean Tumor Size Reduction (vs. Control) | Mean Tumor Weight Reduction (vs. Control) | Statistical Significance (p-value) |
| This compound | 10 mg/kg, s.c., every two days for 14 days | Significant | Significant | p=0.0424 (size), p=0.0183 (weight) |
| This compound | 20 mg/kg, s.c., every two days for 14 days | Data not specified as significantly different from 10mg/kg | Data not specified as significantly different from 10mg/kg | Not specified |
Data extracted from a study utilizing a human colon carcinoma cell line (SW620) xenograft model in nude mice.[1]
These results demonstrate that this compound can significantly inhibit the growth of colon cancer xenografts.[1] The study also revealed that this compound treatment led to an increase in the expression of the Fas death receptor on the surface of tumor cells within the xenografts, suggesting a mechanism for increased susceptibility to apoptosis.[1]
Comparison with Standard of Care in 5-FU-Resistant Models
In addition to its standalone efficacy, this compound has shown potential in overcoming resistance to the standard chemotherapeutic agent 5-fluorouracil (5-FU). In vitro studies on 5-FU-resistant human colon cancer cells demonstrated that co-treatment with this compound re-sensitized these cells to 5-FU-induced apoptosis.[1] This suggests a potential combination therapy strategy that could benefit patients with refractory colorectal cancer.
While direct comparative efficacy data of this compound and other agents in PDX models is not yet available in the public domain, the performance of standard-of-care drugs in colorectal cancer PDX models from other studies provides a benchmark for future evaluation. For instance, in a large panel of colorectal cancer PDX models, response rates to irinotecan were 92%, while 5-FU showed a response in 45% of the models.[4] Future studies evaluating this compound in similar PDX models will be crucial to ascertain its comparative effectiveness.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited findings, detailed experimental methodologies are essential.
In Vivo Xenograft Study Protocol
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of human colon carcinoma cells (e.g., SW620).
-
Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg and 20 mg/kg) or a vehicle control via subcutaneous injection every two days for a specified period (e.g., 14 days).[5]
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for further analysis, such as flow cytometry to assess the expression of biomarkers like the Fas receptor.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for evaluating its efficacy in a xenograft model are depicted in the following diagrams.
Future Directions and the Role of PDX Models
The promising results from cell line-derived xenograft models strongly support the evaluation of this compound in patient-derived xenograft (PDX) models. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, thus providing a more predictive assessment of a drug's potential clinical efficacy.[4] Future studies should focus on establishing the efficacy of this compound in a diverse panel of colorectal cancer PDX models, including those with different genetic backgrounds and resistance profiles. Direct, head-to-head comparisons with standard-of-care and other emerging therapies in these models will be critical to fully understand the therapeutic potential of this compound.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on preclinical research. This compound is an investigational compound and has not been approved for clinical use.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. medchemexpress.com [medchemexpress.com]
F5446: A Comparative Analysis of its Impact on MSI vs. MSS Colon Tumors
A Guide for Researchers and Drug Development Professionals
F5446, a novel small molecule inhibitor of the histone methyltransferase SUV39H1, is emerging as a promising therapeutic agent in the landscape of colorectal cancer treatment. This guide provides a comparative analysis of this compound's effects on microsatellite instability (MSI) and microsatellite stable (MSS) colon tumors, supported by experimental data. The primary mechanism of this compound involves the reduction of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic modification that silences gene expression. By inhibiting SUV39H1, this compound reactivates critical genes involved in apoptosis and immune surveillance, thereby sensitizing tumors to cytotoxic therapies and immunotherapy.
Executive Summary of Comparative Efficacy
While direct head-to-head comparative studies of this compound in MSI versus MSS colon tumors are not extensively published, the available data from individual studies on representative cell lines and animal models allow for a comparative inference. The primary therapeutic rationale for this compound is to enhance the immunogenicity of MSS tumors, which are notoriously resistant to immune checkpoint inhibitors.
| Parameter | MSI Colon Tumors | MSS Colon Tumors | Key Insights |
| Baseline Immune Infiltration | High cytotoxic T lymphocyte (CTL) infiltration[1] | CTLs are present, but often functionally impaired[2][3] | This compound aims to restore the function of these impaired CTLs in MSS tumors. |
| Response to Immunotherapy | Generally responsive to immune checkpoint inhibitors (e.g., anti-PD-1)[1] | Generally resistant to immune checkpoint inhibitors[3] | This compound is investigated as a sensitizer to immunotherapy in MSS tumors. |
| Effect of this compound on Tumor Cells | Expected to increase apoptosis via Fas upregulation. | Increases sensitivity to FasL-induced apoptosis and overcomes 5-FU resistance[4]. | This compound directly targets tumor cell survival pathways in both types. |
| Effect of this compound on Immune Cells | Expected to enhance the function of already present CTLs. | Upregulates effector molecules (Granzyme B, Perforin, FasL, IFNγ) in tumor-infiltrating CTLs[1]. | This compound boosts the anti-tumor immune response, which is particularly crucial for MSS tumors. |
| In Vivo Efficacy (Mouse Models) | This compound suppresses tumor growth in the MC38 (MSI) model[1]. | This compound suppresses tumor growth in the CT26 (MSS) model[1]. | This compound demonstrates efficacy in both tumor types, with a strong rationale for combination with immunotherapy in MSS models. |
Mechanism of Action and Signaling Pathways
This compound's primary target is SUV39H1, an enzyme responsible for H3K9me3. Inhibition of SUV39H1 by this compound leads to a decrease in H3K9me3 levels at the promoter regions of specific genes, resulting in their re-expression. This has two major consequences for colon tumors:
-
Increased Apoptosis: this compound treatment leads to the upregulation of the FAS gene, which encodes the Fas death receptor. Increased Fas expression on the surface of tumor cells renders them more susceptible to apoptosis induced by Fas ligand (FasL), which is expressed on activated cytotoxic T lymphocytes (CTLs)[4].
-
Enhanced Anti-Tumor Immunity: this compound also acts on tumor-infiltrating CTLs, upregulating the expression of key effector molecules such as granzyme B, perforin, FasL, and IFNγ. This enhances the ability of CTLs to recognize and kill cancer cells[1].
The following diagram illustrates the signaling pathway affected by this compound:
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. pubcompare.ai [pubcompare.ai]
A comparative analysis of the safety profiles of F5446 and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, and other similar compounds, chaetocin and BIX-01294. The information is intended to support researchers and drug development professionals in understanding the potential toxicological liabilities of these epigenetic modulators. While comprehensive safety data for this compound is limited in the public domain, this guide synthesizes available preclinical findings and compares them with functionally related compounds.
Comparative Safety and Efficacy Data
The following table summarizes the available quantitative data for this compound and similar compounds. It is important to note that direct comparative safety studies are not available, and the data has been compiled from various independent research publications.
| Parameter | This compound | Chaetocin | BIX-01294 |
| Target(s) | SUV39H1 | SUV39H1, G9a, DIM5, Thioredoxin Reductase | G9a, GLP |
| EC50/IC50 for Primary Target | 0.496 µM (EC50 for SUV39H1)[1][2] | 0.8 µM (IC50 for dSU(VAR)3-9)[3][4] | 1.7 µM (IC50 for G9a)[5] |
| In Vitro Cytotoxicity | Induces apoptosis in colon cancer cell lines (SW620 and LS411N)[6] | IC50 of 2-10 nM in a wide range of cancer cell lines[3][4] | Induces autophagy-associated cell death[7] |
| In Vivo Efficacy Dose | 10-20 mg/kg s.c. every two days in mice[6] | 0.25 mg/kg i.p. in mice[8] | 40-100 mg/kg i.p. or orally in mice |
| Observed In Vivo Tolerability | At 10 mg/kg, no significant changes in complete blood counts or serum chemistry were observed in mice. Some reduction in amylase and lipase was noted but remained within normal limits.[1] | Minimal evidence of toxicities at 0.25 mg/kg i.p. in SKOV3 tumor-bearing nude mice.[8] | Tolerated at 40-100 mg/kg in mice; toxic at higher concentrations. |
| Potential Toxicities | Limited public data available. | Induces oxidative stress; non-specific inhibition of multiple histone methyltransferases.[3][4] | Off-target activity; low potency requiring higher concentrations that can lead to toxicity. |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of histone methyltransferase inhibitors are provided below. These are generalized protocols based on standard guidelines and should be adapted for specific experimental conditions.
In Vivo Tolerability Study in Rodents
Objective: To assess the general health and well-being of animals following administration of a test compound and to identify the maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks, are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to a control group (vehicle) and several test groups receiving different doses of the compound. A typical study might include 3-5 dose levels.
-
Administration: The test compound is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). The vehicle used should be non-toxic and appropriate for the compound's solubility.
-
Observation: Animals are observed daily for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.
-
Endpoint: At the end of the study period (e.g., 14 or 28 days), animals are euthanized. Blood is collected for hematology and serum chemistry analysis. Organs are harvested, weighed, and subjected to histopathological examination.
-
Data Analysis: Data from treated groups are compared to the control group to identify any dose-dependent adverse effects.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a compound.
Methodology (based on OECD Guideline 471):
-
Tester Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to the test compound at a range of concentrations in the presence of a small amount of histidine or tryptophan.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) level.
Visualizing Preclinical Safety Assessment
The following diagram illustrates a generalized workflow for the preclinical safety assessment of a novel small molecule inhibitor.
Signaling Pathway Implication in Toxicity
The primary target of this compound and chaetocin, SUV39H1, is a key enzyme in the regulation of gene expression through the methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is generally associated with gene silencing and the formation of heterochromatin. Inhibition of SUV39H1 can lead to the reactivation of silenced genes, which may have therapeutic benefits but also potential toxicological consequences. The diagram below illustrates the central role of SUV39H1 in the H3K9 methylation pathway.
References
- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. enamine.net [enamine.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The bacterial reverse mutation test | RE-Place [re-place.be]
- 6. nib.si [nib.si]
- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 8. m.youtube.com [m.youtube.com]
Confirming the On-Target Effects of F5446 Through Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the SUV39H1 inhibitor F5446 with genetic methods for target validation. We present available data, detailed experimental protocols, and visual workflows to objectively assess the on-target effects of this compound.
This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] Inhibition of SUV39H1 leads to a decrease in histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic modification associated with gene silencing.[1][2] In the context of colorectal cancer, the on-target effect of this compound is the reduction of H3K9me3 at the promoter of the FAS gene, a death receptor. This leads to the re-expression of FAS and sensitizes cancer cells to apoptosis.[1][2] The expression of SUV39H1 is inversely correlated with the expression of FAS in human colorectal carcinoma.[1]
This guide compares the pharmacological approach using this compound with genetic approaches—specifically shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of SUV39H1—to validate its on-target effects.
Data Presentation: this compound vs. Alternative Approaches
While direct head-to-head quantitative comparisons of this compound with other SUV39H1 inhibitors or genetic approaches in the same experimental settings are limited in publicly available literature, the following tables summarize the available data to facilitate an objective assessment.
Table 1: Comparison of SUV39H1 Inhibitors
| Inhibitor | Target | Reported IC50/EC50 | Cell-Based Effects |
| This compound | SUV39H1 | EC50: 0.496 µM | Increases FAS expression and sensitizes colorectal cancer cells to FasL-induced apoptosis.[1][2] |
| Chaetocin | SUV39H1, G9a | IC50: ~0.8 µM for SUV39H1 | Induces apoptosis in various cancer cell lines. |
Note: IC50/EC50 values are highly dependent on assay conditions and should be compared with caution.
Table 2: Pharmacological vs. Genetic Approaches for SUV39H1 Inhibition
| Approach | Method | Typical Effect on SUV39H1 | Downstream Effect on FAS Expression | Phenotypic Outcome in Colorectal Cancer Cells |
| Pharmacological Inhibition | This compound Treatment | Inhibition of enzymatic activity | Increased mRNA and protein expression.[1] | Increased apoptosis, cell cycle arrest at S phase.[1][2] |
| Genetic Knockdown | shRNA-mediated silencing | Reduced mRNA and protein levels | Expected to increase | Expected to increase apoptosis |
| Genetic Knockout | CRISPR/Cas9-mediated gene disruption | Complete loss of protein expression | Expected to significantly increase | Expected to significantly increase apoptosis |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits SUV39H1, leading to increased FAS expression and apoptosis.
Caption: Workflow for genetic validation of SUV39H1 as a therapeutic target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: shRNA-Mediated Knockdown of SUV39H1
Objective: To reduce the expression of SUV39H1 in colorectal cancer cells using a lentiviral-based shRNA approach.
Materials:
-
Human colorectal cancer cell line (e.g., SW620, HCT116)
-
Lentiviral shRNA constructs targeting human SUV39H1 (in a vector such as pLKO.1)
-
Scrambled (non-targeting) shRNA control vector
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA construct (targeting or scrambled) and the packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Concentrate the lentivirus if necessary and determine the viral titer.
-
-
Transduction of Colorectal Cancer Cells:
-
Plate the target colorectal cancer cells and allow them to adhere overnight.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral particles at a desired multiplicity of infection (MOI).
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 3-7 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the stable cell line and perform reverse transcription followed by qPCR using primers specific for SUV39H1 and a housekeeping gene. Calculate the relative expression of SUV39H1 in the knockdown cells compared to the scrambled control.
-
Western Blot: Lyse the cells and perform Western blot analysis using antibodies against SUV39H1 and a loading control (e.g., β-actin).
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of SUV39H1
Objective: To generate a stable SUV39H1 knockout colorectal cancer cell line using the CRISPR/Cas9 system.
Materials:
-
Human colorectal cancer cell line
-
CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of SUV39H1.
-
Control plasmid (e.g., expressing Cas9 with a non-targeting gRNA).
-
Transfection reagent.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Reagents for genomic DNA extraction and PCR.
-
Sanger sequencing service.
-
Reagents for Western blotting.
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design and clone a gRNA sequence targeting an early exon of the SUV39H1 gene into a suitable CRISPR/Cas9 vector.
-
-
Transfection:
-
Transfect the colorectal cancer cells with the SUV39H1-targeting CRISPR/Cas9 plasmid.
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the single-cell clones.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the region of the SUV39H1 gene targeted by the gRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of SUV39H1 protein expression in the validated knockout clones by Western blot analysis.
-
Protocol 3: Apoptosis Assay
Objective: To quantify the level of apoptosis in response to SUV39H1 inhibition.
Materials:
-
Control and treated (this compound, shRNA, or CRISPR knockout) colorectal cancer cells.
-
Fas ligand (FasL) for inducing apoptosis.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
For this compound treatment, incubate cells with the desired concentration of the inhibitor for 48-72 hours.
-
For genetic models, use the stable knockdown or knockout cell lines.
-
Induce apoptosis by treating the cells with FasL for a specified time.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
This guide provides a framework for comparing this compound with genetic approaches to validate the on-target effects on SUV39H1. The provided protocols offer a starting point for researchers to design and execute experiments to further investigate the therapeutic potential of targeting this key epigenetic regulator.
References
F5446: A Preclinical Head-to-Head Comparison with Standard-of-Care in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of F5446, a novel selective inhibitor of the SUV39H1 methyltransferase, against established standard-of-care treatments for colorectal cancer. The data presented is derived from publicly available preclinical studies, offering a side-by-side look at efficacy in mouse models of the disease. This information is intended to provide a foundational understanding of this compound's potential positioning within the colorectal cancer treatment landscape.
Executive Summary
This compound operates through a distinct epigenetic mechanism, targeting the histone methyltransferase SUV39H1. This mode of action leads to the increased expression of key immune effector molecules, sensitizing colorectal cancer cells to immune-mediated destruction. Preclinical evidence suggests that this mechanism can effectively suppress tumor growth in a manner dependent on cytotoxic T-lymphocytes (CTLs).
This guide will compare the preclinical efficacy of this compound with the following standard-of-care treatments:
-
Immunotherapy: Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4) combination therapy.
-
Targeted Therapy Combination: Zanzalintinib (multi-kinase inhibitor) and Atezolizumab (anti-PD-L1) combination therapy.
-
Targeted Therapy: Regorafenib (multi-kinase inhibitor).
The following sections will detail the experimental protocols and present the quantitative data from preclinical studies in structured tables and visualizations to facilitate a direct comparison of their anti-tumor activities.
Mechanism of Action: this compound
This compound is a selective small molecule inhibitor of SUV39H1. By inhibiting this enzyme, this compound reduces the trimethylation of histone H3 at lysine 9 (H3K9me3), a repressive epigenetic mark. In the context of colorectal cancer, this leads to the de-repression of genes critical for an anti-tumor immune response. Specifically, this compound has been shown to increase the expression of GZMB (Granzyme B), PRF1 (Perforin), FASLG (Fas Ligand), and IFNG (Interferon-gamma) in tumor-infiltrating CTLs. This enhancement of CTL effector functions promotes the killing of cancer cells.[1]
Preclinical Efficacy Comparison
The following tables summarize the preclinical efficacy of this compound and standard-of-care treatments in syngeneic mouse models of colorectal cancer. It is important to note that these studies were not conducted head-to-head in the same experiment, and thus direct comparisons should be made with caution, considering the potential for inter-study variability.
Table 1: In Vivo Anti-Tumor Activity in Colorectal Cancer Mouse Models
| Compound | Mouse Model | Treatment Regimen | Primary Efficacy Endpoint | Result | Citation |
| This compound | C57BL/6 mice with MC38 tumors | 10 mg/kg, s.c., every two days for 14 days | Tumor Growth Inhibition | Significant suppression of colon carcinoma growth | [1] |
| Nivolumab + Ipilimumab | C57BL/6 mice with MC38 tumors | 200 μ g/dose of each antibody, i.p., on days 7, 10, 14, and 17 | Tumor Growth Inhibition | Synergistic antitumor activity observed | [2][3][4] |
| Zanzalintinib + Atezolizumab | Syngeneic colon cancer murine model | Not specified | Tumor Growth Inhibition | Greater tumor growth inhibition compared to monotherapy | [5] |
| Regorafenib | Murine xenograft models | 10 or 30 mg/kg, daily | Tumor Shrinkage | Significant tumor shrinkage | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to provide a comprehensive understanding of the study designs.
This compound In Vivo Study Protocol
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells were implanted subcutaneously.
-
Treatment Group: Mice were treated with this compound at a dose of 10 mg/kg, administered subcutaneously every two days for a total of 14 days.
-
Control Group: A vehicle control group was used for comparison.
-
Primary Endpoint: Tumor volume was measured to assess tumor growth inhibition.
-
Mechanism of Action Assessment: The study also evaluated the expression of GZMB, PRF1, FASLG, and IFNG in tumor-infiltrating CTLs.[1]
Nivolumab and Ipilimumab Combination In Vivo Study Protocol
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Line: MC38 or CT26 colon carcinoma cells were implanted subcutaneously.
-
Treatment Groups:
-
Combination: 200 μ g/dose of anti-mouse PD-1 (nivolumab surrogate) and 200 μ g/dose of anti-mouse CTLA-4 (ipilimumab surrogate) administered intraperitoneally.
-
Monotherapy groups for each antibody.
-
Isotype control group.
-
-
Treatment Schedule: Dosing was performed on days 7, 10, 14, and 17 post-tumor implantation.
-
Primary Endpoint: Tumor growth was monitored to assess anti-tumor activity.
-
Immunophenotyping: Flow cytometry and immunohistochemistry were used to analyze the tumor microenvironment, including the infiltration and activation of T-cell populations.[2][3][4]
Zanzalintinib and Atezolizumab Combination Preclinical Study
-
Animal Model: A syngeneic colon cancer murine model was utilized.
-
Treatment Groups:
-
Zanzalintinib in combination with an anti-PD-L1 agent (atezolizumab surrogate).
-
Zanzalintinib monotherapy.
-
Anti-PD-L1 monotherapy.
-
Vehicle control.
-
-
Primary Endpoint: Tumor growth inhibition was the primary measure of efficacy.
-
Survival Analysis: In some models, overall survival was also assessed.[5]
Regorafenib In Vivo Study Protocol
-
Animal Model: Murine xenograft models of colorectal cancer were used.
-
Treatment Groups: Mice were treated with regorafenib at daily doses of 10 mg/kg or 30 mg/kg.
-
Control Group: A vehicle control group was included.
-
Primary Endpoint: The primary outcome was a reduction in tumor size.[1]
Concluding Remarks
The preclinical data available for this compound suggests a novel and promising immunomodulatory mechanism of action in colorectal cancer. Its ability to enhance the effector functions of cytotoxic T-lymphocytes presents a distinct approach compared to the direct checkpoint inhibition of nivolumab/ipilimumab or the multi-kinase inhibition of zanzalintinib and regorafenib.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STELLAR-303: randomized phase III study of zanzalintinib + atezolizumab in previously treated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of F5446: A Procedural Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of the SUV39H1 inhibitor F5446 are critical for maintaining a secure research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this chemical compound, thereby minimizing risks and adhering to regulatory standards.
The following procedures are designed to provide immediate, actionable information for the operational management of this compound waste. It is imperative to supplement this guidance with a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary for this compound Disposal
For clarity and ease of comparison, key quantitative data relevant to the handling of this compound are summarized below. This information is typically found in the compound's Safety Data Sheet.
| Parameter | Value | Notes |
| Physical State | Solid | Handle as a powder, minimizing dust generation. |
| Solubility | Soluble in DMSO | Prepare for disposal as a chemical waste solution. |
| Recommended PPE | See Below | Essential for safe handling during disposal. |
Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary document containing comprehensive safety and disposal information. Always review this document before handling the compound.
-
Prepare Waste Containers:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealable container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
-
Segregate Waste: Do not dispose of this compound in standard laboratory trash or down the drain. It must be segregated as chemical waste.
-
Contact EHS for Pickup: Once the waste containers are appropriately labeled and sealed, contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed waste management contractor.
-
Maintain Records: Document the quantities of this compound being disposed of in accordance with your laboratory's and institution's record-keeping policies.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: this compound Disposal Workflow.
Personal protective equipment for handling F5446
IMMEDIATE SAFETY OVERVIEW
F5446, a selective small molecule inhibitor of SUV39H1 methyltransferase, is intended for research use only. According to available safety data, this compound is classified as not a hazardous substance or mixture . However, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity. This guide provides step-by-step procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Even when handling non-hazardous substances, a baseline of personal protective equipment is mandatory to prevent potential irritation and contamination.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents skin contact and contamination of the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from spills. |
| Respiratory | Not generally required | N/A | This compound is a solid powder; however, if creating aerosols or dust, a dust mask or working in a fume hood is recommended. |
Operational Plan: Step-by-Step Handling and Use
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the solid powder in a cool, dry, and dark place. For long-term storage (months to years), maintain a temperature of -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Solutions: If this compound is dissolved in a solvent such as DMSO, store the solution at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation and Use
-
Work Area: Conduct all handling and preparation in a designated, clean area, preferably within a chemical fume hood to minimize inhalation risk if the powder becomes airborne.
-
Weighing: When weighing the solid powder, do so carefully to avoid creating dust. Use a draft shield on the balance if necessary.
-
Dissolving: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is generally straightforward, but institutional and local regulations must always be followed.
-
Solid Waste:
-
Liquid Waste:
-
Small quantities of this compound solutions (e.g., in DMSO) should be collected in a designated non-hazardous liquid waste container.
-
Consult your institution's guidelines for the disposal of non-hazardous chemical solutions. Some may permit drain disposal with copious amounts of water, while others may require collection.[2][3]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone).
-
Allow the container to air dry completely.
-
Deface the label and dispose of the container in the regular laboratory glassware or solid waste recycling.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
- 1. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
